Product packaging for Sophoflavescenol(Cat. No.:)

Sophoflavescenol

Cat. No.: B1139477
M. Wt: 368.4 g/mol
InChI Key: VMLJAWUWVVHRNG-UHFFFAOYSA-N
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Description

Sophoflavescenol has been reported in Albizia julibrissin and Sophora flavescens with data available.
a prenylated flavonol from the roots of Sophora flavescens;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O6 B1139477 Sophoflavescenol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-11(2)4-9-14-15(23)10-16(26-3)17-18(24)19(25)20(27-21(14)17)12-5-7-13(22)8-6-12/h4-8,10,22-23,25H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLJAWUWVVHRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of Sophoflavescenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Prenylated Flavonol from Sophora flavescens

Introduction

Sophora flavescens, a perennial shrub known in traditional Chinese medicine as "Ku Shen," has a long history of use for a variety of ailments, including inflammation, skin diseases, and cancer.[1][2] The medicinal properties of this plant are largely attributed to its rich and diverse phytochemical composition, primarily alkaloids and flavonoids.[3][4][5] Among the numerous bioactive compounds isolated from its roots, Sophoflavescenol, a prenylated flavonol, has emerged as a molecule of significant interest to the scientific community. Its potent and selective biological activities, particularly in the realms of oncology and inflammatory disorders, underscore its potential as a lead compound in drug discovery and development.

This technical guide provides a comprehensive overview of the discovery and isolation of this compound. It is intended to serve as a detailed resource for researchers, offering insights into the experimental protocols for its extraction and purification, a summary of its key biological activities with relevant quantitative data, and a visualization of the molecular pathways it modulates.

Discovery of this compound

The discovery of this compound is closely tied to research investigating natural sources for potent and selective inhibitors of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[6] Extracts from Sophora flavescens were found to exhibit significant inhibitory activity against PDE5.[6] This observation led to bioassay-guided fractionation of the plant extract to identify the active constituents. Through these efforts, this compound was isolated and identified as a C-8 prenylated flavonol with exceptionally potent PDE5 inhibitory activity.[6] Subsequent studies have further elucidated its diverse pharmacological profile, including its anti-inflammatory, antioxidant, and anticancer properties.[4]

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from the roots of Sophora flavescens involves a multi-step process of extraction and chromatographic separation. The following protocol is a composite methodology based on established procedures in the literature.

Plant Material and Extraction
  • Starting Material: Air-dried and crushed roots of Sophora flavescens.

  • Extraction Solvent: 95% aqueous ethanol.

  • Procedure:

    • Macerate the crushed root powder with 95% ethanol (e.g., 20 kg of root material in 3 x 24 L of solvent).[2]

    • Perform the extraction three times, each for 24 hours, at room temperature to ensure exhaustive extraction of the phytochemicals.[2]

    • Combine the ethanol extracts and evaporate the solvent in vacuo to yield a crude residue.

Solvent Partitioning
  • Procedure:

    • Suspend the crude residue in water.

    • Perform liquid-liquid extraction with ethyl acetate (EtOAc) three times to partition the compounds based on polarity.[2] this compound, being a flavonoid, will preferentially move into the ethyl acetate phase.

    • Concentrate the ethyl acetate phase to obtain the total flavonoid-rich extract.

Chromatographic Purification

A sequential chromatographic approach is employed to isolate this compound from the complex flavonoid mixture.

  • Step 1: Macroporous Resin Column Chromatography

    • Stationary Phase: Macroporous resin.

    • Purpose: To enrich the flavonoid content and remove highly polar or non-flavonoid compounds.

    • Elution: A stepwise gradient of ethanol in water is typically used.

  • Step 2: Silica Gel Column Chromatography

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of increasing polarity, such as a chloroform-methanol or a hexane-ethyl acetate solvent system.

    • Procedure: The flavonoid-enriched fraction is loaded onto the silica gel column and eluted with the solvent gradient. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values to this compound are pooled.

  • Step 3: Sephadex LH-20 Column Chromatography

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: Dichloromethane-methanol is a common eluent.

    • Purpose: This size-exclusion chromatography step further separates the compounds based on their molecular size, effectively removing smaller or larger impurities.

  • Step 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

    • Stationary Phase: C18 reverse-phase column.

    • Mobile Phase: A gradient of methanol-water or acetonitrile-water.

    • Purpose: This final purification step provides high-resolution separation, yielding highly purified this compound.

The identity and purity of the isolated this compound are confirmed by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

Quantitative Data on Biological Activities

This compound has demonstrated a range of biological activities. The following tables summarize the key quantitative data from various in vitro studies.

Enzyme Inhibitory Activity IC₅₀ (µM) Reference
cGMP Phosphodiesterase 5 (PDE5)0.013[6]
Phosphodiesterase 3 (PDE3)>10[6]
Phosphodiesterase 4 (PDE4)>10[6]
Cytotoxic Activity Cell Line IC₅₀ (µg/mL) Reference
Human LeukaemiaHL-6012.5[1]
Lewis Lung CarcinomaLLCNot specified[4]
Human Lung AdenocarcinomaA549Not specified[4]
Human Breast AdenocarcinomaMCF-7Minimal effect[4]
Anti-inflammatory Activity Assay IC₅₀ (µM) Reference
Nitric Oxide (NO) Production in RAW 264.7 cellsNot specified[4]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key signaling pathways involved in cellular proliferation, inflammation, and apoptosis.

Experimental Workflow for Isolation

The general workflow for the isolation and purification of this compound is depicted below.

G cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification Sophora_flavescens Sophora flavescens Roots Ethanol_Extraction 95% Ethanol Extraction Sophora_flavescens->Ethanol_Extraction Solvent_Partitioning Water-EtOAc Partitioning Ethanol_Extraction->Solvent_Partitioning Macroporous_Resin Macroporous Resin Chromatography Solvent_Partitioning->Macroporous_Resin Crude Flavonoid Extract Silica_Gel Silica Gel Chromatography Macroporous_Resin->Silica_Gel Sephadex_LH20 Sephadex LH-20 Chromatography Silica_Gel->Sephadex_LH20 Prep_HPLC Preparative HPLC Sephadex_LH20->Prep_HPLC This compound Pure this compound Prep_HPLC->this compound

General workflow for the isolation of this compound.
Inhibition of PDE5 Signaling Pathway

This compound is a potent inhibitor of PDE5, an enzyme that degrades cGMP. By inhibiting PDE5, this compound increases intracellular levels of cGMP, leading to the activation of protein kinase G (PKG) and subsequent downstream signaling events that can influence vasodilation, and have potential applications in various therapeutic areas.

This compound This compound PDE5 PDE5 This compound->PDE5 inhibition cGMP cGMP PDE5->cGMP degradation GTP GTP sGC sGC GTP->sGC sGC->cGMP activation PKG PKG cGMP->PKG activation Cellular_Effects Cellular Effects (e.g., Vasodilation) PKG->Cellular_Effects

Mechanism of this compound as a PDE5 inhibitor.
Modulation of Anti-inflammatory and Apoptotic Pathways

Flavonoids from Sophora flavescens, including this compound, have been shown to exert anti-inflammatory and anticancer effects by modulating key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. These pathways are central to the regulation of cellular processes like inflammation, proliferation, survival, and apoptosis.

cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt inhibition MAPK MAPK Pathway This compound->MAPK inhibition NFkB NF-κB Pathway This compound->NFkB inhibition Proliferation Proliferation PI3K_Akt->Proliferation decreased Apoptosis Apoptosis PI3K_Akt->Apoptosis promotion MAPK->Proliferation decreased Inflammation Inflammation NFkB->Inflammation decreased

Modulation of key signaling pathways by this compound.

Conclusion and Future Directions

This compound, a prenylated flavonol from Sophora flavescens, represents a promising natural product with a diverse and potent pharmacological profile. Its discovery as a selective PDE5 inhibitor has paved the way for investigations into its therapeutic potential for a range of conditions. The detailed isolation and purification protocols provided in this guide offer a practical framework for researchers seeking to obtain this compound for further study.

Future research should focus on several key areas. Elucidating the precise molecular targets of this compound beyond PDE5 will be crucial for a comprehensive understanding of its mechanism of action. In vivo studies are needed to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound. Furthermore, medicinal chemistry efforts to synthesize analogs of this compound could lead to the development of novel therapeutic agents with improved potency and selectivity. The continued exploration of this fascinating molecule holds significant promise for the development of new treatments for cancer, inflammatory diseases, and other disorders.

References

Unveiling Nature's Alternative Sources of Sophoflavescenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sophoflavescenol, a prenylated flavonoid predominantly known from the medicinal plant Sophora flavescens, has garnered significant attention for its diverse pharmacological activities, particularly its potent anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth exploration of alternative natural sources of this promising bioactive compound, moving beyond its traditional origin. This document details the phytochemical landscape of alternative plant species, presents quantitative data where available, and outlines detailed experimental protocols for isolation and quantification. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering a comprehensive resource for researchers and drug development professionals seeking to harness its therapeutic potential.

Alternative Natural Sources of this compound

While Sophora flavescens remains the most well-documented source, phytochemical investigations have revealed the presence of this compound, often referred to as sophoraflavanone G, in other species, primarily within the same genus. These findings open new avenues for the sustainable sourcing and comparative study of this valuable compound.

Table 1: Natural Sources of this compound Besides Sophora flavescens

Plant SpeciesFamilyPlant PartConfirmation of this compound
Sophora alopecuroidesFabaceaeNot specified in detail, but flavonoids are abundant.Confirmed[1]
Sophora pachycarpaFabaceaeRootsConfirmed[2]
Sophora exiguaFabaceaeNot specified in detailConfirmed[3]

Note: The quantitative data for sophoraflavescenol in these alternative sources is not yet extensively documented in publicly available literature. Further research is required to establish precise concentration ranges.

Experimental Protocols

The isolation and quantification of this compound from plant matrices typically involve chromatographic techniques. Below are generalized protocols based on established methods for flavonoid analysis in Sophora species, which can be adapted for the quantification of this compound in the identified alternative sources.

General Isolation and Purification Protocol

A common approach for isolating sophoraflavescenol from plant material involves solvent extraction followed by column chromatography.

Workflow for Isolation of this compound

G A Dried and Powdered Plant Material B Maceration with Organic Solvent (e.g., Ethanol, Acetone) A->B C Filtration and Concentration of Crude Extract B->C D Solvent-Solvent Partitioning (e.g., Ethyl Acetate/Water) C->D E Column Chromatography (Silica Gel) D->E F Gradient Elution (e.g., Hexane-Ethyl Acetate) E->F G Fraction Collection and TLC Analysis F->G H Further Purification (e.g., Preparative HPLC) G->H I Isolated this compound H->I

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as ethanol or acetone, through methods like maceration or reflux.

  • Concentration: The resulting crude extract is filtered and concentrated under reduced pressure to yield a residue.

  • Partitioning: The residue is then suspended in water and partitioned with a solvent of intermediate polarity, like ethyl acetate, to enrich the flavonoid fraction.

  • Column Chromatography: The enriched extract is subjected to column chromatography on silica gel.

  • Elution: A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the compounds.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing sophoraflavescenol.

  • Purification: Fractions rich in the target compound are combined and may be subjected to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain pure sophoraflavescenol.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with a UV detector is a robust and widely used method for the quantification of flavonoids.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) and a UV-Vis detector.

  • Mobile Phase: A gradient elution is typically employed, consisting of two solvents, such as (A) water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) and (B) acetonitrile or methanol. The gradient program should be optimized to achieve good separation of sophoraflavescenol from other components in the extract.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of flavonoids, a wavelength in the range of 280-370 nm is generally suitable for detection. The optimal wavelength for sophoraflavescenol should be determined using a standard.

  • Quantification: A calibration curve is constructed using a certified reference standard of sophoraflavescenol at various concentrations. The concentration of sophoraflavescenol in the plant extracts is then determined by comparing the peak area with the calibration curve.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.

Methodology:

  • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC-UV method, a reversed-phase C18 column and a gradient elution with acidified water and acetonitrile/methanol are used.

  • Mass Spectrometry Parameters: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion for sophoraflavescenol and one or more product ions generated through collision-induced dissociation. The precursor and product ion transitions are specific to the molecule, providing high selectivity. The ionization source parameters (e.g., capillary voltage, gas flow rates, and temperature) and collision energy should be optimized for maximum signal intensity.

  • Quantification: Quantification is performed using a calibration curve prepared with a standard of sophoraflavescenol, often with the use of an internal standard to correct for matrix effects and variations in instrument response.

Modulated Signaling Pathways

This compound exerts its biological effects by modulating key intracellular signaling pathways, primarily those involved in inflammation and cell proliferation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

This compound has been shown to inhibit the activation of the NF-κB pathway. This inhibition can occur through the suppression of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cellular stress responses. It consists of a series of protein kinases that phosphorylate and activate one another, leading to the activation of transcription factors that regulate gene expression. Key MAPK pathways include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.

This compound has been demonstrated to suppress the activation of the MAPK pathway by inhibiting the phosphorylation of key kinases such as ERK, JNK, and p38. By downregulating this pathway, this compound can reduce the production of pro-inflammatory mediators.

G cluster_0 Cellular Stress / Pro-inflammatory Stimuli cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation p_MAPK P-MAPK MAPK->p_MAPK p_MAPK_n P-MAPK p_MAPK->p_MAPK_n Translocation Transcription_Factors Transcription Factors (e.g., AP-1) p_MAPK_n->Transcription_Factors Activation Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes This compound This compound This compound->MAPK Inhibition of Phosphorylation

Caption: this compound modulates the MAPK signaling pathway.

Conclusion and Future Directions

The identification of alternative natural sources of this compound, such as Sophora alopecuroides, Sophora pachycarpa, and Sophora exigua, presents exciting opportunities for the continued research and development of this potent bioactive compound. While preliminary phytochemical studies have confirmed its presence in these species, further quantitative analyses are crucial to determine the commercial viability of these alternative sources. The detailed experimental protocols provided in this guide offer a framework for such investigations.

Furthermore, the elucidation of this compound's inhibitory effects on the NF-κB and MAPK signaling pathways provides a solid mechanistic basis for its observed anti-inflammatory properties. Future research should focus on a more in-depth understanding of its molecular targets within these pathways and explore its potential in other therapeutic areas, guided by its known mechanisms of action. This comprehensive technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the therapeutic applications of this compound.

References

The Sophoflavescenol Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Enzymatic Cascade Leading to a Potent Bioactive Flavonoid

Sophoflavescenol, also known as sophoraflavanone G, is a prenylated flavonoid predominantly found in the roots of Sophora flavescens. This compound has garnered significant interest from the scientific and pharmaceutical communities due to its wide range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. Understanding its biosynthesis is crucial for developing biotechnological production platforms and for the rational design of novel drug candidates. This technical guide provides a comprehensive overview of the sophoraflavenone G biosynthetic pathway, including the key enzymes, their kinetic properties, and detailed experimental protocols for their characterization.

The Biosynthetic Pathway to this compound

The biosynthesis of sophoraflavenone G is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid biosynthesis pathway, culminating in a series of specific prenylation and hydroxylation reactions. The core pathway involves the conversion of the flavanone naringenin into sophoraflavenone G through the sequential action of three key enzymes.

The biosynthesis of sophoraflavenone G involves two prenylation steps and a 2'-hydroxylation of the flavonoid core.[1][2] The initial precursor for this specific pathway is naringenin, a flavanone produced through the general flavonoid biosynthesis pathway.

The key enzymatic steps are:

  • Primary Prenylation: Naringenin is first prenylated at the 8-position with a dimethylallyl group from dimethylallyl diphosphate (DMAPP). This reaction is catalyzed by the enzyme naringenin 8-dimethylallyltransferase (SfN8DT-1) .[2]

  • Hydroxylation: The resulting intermediate, 8-dimethylallylnaringenin (also known as sophoraflavanone B), undergoes hydroxylation at the 2'-position of the B-ring. This reaction is catalyzed by a cytochrome P450 monooxygenase, 8-dimethylallylnaringenin 2'-hydroxylase .[1]

  • Second Prenylation: The hydroxylated intermediate, leachianone G, is then subjected to a second prenylation. The enzyme leachianone G 2''-dimethylallyltransferase transfers another dimethylallyl group to the 2''-position of the existing prenyl side chain, forming the final product, sophoraflavenone G.[3][4]

This compound Biosynthesis Pathway cluster_0 General Flavonoid Pathway cluster_1 This compound-Specific Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric_acid->p-Coumaroyl-CoA 4CL Naringenin_chalcone Naringenin_chalcone p-Coumaroyl-CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI 8-Dimethylallylnaringenin 8-Dimethylallylnaringenin Naringenin->8-Dimethylallylnaringenin SfN8DT-1 (EC 2.5.1.70) Leachianone_G Leachianone_G 8-Dimethylallylnaringenin->Leachianone_G 8-Dimethylallylnaringenin 2'-hydroxylase (EC 1.14.14.142) This compound This compound Leachianone_G->this compound Leachianone G 2''-dimethylallyltransferase (EC 2.5.1.71) NADP NADP+ + H2O DMAPP1 DMAPP DMAPP1->8-Dimethylallylnaringenin DMAPP2 DMAPP DMAPP2->this compound NADPH NADPH + H+ + O2 NADPH->Leachianone_G

Fig. 1: The biosynthesis pathway of this compound from phenylalanine.

Quantitative Data on Key Enzymes

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. The following table summarizes the available kinetic parameters for the three key enzymes involved in the conversion of naringenin to sophoraflavenone G.

EnzymeSubstrate(s)Apparent Km (µM)Optimum pHDivalent Cation RequirementReference(s)
Naringenin 8-dimethylallyltransferase (SfN8DT-1) Naringenin369.0-10.0Mg2+ (10 mM)[5]
Dimethylallyl diphosphate (DMAPP)120[5]
8-Dimethylallylnaringenin 2'-hydroxylase 8-Dimethylallylnaringenin558.5None (Cytochrome P450)[1]
NADPH34[1]
Leachianone G 2''-dimethylallyltransferase Leachianone G2.38.8Mg2+ (10 mM)[4]
Dimethylallyl diphosphate (DMAPP)59[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the sophoraflavenone G biosynthetic pathway.

Heterologous Expression of Membrane-Bound Enzymes in Yeast

The key enzymes in the sophoraflavenone G pathway are membrane-bound, making their expression and purification challenging. Saccharomyces cerevisiae is a commonly used host for the heterologous expression of plant membrane proteins.

Protocol: Heterologous Expression of SfN8DT-1 in S. cerevisiae

  • Vector Construction:

    • Amplify the full-length open reading frame of SfN8DT-1 from Sophora flavescens cDNA using PCR with primers containing appropriate restriction sites (e.g., EcoRI and XhoI).

    • Ligate the PCR product into a yeast expression vector, such as pYES2/NT C, under the control of an inducible promoter (e.g., GAL1).

    • Verify the construct by DNA sequencing.

  • Yeast Transformation:

    • Transform the expression vector into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

    • Select for transformed colonies on synthetic complete (SC) medium lacking the appropriate auxotrophic marker (e.g., uracil for pYES2 vectors).

  • Protein Expression:

    • Inoculate a single colony of transformed yeast into 5 mL of SC minimal medium containing 2% (w/v) glucose and grow overnight at 30°C with shaking.

    • Inoculate the overnight culture into 50 mL of SC minimal medium containing 2% (w/v) raffinose and grow until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding galactose to a final concentration of 2% (w/v).

    • Continue to culture for an additional 12-24 hours at 30°C.

  • Microsome Preparation:

    • Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes.

    • Wash the cell pellet with sterile water and then with breaking buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.6 M sorbitol).

    • Resuspend the cells in breaking buffer containing a protease inhibitor cocktail.

    • Disrupt the cells using glass beads (0.5 mm diameter) by vigorous vortexing for 10-15 cycles of 30 seconds on and 30 seconds on ice.

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

    • Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a minimal volume of storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 20% glycerol) and store at -80°C.

Yeast_Expression_Workflow Vector_Construction Vector Construction Yeast_Transformation Yeast Transformation Vector_Construction->Yeast_Transformation Protein_Expression Protein Expression Yeast_Transformation->Protein_Expression Microsome_Preparation Microsome Preparation Protein_Expression->Microsome_Preparation

Fig. 2: Workflow for heterologous expression and microsome preparation.
Enzyme Assays

Protocol: Naringenin 8-Dimethylallyltransferase (SfN8DT-1) Assay

This assay measures the transfer of a dimethylallyl group from DMAPP to naringenin.

  • Reaction Mixture (total volume of 100 µL):

    • 100 mM Tris-HCl buffer (pH 9.0)

    • 10 mM MgCl2

    • 1 mM Dithiothreitol (DTT)

    • 100 µM Naringenin (dissolved in DMSO, final DMSO concentration ≤ 1%)

    • 150 µM Dimethylallyl diphosphate (DMAPP)

    • 10-50 µg of microsomal protein

  • Procedure:

    • Pre-incubate the reaction mixture without DMAPP at 30°C for 5 minutes.

    • Initiate the reaction by adding DMAPP.

    • Incubate at 30°C for 30-60 minutes.

    • Stop the reaction by adding 100 µL of ice-cold methanol.

    • Centrifuge at 15,000 x g for 10 minutes to pellet the protein.

  • Product Analysis:

    • Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) using a C18 column.

    • Use a gradient of acetonitrile in water (both containing 0.1% formic acid) for separation.

    • Monitor the elution profile at 288 nm.

    • Quantify the product (8-dimethylallylnaringenin) by comparing its peak area to a standard curve of the authentic compound.

Protocol: 8-Dimethylallylnaringenin 2'-Hydroxylase Assay

This assay measures the NADPH-dependent hydroxylation of 8-dimethylallylnaringenin.

  • Reaction Mixture (total volume of 100 µL):

    • 100 mM Potassium phosphate buffer (pH 8.5)

    • 1 mM NADPH

    • 100 µM 8-Dimethylallylnaringenin (dissolved in DMSO, final DMSO concentration ≤ 1%)

    • 10-50 µg of microsomal protein

  • Procedure:

    • Pre-incubate the reaction mixture without NADPH at 30°C for 5 minutes.

    • Initiate the reaction by adding NADPH.

    • Incubate at 30°C for 30-60 minutes.

    • Stop the reaction by adding 100 µL of ice-cold ethyl acetate.

    • Vortex vigorously and centrifuge to separate the phases.

  • Product Analysis:

    • Evaporate the upper ethyl acetate layer to dryness under a stream of nitrogen.

    • Redissolve the residue in methanol.

    • Analyze by HPLC as described for the SfN8DT-1 assay.

    • Quantify the product (leachianone G) using a standard curve.

Protocol: Leachianone G 2''-Dimethylallyltransferase Assay

This assay is similar to the SfN8DT-1 assay but uses leachianone G as the substrate.

  • Reaction Mixture (total volume of 100 µL):

    • 100 mM Tris-HCl buffer (pH 8.8)

    • 10 mM MgCl2

    • 1 mM DTT

    • 50 µM Leachianone G (dissolved in DMSO, final DMSO concentration ≤ 1%)

    • 100 µM DMAPP

    • 10-50 µg of microsomal protein

  • Procedure and Product Analysis:

    • Follow the same procedure and analysis method as described for the SfN8DT-1 assay.

    • Quantify the product (sophoraflavanone G) using a standard curve.

Enzyme_Assay_Workflow Reaction_Setup Set up Reaction Mixture (Buffer, Substrates, Enzyme) Incubation Incubate at Optimal Temperature and Time Reaction_Setup->Incubation Reaction_Termination Stop Reaction Incubation->Reaction_Termination Product_Extraction Extract Product Reaction_Termination->Product_Extraction HPLC_Analysis Analyze by HPLC Product_Extraction->HPLC_Analysis Quantification Quantify Product HPLC_Analysis->Quantification

Fig. 3: General workflow for in vitro enzyme assays.

Conclusion

The elucidation of the sophoraflavenone G biosynthetic pathway provides a roadmap for the metabolic engineering of this valuable compound. The identification and characterization of the key enzymes, SfN8DT-1, 8-dimethylallylnaringenin 2'-hydroxylase, and leachianone G 2''-dimethylallyltransferase, open up possibilities for their use in biocatalytic systems for the production of sophoraflavenone G and its derivatives. The detailed protocols provided in this guide offer a starting point for researchers to further investigate this pathway and explore its potential for drug discovery and development. Future work should focus on the heterologous reconstitution of the entire pathway in a microbial host for sustainable and scalable production of sophoraflavenone G.

References

In-Depth Technical Guide to the Physical and Chemical Properties of Pure Sophoflavescenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of pure sophoflavescenol, a prenylated flavonol derived from the medicinal plant Sophora flavescens. This document synthesizes available scientific data to offer a detailed resource for researchers, scientists, and professionals engaged in drug development and natural product chemistry. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of associated signaling pathways.

Physicochemical Properties

This compound is a yellow, powdered compound with the molecular formula C21H20O6 and a molecular weight of 368.38 g/mol .[1][2][3] It is a flavonoid, a class of natural products known for their diverse biological activities.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C21H20O6[1][2][3]
Molecular Weight 368.38 g/mol [1][2][3]
Appearance Yellow powder[1][3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
Purity >98% (Commercially available)[2]
CAS Number 216450-65-6[1][2][3]

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While a complete, publicly available dataset for pure this compound is not fully consolidated, the following represents typical spectral characteristics for flavonoids of this class.

Table 2: Spectral Data of this compound

TechniqueData
¹H NMR Data not fully available in search results.
¹³C NMR Data not fully available in search results.
Mass Spectrometry (MS) Specific fragmentation data not fully available in search results.
UV-Vis Spectroscopy Specific λmax not available in search results.
Infrared (IR) Spectroscopy Specific wavenumber data not available in search results.

Experimental Protocols

Isolation and Purification of this compound from Sophora flavescens

The following is a generalized experimental protocol for the isolation and purification of flavonoids, including this compound, from the roots of Sophora flavescens. This protocol is based on common phytochemical extraction and chromatography techniques.

Experimental Workflow for this compound Isolation

G A Air-dried and crushed roots of Sophora flavescens B Extraction with 95% aqueous ethanol (3 times) A->B C Evaporation of ethanol extract to obtain a residue B->C D Residue suspended in water and partitioned with ethyl acetate C->D E Ethyl acetate phase concentrated D->E F Fractionation by column chromatography (Silica gel) E->F G Further purification by column chromatography (Sephadex LH-20) F->G H Isolation of pure this compound G->H

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The air-dried and crushed roots of Sophora flavescens are extracted three times with 95% aqueous ethanol at room temperature, with each extraction lasting 24 hours.[1]

  • Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure to yield a crude residue.[1]

  • Solvent Partitioning: The residue is suspended in water and then partitioned three times with an equal volume of ethyl acetate to separate compounds based on polarity.[1]

  • Fractionation: The concentrated ethyl acetate phase is subjected to column chromatography on a silica gel column. Elution is typically performed with a gradient of petroleum ether-ethyl acetate.[1]

  • Purification: Fractions containing this compound are further purified by column chromatography using Sephadex LH-20 with methanol as the eluent.[1]

  • Purity Analysis: The purity of the isolated this compound is assessed by High-Performance Liquid Chromatography (HPLC).

Biological Activity and Signaling Pathways

This compound has been shown to exhibit a range of biological activities, primarily as an inhibitor of phosphodiesterase 5 (PDE5) and as an anti-inflammatory agent through the modulation of the NF-κB and MAPK signaling pathways.

Inhibition of Phosphodiesterase 5 (PDE5)

This compound is a potent inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[1] Inhibition of PDE5 leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels, which in turn activates protein kinase G (PKG) and modulates downstream signaling pathways. This mechanism is crucial in processes such as vasodilation.

PDE5 Inhibition Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular GC Guanylate Cyclase cGMP cGMP GC->cGMP GTP GTP GTP->GC NO stimulation PDE5 PDE5 cGMP->PDE5 Hydrolysis PKG Protein Kinase G cGMP->PKG GMP 5'-GMP PDE5->GMP Cellular_Effects Downstream Cellular Effects (e.g., Vasodilation) PKG->Cellular_Effects This compound This compound This compound->PDE5 Inhibition G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway IKK IKK TLR4->IKK AP1 AP-1 MAPK_Pathway->AP1 IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB NFκB_n NF-κB NFκB->NFκB_n Translocation AP1_n AP-1 AP1->AP1_n Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) This compound This compound This compound->MAPK_Pathway Inhibition This compound->IKK Inhibition NFκB_n->Proinflammatory_Genes AP1_n->Proinflammatory_Genes

References

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Sophoflavescenol

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Sophoflavescenol, a prenylated flavonol isolated from the roots of Sophora flavescens, has emerged as a compound of significant interest in pharmacological research. Extensive in vitro studies have elucidated its multifaceted mechanism of action, demonstrating potent anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of its molecular interactions, focusing on the modulation of key signaling pathways, induction of programmed cell death, and inhibition of microbial growth. Data from key experiments are presented in structured tables, with detailed protocols provided for reproducibility. Furthermore, critical signaling and experimental workflows are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Anti-inflammatory Mechanism of Action

This compound and related flavonoids from Sophora flavescens exert notable anti-inflammatory effects by targeting core signaling cascades that regulate the inflammatory response.[1] The primary mechanisms involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

In inflammatory models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound and its related compound Sophoraflavanone G (SG) have been shown to significantly impede the activation of NF-κB.[2][3] This is achieved by inhibiting the degradation of IκBα, the inhibitory protein of NF-κB, which in turn prevents the nuclear translocation of the p65 subunit.[2][3][4] Concurrently, these flavonoids attenuate the phosphorylation of key MAPK pathway components, including extracellular signal-regulated kinase (ERK)1/2, c-Jun N-terminal kinase (JNK), and p38 MAP kinase.[2][3] The concerted inhibition of these pathways effectively shuts down the transcriptional activation of numerous pro-inflammatory genes.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates DNA DNA MAPK_pathway->DNA Activates Transcription Factors IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 IκBα Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation This compound This compound This compound->MAPK_pathway Inhibits Phosphorylation This compound->IKK Inhibits p65_p50_nuc->DNA Binds Cytokines Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Cytokines Transcription

Caption: this compound's inhibition of MAPK and NF-κB pathways.
Modulation of Inflammatory Mediators and Macrophage Polarization

A direct consequence of inhibiting the NF-κB and MAPK pathways is the reduced production of key inflammatory mediators. This compound and related compounds dose-dependently suppress the synthesis of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[3][6][7] This is correlated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.[1][3] Furthermore, some flavonoids from Sophora flavescens negatively regulate the polarization of macrophages, inhibiting the pro-inflammatory M1 phenotype and promoting a shift towards the M0 homeostatic state.[8]

Compound/ExtractTarget Mediator/EnzymeEffectCell LineReference(s)
This compoundNitric Oxide (NO)Potent inhibition of NO generationRAW 264.7[1]
Sophoraflavanone G (SG)NO, PGE2, IL-1β, IL-6, TNF-αDose-dependent inhibition of production (effective at 2.5-20 μM)RAW 264.7[3]
Sophoraflavanone G (SG)iNOS, COX-2Suppression of protein expressionRAW 264.7[3]
Kushenol C (KC)NO, PGE2, IL-6, IL-1β, MCP-1, IFN-βDose-dependent suppression of production (effective at 50-100 µM)RAW 264.7[6][9]
Kurarinone, KuraridinNO, TNF-α, IL-1βRemarkable suppression of expressionRAW 264.7[2]
TMP (Prenylated Dihydroflavonol)NO, IL-1β, IL-6, IL-18Dose-dependent inhibition of secretionRAW 264.7[8]

Anticancer Mechanism of Action

This compound exhibits significant anti-tumorigenic activity through a combination of cytotoxicity, induction of apoptosis, and cell cycle arrest.[1]

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against a range of human cancer cell lines.[1] Studies on various flavonoids isolated from Sophora flavescens confirm potent antiproliferative activities, with some compounds exhibiting IC50 values below 20 µM, comparable to the chemotherapeutic agent cisplatin in certain cell lines.[10]

CompoundCell LineIC50 Value (µM)Reference(s)
This compoundHuman leukaemia (HL-60)Cytotoxic[1]
This compoundLewis lung carcinoma (LLC)Cytotoxic[1]
This compoundHuman lung adenocarcinoma (A549)Cytotoxic[1]
This compoundHuman breast adenocarcinoma (MCF-7)Minor effect[1]
Flavonoids (unspecified)Various human tumour cell lines< 20 µM[10]
New FlavonoidsHuman hepatoma (HepG2)0.46 - 48.6[7]
Induction of Apoptosis

A primary mechanism for the anticancer activity of this compound and related flavonoids is the induction of apoptosis, or programmed cell death, primarily through the intrinsic mitochondrial pathway.[11][12]

Treatment with these compounds leads to a shift in the balance of Bcl-2 family proteins, characterized by the downregulation of anti-apoptotic members like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic members like Bax.[11][12] This disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.[11] Cytosolic cytochrome c then binds to Apaf-1, triggering the assembly of the apoptosome and activating the initiator caspase-9, which in turn activates the executioner caspase-3.[11][13] This cascade culminates in classic apoptotic events, including DNA fragmentation, nuclear condensation, and the cleavage of poly (ADP-ribose) polymerase (PARP).[11][14]

G cluster_regulation Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Permeability Bax->Mito Promotes Permeability CytC Cytochrome c (Release) Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, pro-caspase-9) CytC->Apoptosome Triggers Casp9 Activated Caspase-9 Apoptosome->Casp9 Activates Casp3 Activated Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis (DNA Fragmentation, etc.) Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by this compound.
Induction of Cell Cycle Arrest

In addition to apoptosis, flavonoids from Sophora flavescens can inhibit cancer cell proliferation by inducing cell cycle arrest.[12][13] Studies have shown that treatment can halt the cell cycle at the G0/G1 or G2/M phases.[12][13][15] This arrest is often associated with the modulation of key cell cycle regulatory proteins. For instance, fisetin, a related flavonoid, causes G0/G1 arrest by increasing the expression of p53 and the CDK inhibitor p21, while decreasing levels of cyclin D1, cyclin A, CDK4, and CDK2.[15] Similarly, genistein induces G2/M arrest through an ATM/p53-dependent pathway.[16]

G G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Arrest_G1 G0/G1 Arrest Point (p53, p21 ↑) (Cyclins/CDKs ↓) Arrest_G2M G2/M Arrest Point (ATM/p53 activation) This compound This compound & Related Flavonoids This compound->Arrest_G1 This compound->Arrest_G2M G cluster_assays Downstream Assays Start Cell Culture (e.g., RAW 264.7, HepG2, A549) Treatment Treat with this compound (Varying concentrations and times) Start->Treatment Harvest Harvest Cells / Supernatant Treatment->Harvest MTT Cell Viability (MTT Assay) Harvest->MTT WB Protein Expression (Western Blot) Harvest->WB Flow Apoptosis / Cell Cycle (Flow Cytometry) Harvest->Flow Griess NO Production (Griess Assay) Harvest->Griess Analysis Data Analysis & Interpretation MTT->Analysis WB->Analysis Flow->Analysis Griess->Analysis

References

Sophoflavescenol: A Potent and Selective cGMP Phosphodiesterase 5 Inhibitor - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Sophoflavescenol, a prenylated flavonol isolated from the roots of Sophora flavescens, has emerged as a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1] This document provides an in-depth technical overview of this compound's activity as a PDE5 inhibitor, intended for researchers, scientists, and professionals in drug development. It details the quantitative inhibitory data, experimental protocols for its characterization, and the underlying signaling pathways.

Introduction to PDE5 and the cGMP Signaling Pathway

Cyclic guanosine monophosphate (cGMP) is a critical intracellular second messenger that modulates a wide array of physiological processes, including smooth muscle relaxation, cardiovascular homeostasis, and neuronal signaling.[2][3] The intracellular concentration of cGMP is tightly regulated by its synthesis via guanylyl cyclases (GCs) and its degradation by phosphodiesterases (PDEs).[4][5]

Phosphodiesterase type 5 (PDE5) is a key enzyme that specifically hydrolyzes cGMP to the inactive 5'-GMP.[5][6] By breaking down cGMP, PDE5 terminates the nitric oxide (NO)/cGMP signaling cascade. Inhibition of PDE5 leads to an accumulation of intracellular cGMP, thereby potentiating its downstream effects.[6][7] This mechanism is the foundation for the therapeutic efficacy of clinically approved PDE5 inhibitors, such as sildenafil, tadalafil, and vardenafil, which are widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[3][8][9]

The discovery of novel, potent, and selective PDE5 inhibitors from natural sources, such as this compound, presents exciting opportunities for the development of new therapeutics.[1]

The cGMP Signaling Pathway

The canonical NO/cGMP signaling pathway is initiated by the production of nitric oxide (NO). NO diffuses into smooth muscle cells and activates soluble guanylyl cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then activate protein kinase G (PKG), leading to a cascade of phosphorylation events that result in decreased intracellular calcium concentrations and subsequent smooth muscle relaxation (vasodilation).[6] PDE5 acts as a negative regulator in this pathway by hydrolyzing cGMP.

cGMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Smooth Muscle Cell Signal Signal NO_Synthase Nitric Oxide Synthase (NOS) Signal->NO_Synthase Stimulates NO Nitric Oxide (NO) NO_Synthase->NO Produces L_Arginine L-Arginine L_Arginine->NO_Synthase Substrate sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Synthesizes GTP GTP GTP->sGC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to GMP 5'-GMP (inactive) PDE5->GMP Hydrolyzes to This compound This compound This compound->PDE5 Inhibits

Caption: The Nitric Oxide/cGMP Signaling Pathway and the inhibitory action of this compound on PDE5.

Quantitative Data: In Vitro Inhibitory Activity

This compound has demonstrated potent inhibitory activity against cGMP PDE5. Its efficacy is comparable to, and in some aspects exceeds, that of established synthetic PDE5 inhibitors. The following tables summarize the key quantitative data for this compound and provide a comparison with other known PDE5 inhibitors.

Table 1: PDE5 Inhibitory Activity of this compound
ParameterValueDescriptionSource
IC50 0.013 µMThe half maximal inhibitory concentration against cGMP PDE5.[1]
Ki 0.005 µMThe inhibition constant, indicating the binding affinity to PDE5.[1]
Inhibition Type MixedIndicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[1]
Table 2: Selectivity Profile of this compound
PDE IsoformIC50 (µM)Selectivity (fold vs. PDE5)Source
PDE3 ~0.41 µM31.5[1]
PDE4 ~2.55 µM196.2[1]

Selectivity is calculated as IC50 (PDE isoform) / IC50 (PDE5).

Table 3: Comparative PDE5 Inhibitory Activity
CompoundIC50 (nM)Source
This compound 13[1]
Sildenafil 3.5 - 5.22[10]
Tadalafil 1.8 - 2[7][10]
Vardenafil 0.1 - 0.7[7][10]
Avanafil 4.3 - 5.2[7][10]
Icariin 432[10]

Experimental Protocols

The characterization of this compound as a PDE5 inhibitor involves several key experimental procedures, from its isolation to the enzymatic assays that determine its inhibitory activity.

Isolation of this compound

This compound is a naturally occurring prenylated flavonol found in the roots of Sophora flavescens.[1][11] The general procedure for its isolation is as follows:

  • Extraction: The dried and crushed roots of Sophora flavescens are extracted with a solvent such as 95% aqueous ethanol or methanol.[12][13]

  • Fractionation: The crude extract is then suspended in water and partitioned with a solvent of intermediate polarity, like ethyl acetate, to enrich the flavonoid content.[12]

  • Chromatography: The enriched fraction undergoes a series of chromatographic separations. This typically involves techniques such as silica gel column chromatography, followed by high-performance liquid chromatography (HPLC) to isolate the pure compound.[11][14]

  • Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[12][13]

PDE5 Inhibition Assay

The inhibitory activity of this compound against PDE5 is determined using an in vitro enzymatic assay. A common method is the two-step radioisotope assay or, more recently, fluorescence-based assays.

PDE5_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_separation Product Separation & Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - PDE5 Enzyme (from rat diaphragm) - [3H]cGMP (Substrate) - Assay Buffer - this compound dilutions Incubation 1. Mix PDE5, this compound (or vehicle), and buffer. 2. Pre-incubate at 37°C. Reagents->Incubation Start Initiate reaction by adding [3H]cGMP. Incubation->Start Incubate_Reaction Incubate for a defined time (e.g., 20 min) at 37°C. Start->Incubate_Reaction Stop Terminate reaction by boiling. Incubate_Reaction->Stop Snake_Venom Add snake venom nucleotidase to convert [3H]5'-GMP to [3H]guanosine. Stop->Snake_Venom Ion_Exchange Separate [3H]guanosine from unreacted [3H]cGMP using an ion-exchange resin column. Snake_Venom->Ion_Exchange Scintillation Quantify [3H]guanosine in the eluate using liquid scintillation counting. Ion_Exchange->Scintillation Calculate Calculate percentage of PDE5 inhibition for each this compound concentration. Scintillation->Calculate IC50 Determine IC50 value by plotting inhibition vs. log concentration. Calculate->IC50

Caption: A generalized workflow for a radioisotope-based PDE5 inhibition assay.

Detailed Methodology (Based on established principles):

  • Enzyme Preparation: PDE5 can be prepared from tissues with high expression, such as rat diaphragm, through homogenization and centrifugation to obtain a cytosolic fraction.[1]

  • Reaction Mixture: The assay is typically performed in a buffer (e.g., Tris-HCl) containing MgCl₂.

  • Inhibition Assay:

    • The reaction is initiated by adding the substrate, radiolabeled [³H]cGMP, to a mixture containing the PDE5 enzyme and varying concentrations of the inhibitor (this compound).

    • The reaction is allowed to proceed for a specific time at 37°C and is then terminated, often by heat inactivation.

    • The product, [³H]5'-GMP, is converted to [³H]guanosine by the addition of snake venom nucleotidase.

    • The charged, unhydrolyzed [³H]cGMP is separated from the uncharged [³H]guanosine product using anion-exchange chromatography.

    • The amount of radioactivity in the eluate, corresponding to the amount of product formed, is quantified by liquid scintillation counting.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Alternative Modern Assay Formats:

  • Fluorescence Polarization (FP) Assay: This method uses a fluorescently labeled cGMP (e.g., FAM-cGMP). PDE5 hydrolyzes this substrate, and the change in the polarization of the fluorescent signal is measured. This format is homogeneous and well-suited for high-throughput screening.[15][16]

  • Malachite Green Assay: This colorimetric assay detects the inorganic phosphate released after the hydrolysis of cGMP to 5'-GMP by PDE5, followed by the action of a phosphatase.[17]

Pharmacokinetics

While specific pharmacokinetic data for this compound is not extensively detailed in the current literature, general principles for flavonoids can be considered. The study of how the body interacts with a drug is known as pharmacokinetics and involves absorption, distribution, metabolism, and excretion (ADME).[18][19]

  • Absorption and Metabolism: As a flavonoid, this compound is likely to be absorbed in the gastrointestinal tract. However, flavonoids often undergo extensive first-pass metabolism in the intestine and liver, where they are conjugated to form glucuronides and sulfates.[20] This means the concentration of the parent compound in systemic circulation may be low.[20]

  • Distribution: The distribution of flavonoids depends on their physicochemical properties. The prenyl group on this compound increases its lipophilicity, which may influence its tissue distribution.

  • Excretion: Metabolites are typically excreted via urine and bile.[18]

Further research is required to fully elucidate the ADME profile of this compound to assess its potential as a therapeutic agent.

Conclusion and Future Directions

This compound has been identified as a highly potent and selective natural inhibitor of PDE5. Its inhibitory profile, characterized by a low nanomolar IC₅₀ and a mixed-type inhibition mechanism, positions it as a significant lead compound for drug development. The high selectivity of this compound for PDE5 over other PDE isoforms suggests a potentially favorable side-effect profile.

Future research should focus on:

  • In vivo Efficacy: Demonstrating the physiological effects of this compound in animal models of conditions where PDE5 inhibition is beneficial.

  • Pharmacokinetic Profiling: Conducting comprehensive ADME studies to understand its bioavailability, metabolic fate, and half-life.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize potency, selectivity, and pharmacokinetic properties.

  • Toxicology: Evaluating the safety profile of this compound through in vitro and in vivo toxicological studies.

The continued investigation of this compound holds promise for the development of a new class of PDE5 inhibitors derived from a natural source, potentially offering novel therapeutic options.

References

Sophoflavescenol: A Comprehensive Technical Guide to its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoflavescenol, a prenylated flavonol isolated from the medicinal plant Sophora flavescens, has emerged as a promising natural compound with a diverse range of pharmacological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, presenting a compilation of current scientific findings. The document details the compound's inhibitory effects on key enzymes implicated in various disease pathologies, including cyclic guanosine monophosphate (cGMP) phosphodiesterase 5 (PDE5), aldose reductase, β-secretase (BACE1), and cholinesterases. Furthermore, it elucidates the modulatory effects of this compound on critical inflammatory signaling pathways such as nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and PI3K/Akt/mTOR. This guide aims to serve as a comprehensive resource for researchers and drug development professionals by providing structured quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate further investigation and therapeutic development of this compound.

Potential Therapeutic Targets

This compound has demonstrated significant bioactivity against a range of molecular targets, suggesting its therapeutic potential in various disorders. The primary targets identified in the scientific literature are detailed below.

Enzyme Inhibition

This compound exhibits potent inhibitory activity against several key enzymes involved in disease progression.

  • Cyclic Guanosine Monophosphate (cGMP) Phosphodiesterase 5 (PDE5): this compound is a potent and selective inhibitor of PDE5, an enzyme responsible for the degradation of cGMP.[1] By inhibiting PDE5, this compound increases intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation. This mechanism is the basis for its potential application in conditions such as erectile dysfunction and pulmonary hypertension.

  • Aldose Reductase (AR): Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. This compound has been shown to inhibit both rat lens aldose reductase (RLAR) and human recombinant aldose reductase (HRAR), suggesting its potential in mitigating diabetic complications like neuropathy, nephropathy, and retinopathy.

  • β-Secretase (BACE1): BACE1 is a crucial enzyme in the amyloidogenic pathway, leading to the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. This compound and other lavandulyl flavanones from Sophora flavescens have demonstrated inhibitory activity against BACE1, indicating a potential neuroprotective role.[2]

  • Cholinesterases (ChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain. This compound has been identified as an inhibitor of these enzymes.

Modulation of Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in inflammation and cellular homeostasis, particularly in immune cells like macrophages.

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. This compound and related flavonoids from Sophora flavescens have been shown to inhibit the activation of NF-κB in macrophages stimulated with lipopolysaccharide (LPS).[3][4] This inhibition is achieved by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[3]

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathway, including ERK, JNK, and p38, is another critical regulator of inflammation and other cellular processes. Flavonoids from Sophora flavescens have been demonstrated to suppress the phosphorylation of these key MAPK proteins in LPS-stimulated macrophages, thereby downregulating the inflammatory response.[5]

  • PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell survival, proliferation, and metabolism. Prenylated dihydroflavonols from Sophora flavescens have been shown to inhibit the phosphorylation of Akt and mTOR in macrophages, suggesting a role in regulating cellular homeostasis and potentially in cancer therapy.[3]

Data Presentation: Inhibitory Activities of this compound and Related Flavonoids

The following tables summarize the quantitative data on the inhibitory activities of this compound and other relevant flavonoids isolated from Sophora flavescens.

Table 1: Phosphodiesterase 5 (PDE5) Inhibitory Activity

CompoundIC50 (µM)Selectivity (PDE3/PDE5)Selectivity (PDE4/PDE5)Source OrganismReference
This compound0.01331.5-fold196.2-foldRat Diaphragm[1]

Table 2: Aldose Reductase (AR) Inhibitory Activity

CompoundTargetIC50 (µM)Reference
Flavonoid Derivatives from Sophora flavescensRat Lens Aldose Reductase1.6 x 10⁻¹ - 4.6 x 10⁻¹[6]

Table 3: β-Secretase (BACE1) Inhibitory Activity

Compound (Lavandulyl Flavanones)IC50 (µM)Inhibition TypeReference
Compound 15.2Noncompetitive[2]
Compound 23.3Noncompetitive[2]
Compound 58.4Noncompetitive[2]
Compound 62.6Noncompetitive[2]
Compound 86.7Noncompetitive[2]

Table 4: Cholinesterase (ChE) Inhibitory Activity

CompoundTargetIC50 (µg/mL)Reference
Sophora flavescens extract fractionsAcetylcholinesterase (AChE)Data not specifically for this compound, but extracts show activity.[7]
Sophora flavescens extract fractionsButyrylcholinesterase (BChE)Data not specifically for this compound, but extracts show activity.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the therapeutic targets of this compound.

Extraction and Isolation of this compound from Sophora flavescens

Objective: To extract and isolate this compound from the roots of Sophora flavescens.

Methodology:

  • Extraction: The air-dried and crushed roots of Sophora flavescens (20 kg) are extracted with 95% aqueous ethanol three times, each for 24 hours.[8] The ethanol extracts are then combined and evaporated under reduced pressure to yield a residue.

  • Fractionation: The residue is suspended in water and partitioned with ethyl acetate. The ethyl acetate phase is collected and concentrated.[8]

  • Purification: The ethyl acetate fraction is subjected to column chromatography on silica gel, Sephadex LH-20, and/or macroporous resin.[8]

  • Isolation: Further purification is achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) with a methanol-water mobile phase to yield pure this compound.[8]

Phosphodiesterase 5 (PDE5) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against PDE5.

Methodology:

  • Enzyme Preparation: PDE5 is prepared from rat diaphragm.

  • Reaction Mixture: The reaction mixture contains the PDE5 enzyme, [³H]-cGMP as the substrate, and varying concentrations of this compound or a control inhibitor in a suitable buffer (e.g., Tris-HCl).

  • Incubation: The reaction is initiated by the addition of the substrate and incubated at 30°C for a defined period (e.g., 10 minutes).

  • Termination and Separation: The reaction is terminated, and the product, [³H]-5'-GMP, is separated from the unreacted [³H]-cGMP using chromatography.

  • Quantification: The amount of [³H]-5'-GMP is quantified using a scintillation counter.

  • IC50 Calculation: The concentration of this compound that inhibits 50% of the PDE5 activity (IC50) is calculated from the dose-response curve.

Aldose Reductase Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on aldose reductase activity.

Methodology:

  • Enzyme Source: Rat lens aldose reductase (RLAR) is prepared from the lenses of rats.

  • Reaction Mixture: The reaction mixture consists of a phosphate buffer, NADPH, the enzyme preparation, and the substrate (e.g., DL-glyceraldehyde).

  • Inhibition Assay: Varying concentrations of this compound are added to the reaction mixture.

  • Spectrophotometric Measurement: The activity of aldose reductase is determined by measuring the decrease in absorbance of NADPH at 340 nm over time using a spectrophotometer.

  • IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

β-Secretase (BACE1) Activity Assay

Objective: To measure the inhibitory activity of this compound against BACE1.

Methodology:

  • Assay Principle: A fluorescence resonance energy transfer (FRET)-based assay is commonly used. A specific peptide substrate for BACE1 is labeled with a fluorophore and a quencher.

  • Reaction Setup: The reaction mixture includes recombinant human BACE1, the FRET substrate, and different concentrations of this compound in an appropriate assay buffer.

  • Incubation: The reaction is incubated at 37°C in the dark.

  • Fluorescence Measurement: Cleavage of the substrate by BACE1 separates the fluorophore and the quencher, resulting in an increase in fluorescence. The fluorescence intensity is measured using a microplate reader at appropriate excitation and emission wavelengths.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve of BACE1 inhibition.

NF-κB Activation Assay in Macrophages

Objective: To assess the effect of this compound on NF-κB activation in macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) to induce inflammation.

  • Western Blot Analysis:

    • Nuclear and Cytoplasmic Fractionation: Nuclear and cytoplasmic extracts are prepared from the treated cells.

    • Protein Quantification: Protein concentrations are determined using a BCA assay.

    • Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against p65, IκBα, phospho-IκBα, and loading controls (e.g., Lamin B for nuclear fraction, β-actin for cytoplasmic fraction).

    • Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Immunofluorescence:

    • Cell Seeding: Cells are grown on coverslips.

    • Treatment and Fixation: After treatment, cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

    • Staining: Cells are incubated with an anti-p65 primary antibody followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

    • Imaging: The subcellular localization of p65 is visualized using a fluorescence microscope.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow.

experimental_workflow cluster_extraction Extraction & Isolation cluster_assays In Vitro Bioassays cluster_cell_based Cell-Based Assays Sophora flavescens (roots) Sophora flavescens (roots) Crude Extract Crude Extract Sophora flavescens (roots)->Crude Extract 95% Ethanol Ethyl Acetate Fraction Ethyl Acetate Fraction Crude Extract->Ethyl Acetate Fraction Partitioning Pure this compound Pure this compound Ethyl Acetate Fraction->Pure this compound Chromatography (Silica, Sephadex, HPLC) Enzyme Inhibition Assays Enzyme Inhibition Assays Pure this compound->Enzyme Inhibition Assays PDE5, Aldose Reductase, BACE1, Cholinesterases Macrophage Treatment Macrophage Treatment Pure this compound->Macrophage Treatment RAW 264.7 cells IC50 Determination IC50 Determination Enzyme Inhibition Assays->IC50 Determination LPS Stimulation LPS Stimulation Macrophage Treatment->LPS Stimulation Signaling Pathway Analysis Signaling Pathway Analysis LPS Stimulation->Signaling Pathway Analysis Western Blot, Immunofluorescence NF-kB & MAPK Modulation NF-kB & MAPK Modulation Signaling Pathway Analysis->NF-kB & MAPK Modulation

Caption: General experimental workflow for the investigation of this compound.

nfkb_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation nucleus Nucleus genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_n->genes This compound This compound This compound->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MEK1/2, MKK3/6, MKK4/7) TAK1->MKKs ERK ERK MKKs->ERK p38 p38 MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 ERK->AP1 p38->AP1 JNK->AP1 AP1_n AP-1 AP1->AP1_n Translocation nucleus Nucleus genes Pro-inflammatory Gene Expression AP1_n->genes This compound This compound This compound->MKKs Inhibition of Phosphorylation

Caption: Modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound, a prenylated flavonol from Sophora flavescens, presents a compelling profile as a multi-target therapeutic agent. Its potent inhibitory effects on PDE5, aldose reductase, BACE1, and cholinesterases, coupled with its ability to modulate the NF-κB and MAPK inflammatory signaling pathways, underscore its potential for the development of novel treatments for a range of conditions, including erectile dysfunction, diabetic complications, neurodegenerative diseases, and inflammatory disorders. This technical guide provides a foundational resource for the scientific community to further explore and harness the therapeutic potential of this compound. Future research should focus on preclinical and clinical studies to validate these findings and establish the safety and efficacy of this compound in human subjects.

References

The Antiproliferative Potential of Sophoflavescenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Cytotoxic Effects and Molecular Mechanisms of a Promising Natural Compound in Oncology Research

Introduction

Sophoflavescenol, a prenylated flavonol isolated from the root of Sophora flavescens, has emerged as a compound of significant interest in oncological research. Accumulating evidence from in vitro and in vivo studies highlights its potent antiproliferative and pro-apoptotic activities across a range of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer effects, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic agents for cancer treatment.

Quantitative Data: Cytotoxicity of this compound

The cytotoxic efficacy of this compound has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below. These values demonstrate a degree of selective cytotoxicity, with notable activity against leukemia, lung carcinoma, and to a lesser extent, breast adenocarcinoma.

Cancer Cell LineCell TypeIC50 Value (µM)Reference
Human leukaemia (HL-60)LeukemiaCytotoxic[1]
Lewis lung carcinoma (LLC)Lung CarcinomaCytotoxic[1]
Human lung adenocarcinoma (A549)Lung AdenocarcinomaCytotoxic[1][2]
Human breast adenocarcinoma (MCF-7)Breast AdenocarcinomaMinor Effect[1]
Colon cancer (HCT116)Colon CarcinomaData suggests effect[2]

Note: Specific IC50 values for this compound are not always explicitly detailed in the available literature; "Cytotoxic" indicates a demonstrated cell proliferation inhibition effect. Further research is needed to establish precise IC50 values for a broader range of cell lines.

Experimental Protocols

The following sections detail the standard methodologies employed in the investigation of this compound's antiproliferative effects.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of living cells.[5]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate until they form a monolayer.[3][5]

  • Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[5] Include untreated cells as a control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][5]

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well.[5] Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570-590 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value of this compound.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[6][7] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[6]

Protocol:

  • Cell Culture and Treatment: Culture cells and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (e.g., at 670 x g for 5 minutes).[6]

  • Washing: Wash the cells twice with cold 1X PBS.[6]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of PI to 100 µL of the cell suspension.[6][8]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[8]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[6] Four populations can be distinguished:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels, which is crucial for elucidating the signaling pathways affected by this compound.[9][10]

Protocol:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[10]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[10]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the expression levels of the target protein between different treatment groups.

Signaling Pathways and Molecular Mechanisms

This compound and related flavonoids from Sophora flavescens exert their antiproliferative effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[12][13]

Induction of Apoptosis

This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[14][15]

  • Intrinsic Pathway: This involves the regulation of the Bcl-2 family of proteins. This compound can decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while increasing the expression of pro-apoptotic proteins such as Bax.[14][16] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately leading to apoptosis.[14][16][17]

  • Extrinsic Pathway: Evidence suggests the involvement of the extrinsic pathway through the activation of caspase-8.[14]

The cleavage of poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, is another hallmark of apoptosis induced by flavonoids from Sophora flavescens.[2][16]

Cell Cycle Arrest

Flavonoids from Sophora flavescens have been observed to induce cell cycle arrest, thereby inhibiting cancer cell proliferation.[16][18] For instance, sophoraflavanone G, another flavonoid from the same source, has been shown to induce G0/G1 phase arrest in HL-60 cells.[16] Some flavonoids can also trigger G2/M phase arrest.[17][18] This cell cycle arrest is often associated with the modulation of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.[13][16]

Modulation of Key Signaling Pathways
  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.[19][20] this compound and related compounds have been shown to suppress the MAPK pathway, which may contribute to their pro-apoptotic and anti-migratory effects.[14][16]

  • PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell survival, growth, and proliferation.[20][21] Flavonoids have been demonstrated to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis and autophagy.[13][22]

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by promoting cell survival and proliferation.[19][20] Inhibition of the NF-κB signaling pathway is one of the mechanisms by which flavonoids from Sophora flavescens exert their anti-inflammatory and anticancer effects.[1][17]

Visualizations: Signaling Pathways and Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Antiproliferative Effect Assessment cluster_analysis Data Analysis & Interpretation start Cancer Cell Lines treatment This compound Treatment start->treatment mtt MTT Assay (Cell Viability) treatment->mtt Assess Cytotoxicity flow Flow Cytometry (Apoptosis Assay) treatment->flow Quantify Apoptosis western Western Blot (Protein Expression) treatment->western Analyze Protein Levels ic50 IC50 Determination mtt->ic50 apoptosis_rate Apoptosis Rate flow->apoptosis_rate pathway_analysis Signaling Pathway Modulation western->pathway_analysis

Caption: Experimental workflow for assessing the antiproliferative effects of this compound.

apoptosis_pathway cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) This compound->bcl2 inhibition bax Bax (Pro-apoptotic) This compound->bax activation caspase8 Caspase-8 activation This compound->caspase8 activation cytochrome_c Cytochrome c release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 caspase8->caspase3 parp PARP cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway This compound This compound pi3k PI3K This compound->pi3k inhibition mapk MAPK This compound->mapk inhibition nfkb NF-κB This compound->nfkb inhibition akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation apoptosis Apoptosis akt->apoptosis mapk->proliferation mapk->apoptosis nfkb->proliferation nfkb->apoptosis

Caption: Overview of key signaling pathways modulated by this compound.

Conclusion

This compound demonstrates significant promise as an antiproliferative agent, exhibiting cytotoxic effects against a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest, and the modulation of critical signaling pathways such as MAPK, PI3K/Akt, and NF-κB. The data and protocols presented in this guide offer a foundational resource for further research into the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular targets of this compound, expanding the scope of its evaluation in a wider range of cancer models, and exploring its potential in combination therapies to enhance anticancer efficacy.

References

Sophoflavescenol: A Promising Flavonoid for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health challenge. These disorders are characterized by the progressive loss of structure and function of neurons. Emerging research has highlighted the therapeutic potential of natural compounds, particularly flavonoids, in mitigating the pathological processes underlying neurodegeneration. Sophoflavescenol, a prenylated flavonol isolated from the medicinal plant Sophora flavescens, has garnered attention for its potential neuroprotective properties. This technical guide provides a comprehensive overview of the current state of research on this compound and related flavonoids, offering researchers and drug development professionals a detailed resource on its mechanisms of action, quantitative data, and relevant experimental protocols.

Core Mechanisms of Action

This compound and other flavonoids exert their neuroprotective effects through a multi-targeted approach, primarily centered on combating neuroinflammation and oxidative stress, two key pathological hallmarks of neurodegenerative diseases.[1] Flavonoids are known to modulate critical signaling pathways involved in neuronal survival and inflammation.[2][3]

Anti-Inflammatory Effects: Chronic neuroinflammation, mediated by activated microglia and astrocytes, contributes significantly to neuronal damage in neurodegenerative conditions.[4] this compound has demonstrated anti-inflammatory properties, notably through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression.

Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, leads to damage of cellular components and contributes to neuronal cell death.[5] Flavonoids, including this compound, possess potent antioxidant properties, scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

Quantitative Data on Bioactivity

The following tables summarize the available quantitative data on the inhibitory activity of this compound against key enzymes implicated in neurodegenerative diseases.

Target EnzymeIC50 Value (µM)Source
β-secretase (BACE1)Data not yet fully available in cited literature[6]
Acetylcholinesterase (AChE)Data not yet fully available in cited literature[6]
Butyrylcholinesterase (BChE)Data not yet fully available in cited literature[6]
cGMP phosphodiesterase 5 (PDE5)0.013[7]

Table 1: Inhibitory Activity of this compound against Neurodegeneration-Related Enzymes.

Signaling Pathways Modulated by this compound and Flavonoids

This compound and related flavonoids are known to modulate several key signaling pathways integral to neuronal survival and inflammatory responses. The following diagrams, generated using the DOT language, illustrate these pathways.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS/ Pro-inflammatory Stimuli TLR4 TLR4 LPS->TLR4 This compound This compound MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes This compound->IKK inhibits

Caption: NF-κB Signaling Pathway and this compound Inhibition.

PI3K_Akt_Signaling_Pathway Growth_Factor Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Flavonoids Flavonoids (e.g., this compound) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Flavonoids->PI3K activates

Caption: PI3K/Akt Signaling Pathway and Flavonoid Activation.

MAPK_Signaling_Pathway Stress_Stimuli Stress Stimuli (e.g., LPS, ROS) MAPKKK MAPKKK (e.g., ASK1) Stress_Stimuli->MAPKKK Flavonoids Flavonoids (e.g., this compound) MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK p38_JNK p38 / JNK MAPKK->p38_JNK AP1 AP-1 p38_JNK->AP1 Inflammation_Apoptosis Inflammation & Apoptosis AP1->Inflammation_Apoptosis Flavonoids->MAPKKK inhibits

Caption: MAPK Signaling Pathway and Flavonoid Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in neurodegenerative disease research. These protocols are representative and may require optimization for specific experimental conditions.

1. In Vitro Neuroprotection Assays

These assays are crucial for determining the protective effects of a compound against neurotoxicity.

  • 1.1. Cell Culture:

    • The human neuroblastoma cell line, SH-SY5Y, is a commonly used model for neurodegenerative disease research.

    • Maintain SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

  • 1.2. Neurotoxicity Induction:

    • Induce neurotoxicity using agents relevant to specific neurodegenerative diseases, such as:

      • Amyloid-beta (Aβ) peptides (1-42 or 25-35): To model Alzheimer's disease pathology.

      • 6-hydroxydopamine (6-OHDA) or MPP+: To model Parkinson's disease pathology.

      • Glutamate: To induce excitotoxicity.

      • Hydrogen peroxide (H2O2): To induce oxidative stress.

  • 1.3. Cell Viability Assays:

    • 1.3.1. MTT Assay:

      • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

      • Pre-treat the cells with various concentrations of this compound for 2 hours.

      • Introduce the neurotoxic agent and incubate for a further 24 hours.

      • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

      • Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).

      • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

    • 1.3.2. LDH Release Assay:

      • Follow the same cell seeding and treatment protocol as the MTT assay.

      • After the 24-hour incubation with the neurotoxin, collect the cell culture supernatant.

      • Measure the activity of lactate dehydrogenase (LDH) in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

      • LDH release is an indicator of cell membrane damage and cytotoxicity.

2. Anti-Neuroinflammatory Assays

These assays assess the ability of a compound to suppress inflammatory responses in glial cells.

  • 2.1. Cell Culture:

    • Use the murine microglial cell line BV-2 or the murine macrophage cell line RAW 264.7.

    • Culture the cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in 5% CO2.

  • 2.2. Inflammatory Stimulation:

    • Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS) (1 µg/mL).

  • 2.3. Measurement of Inflammatory Mediators:

    • 2.3.1. Nitric Oxide (NO) Production (Griess Assay):

      • Seed BV-2 or RAW 264.7 cells in a 96-well plate.

      • Pre-treat with this compound for 2 hours, followed by stimulation with LPS for 24 hours.

      • Collect the cell culture supernatant.

      • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

      • Incubate for 10 minutes at room temperature.

      • Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

    • 2.3.2. Pro-inflammatory Cytokine Measurement (ELISA):

      • Following cell treatment as described above, collect the cell culture supernatant.

      • Measure the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

3. Oxidative Stress Assays

These assays quantify the antioxidant capacity of a compound.

  • 3.1. Intracellular ROS Measurement:

    • Use SH-SY5Y cells or other relevant neuronal cell lines.

    • Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.

    • Wash the cells with PBS and then treat with this compound, followed by an oxidative stressor (e.g., H2O2).

    • Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

  • 3.2. Antioxidant Enzyme Activity Assays:

    • Prepare cell lysates or tissue homogenates from treated and untreated samples.

    • Measure the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) using commercially available assay kits.

4. Western Blot Analysis for Signaling Pathways

This technique is used to determine the effect of a compound on the expression and phosphorylation of key proteins in signaling cascades.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of key signaling proteins (e.g., Akt, p38, JNK, ERK, IκBα, p65).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for neurodegenerative diseases. Its ability to inhibit key enzymes involved in AD pathology and to modulate fundamental pathological processes such as neuroinflammation and oxidative stress warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the neuroprotective potential of this compound and related flavonoids. Future in vivo studies in relevant animal models of neurodegenerative diseases are crucial to validate the preclinical efficacy of this compound and to pave the way for its potential clinical development.

References

The Structural Alchemy of Sophoflavescenol: A Deep Dive into its Analogues and Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sophoflavescenol, a prenylated flavonol isolated from the medicinal plant Sophora flavescens, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogues, offering insights into the chemical moieties responsible for its therapeutic potential. This document delves into the quantitative analysis of its bioactivities, detailed experimental methodologies, and the signaling pathways it modulates, aiming to serve as a valuable resource for ongoing and future research in drug discovery and development.

Core Structure-Activity Relationship Insights

The biological efficacy of this compound and its related compounds is intricately linked to their molecular architecture. Key structural features that dictate their activity include the nature and position of prenyl or lavandulyl groups, the hydroxylation and methoxylation patterns on the flavonoid core, and the overall stereochemistry of the molecule.

Key SAR observations across various biological targets include:

  • Prenylation at C-8: The presence of a prenyl or a lavandulyl group at the C-8 position of the flavonol skeleton is a crucial determinant for a range of inhibitory activities. This lipophilic side chain is thought to enhance the binding affinity of the molecule to its target enzymes.

  • Hydroxylation and Methoxylation: The substitution pattern of hydroxyl (-OH) and methoxy (-OCH3) groups on the A and B rings of the flavonoid structure significantly influences the potency and selectivity of these compounds. For instance, 3,4'-dihydroxy flavonols have shown importance for the inhibition of aldose reductase, while a C-5 hydroxyl group is critical for BACE1 and cholinesterase inhibition[1].

  • Flavonoid Backbone: The core flavonoid structure itself, whether a flavonol, flavanone, or chalcone, plays a role in the type and strength of biological activity. Studies have indicated that flavonols and chalcones may exhibit more potent BACE1 inhibition compared to flavanones[1][2].

Quantitative Bioactivity Data of this compound and its Analogs

The following tables summarize the inhibitory concentrations (IC50) of this compound and its naturally occurring analogs against various enzymes, providing a quantitative basis for understanding their structure-activity relationships.

Table 1: Phosphodiesterase 5 (PDE5) Inhibitory Activity

CompoundStructureIC50 (µM)Source
This compound8-prenylated flavonol0.013[3]
Kushenol H> 10[3]
Kushenol K> 10[3]
Kurarinol> 10[3]
Kuraridine0.28[3]

This compound demonstrates potent and selective inhibition of cGMP-specific PDE5, with an IC50 value significantly lower than its analogs, highlighting the importance of the specific arrangement of its prenyl and hydroxyl groups for this activity.[3]

Table 2: Aldose Reductase (AR) Inhibitory Activity

CompoundRat Lens AR IC50 (µM)Human Recombinant AR IC50 (µM)Source
This compound0.950.45
8-Lavandulylkaempferol3.800.79
Kuraridin-0.27
Kurarinol2.13-
Kushenol C-0.85

Several prenylated flavonoids from Sophora flavescens, including this compound, exhibit potent inhibition of both rat lens and human recombinant aldose reductase. The data suggests that both prenyl and lavandulyl substitutions contribute to this activity.

Table 3: β-Secretase (BACE1) and Cholinesterase (ChE) Inhibitory Activity

CompoundBACE1 IC50 (µM)Acetylcholinesterase (AChE) IC50 (µM)Butyrylcholinesterase (BChE) IC50 (µM)Source
This compound7.298.117.10[1][2]
Desmethylanhydroicaritin1.86--[1]
Kuraridin6.03--[1]
Kushenol C5.45--[1]
8-Lavandulylkaempferol7.298.117.10[1]

The inhibitory activities against BACE1 and cholinesterases are influenced by both the flavonoid skeleton and the nature of the lipophilic side chain. Notably, the lavandulyl group in 8-lavandulylkaempferol appears to be important for cholinesterase inhibition.[1]

Experimental Protocols

This section provides an overview of the methodologies employed for the key experiments cited in this guide.

Isolation of this compound and its Analogs

The isolation of these compounds typically follows a bioassay-guided fractionation approach.

  • Extraction: The dried and powdered roots of Sophora flavescens are extracted with a suitable solvent, such as methanol or ethanol.

  • Solvent Partitioning: The crude extract is then sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatographic Separation: The active fractions are subjected to various chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC) to isolate the individual compounds.

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).

Enzyme Inhibition Assays

Phosphodiesterase 5 (PDE5) Inhibition Assay:

The inhibitory activity against PDE5 is determined using a method based on the hydrolysis of cGMP.

  • Enzyme Preparation: PDE5 is typically purified from a source such as rat diaphragm.

  • Assay Reaction: The assay is conducted in a reaction mixture containing Tris-HCl buffer, MgCl2, the enzyme, the test compound (at various concentrations), and the substrate, [3H]cGMP.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.

  • Termination and Separation: The reaction is terminated, and the product, [3H]5'-GMP, is separated from the unreacted substrate using techniques like anion-exchange chromatography.

  • Quantification: The amount of radioactivity in the product fraction is measured using a liquid scintillation counter to determine the enzyme activity. The IC50 value is calculated from the dose-response curve.

Aldose Reductase (AR) Inhibition Assay:

The AR inhibitory activity is measured spectrophotometrically by monitoring the oxidation of NADPH.

  • Enzyme Source: Aldose reductase can be partially purified from rat lenses or human recombinant sources.

  • Reaction Mixture: The assay mixture contains phosphate buffer, NADPH, the enzyme preparation, and the test compound.

  • Substrate Addition: The reaction is initiated by adding the substrate, DL-glyceraldehyde.

  • Spectrophotometric Measurement: The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored over time using a spectrophotometer.

  • Calculation: The inhibitory activity is calculated as the percentage decrease in enzyme activity in the presence of the inhibitor, and the IC50 value is determined.

β-Secretase (BACE1) Inhibition Assay:

BACE1 activity is often measured using a fluorescence resonance energy transfer (FRET) based assay.

  • Assay Components: The assay utilizes a specific BACE1 substrate, a fluorophore-quencher pair, recombinant human BACE1, and the test compounds.

  • Reaction Setup: The components are mixed in an appropriate buffer (e.g., sodium acetate buffer, pH 4.5).

  • Incubation: The reaction is incubated at a controlled temperature in the dark.

  • Fluorescence Measurement: Cleavage of the FRET substrate by BACE1 results in an increase in fluorescence, which is measured using a microplate reader at specific excitation and emission wavelengths.

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in the presence and absence of the inhibitor, and the IC50 value is determined from the dose-response curve.

Cholinesterase (AChE and BChE) Inhibition Assay:

The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is determined using a modified Ellman's method.

  • Reaction Components: The assay mixture includes a phosphate buffer, the respective enzyme (AChE or BChE), the test compound, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

  • Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE).

  • Colorimetric Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm).

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its analogs are mediated through the modulation of various cellular signaling pathways. Furthermore, the discovery and characterization of these compounds follow a systematic experimental workflow.

Modulated Signaling Pathways

mTOR Signaling Pathway: Some flavonoids from Sophora flavescens have been shown to inhibit the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_core mTORC1 Activation cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt TSC1_TSC2 TSC1_TSC2 Akt->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb Rheb->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition This compound Analogs This compound Analogs This compound Analogs->mTORC1 Inhibition

Caption: mTOR Signaling Pathway and potential inhibition by this compound analogs.

NF-κB Signaling Pathway: The anti-inflammatory effects of flavonoids from Sophora flavescens are often attributed to the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.

NFkB_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasmic Events cluster_nucleus Nuclear Events Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) IKK IKK Cytokines (TNF-α, IL-1β)->IKK LPS LPS LPS->IKK IκBα IκBα IKK->IκBα P IκBα-NF-κB Complex IκBα-NF-κB Complex IκBα->IκBα-NF-κB Complex NF-κB (p65/p50) NF-κB (p65/p50) NF-κB (p65/p50)->IκBα-NF-κB Complex NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n Translocation IκBα-NF-κB Complex->NF-κB (p65/p50) IκBα Degradation Gene Transcription Gene Transcription NF-κB (p65/p50)_n->Gene Transcription Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators This compound Analogs This compound Analogs This compound Analogs->IKK Inhibition

Caption: NF-κB Signaling Pathway and its inhibition by this compound analogs.

Experimental Workflow

The process of discovering and characterizing bioactive compounds like this compound from natural sources follows a well-defined workflow.

Bioassay_Guided_Fractionation Plant Material (Sophora flavescens) Plant Material (Sophora flavescens) Extraction Extraction Plant Material (Sophora flavescens)->Extraction Crude Extract Crude Extract Extraction->Crude Extract Bioassay Screening Bioassay Screening Crude Extract->Bioassay Screening Active Extract Active Extract Bioassay Screening->Active Extract Identifies Activity Fractionation (Chromatography) Fractionation (Chromatography) Active Extract->Fractionation (Chromatography) Fractions Fractions Fractionation (Chromatography)->Fractions Bioassay of Fractions Bioassay of Fractions Fractions->Bioassay of Fractions Active Fractions Active Fractions Bioassay of Fractions->Active Fractions Pinpoints Activity Isolation of Pure Compounds Isolation of Pure Compounds Active Fractions->Isolation of Pure Compounds Pure Compounds (this compound & Analogs) Pure Compounds (this compound & Analogs) Isolation of Pure Compounds->Pure Compounds (this compound & Analogs) Structure Elucidation (NMR, MS) Structure Elucidation (NMR, MS) Pure Compounds (this compound & Analogs)->Structure Elucidation (NMR, MS) Bioactivity & SAR Studies Bioactivity & SAR Studies Pure Compounds (this compound & Analogs)->Bioactivity & SAR Studies

Caption: Bioassay-guided fractionation for isolating bioactive compounds.

Conclusion

This compound and its analogs represent a promising class of natural products with a wide spectrum of therapeutic activities. The structure-activity relationship studies highlighted in this guide underscore the importance of specific structural motifs, particularly the C-8 prenylation and the hydroxylation/methoxylation pattern of the flavonoid core, in dictating their biological function. The quantitative data and detailed experimental protocols provided herein offer a solid foundation for researchers to build upon, facilitating the design and synthesis of novel, more potent, and selective analogs. Further exploration of the signaling pathways modulated by these compounds will undoubtedly unveil new therapeutic targets and strategies. The continued investigation into the rich chemical diversity of Sophora flavescens holds immense potential for the discovery of next-generation therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Sophoflavescenol Extraction from Sophora flavescens Roots

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Sophora flavescens, a plant utilized in traditional medicine, is a rich source of bioactive compounds, particularly prenylated flavonoids. Among these, sophoflavescenol has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, anti-tumor, and neuroprotective effects. This document provides detailed application notes and protocols for the extraction of this compound from the roots of Sophora flavescens. The methodologies described herein are based on established scientific literature and are intended to guide researchers in obtaining high-quality extracts for further investigation and development.

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Below is a summary of various extraction techniques with reported yields for total or specific flavonoids from Sophora flavescens roots. This data serves as a comparative guide for selecting a suitable protocol.

Extraction MethodSolvent/ReagentKey ParametersReported YieldReference
Conventional Solvent Extraction 95% EthanolReflux extraction, 3 cycles of 2 hours eachTotal Flavonoids: 1.54% (308 g from 20 kg of roots)[1]
Conventional Solvent Extraction MethanolNot specifiedKurarinone: 52.9 ± 3.7 mg/g; Sophoraflavanone G: 18.7 ± 1.3 mg/g[2]
Solvent Partitioning Ethyl Acetate (from aqueous suspension of ethanol extract)Liquid-liquid extractionKurarinone: 200.8 ± 45 mg/g; Sophoraflavanone G: 79.4 ± 26 mg/g (in the ethyl acetate fraction)[2]
Ultrasound-Assisted Extraction (UAE) Ionic Liquid ([C8mim]BF4)Solid-to-liquid ratio: 27 mL/g; Time: 38 min; Temperature: 56°CTotal Prenylated Flavonoids: 7.38 mg/g[3][4]
Mechanochemical-Promoted Extraction (MPE) Water with Na2CO3 (15%)Grinding speed: 440 rpm; Grinding time: 17 min; Solvent-to-solid ratio: 25 mL/gTotal Flavonoids: 35.17 mg/g
Hot Water Extraction Water100°C for 1 hour; Water-to-root ratio: 20:1Total Extract: 15.4% (43 g from 280 g of roots)[5]

Experimental Protocols

Protocol 1: Conventional Solvent Extraction and Fractionation

This protocol describes a standard method for extracting and enriching flavonoids, including this compound, using solvent extraction followed by fractionation.

1. Materials and Equipment:

  • Dried and powdered roots of Sophora flavescens

  • 95% Ethanol

  • Ethyl acetate

  • Deionized water

  • Rotary evaporator

  • Reflux extraction apparatus

  • Separatory funnel

  • Filter paper

2. Extraction Procedure:

  • Weigh 1 kg of powdered Sophora flavescens roots and place it in a suitable flask.

  • Add 8 L of 95% ethanol to the flask.

  • Perform reflux extraction for 2 hours.

  • Filter the mixture and collect the ethanol extract.

  • Repeat the extraction process on the plant residue two more times with 6 L of 95% ethanol for 1.5 hours each.[6]

  • Combine all the ethanol extracts.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

3. Fractionation Procedure:

  • Suspend the crude ethanol extract in deionized water.

  • Transfer the aqueous suspension to a separatory funnel.

  • Perform liquid-liquid extraction with an equal volume of ethyl acetate. Repeat this step three times.

  • Combine the ethyl acetate fractions.

  • Concentrate the ethyl acetate fraction using a rotary evaporator to yield the flavonoid-rich extract.

4. Purification (Optional):

  • The resulting extract can be further purified using column chromatography, such as polyamide or silica gel chromatography, to isolate individual flavonoids like this compound.[6]

Protocol 2: Ultrasound-Assisted Extraction (UAE) with Ionic Liquid

This protocol outlines a modern and efficient method for the selective extraction of prenylated flavonoids using ultrasound and an ionic liquid.[3][4]

1. Materials and Equipment:

  • Dried and powdered roots of Sophora flavescens (passed through a 50-mesh sieve)

  • Ionic Liquid [C8mim]BF4 (1-octyl-3-methylimidazolium tetrafluoroborate)

  • Methanol (for analysis)

  • Ultrasonic bath/probe

  • Centrifuge

  • Vortex mixer

2. Extraction Procedure:

  • Weigh 0.5 g of the powdered Sophora flavescens root and place it in a 50 mL centrifuge tube.

  • Add 13.5 mL of [C8mim]BF4 (for a 27 mL/g solvent-to-solid ratio).

  • Allow the mixture to soak for 6 hours.

  • Place the tube in an ultrasonic bath set at 56°C.

  • Apply ultrasonic irradiation for 38 minutes.

  • After extraction, centrifuge the sample at 8000 rpm for 5 minutes.

  • Collect the supernatant containing the extracted prenylated flavonoids.

3. Post-Extraction Processing:

  • The target compounds can be recovered from the ionic liquid using techniques like solid-phase extraction (SPE).

  • The extract is then ready for quantitative analysis by HPLC.

Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantification of this compound in the obtained extracts.

1. Materials and Equipment:

  • HPLC system with a DAD or UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-10 min, 30-50% A; 10-20 min, 50-70% A; 20-30 min, 70-30% A. The exact gradient should be optimized based on the specific column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

3. Sample and Standard Preparation:

  • Prepare a stock solution of the this compound standard in methanol.

  • Create a series of calibration standards by diluting the stock solution to different concentrations.

  • Dissolve a known amount of the dried Sophora flavescens extract in methanol.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification:

  • Inject the calibration standards to generate a standard curve (peak area vs. concentration).

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

  • Quantify the amount of this compound in the sample by using the standard curve.

Visualization of Workflows and Signaling Pathways

Experimental Workflows

Extraction_Workflow cluster_0 Protocol 1: Conventional Solvent Extraction Raw Material Raw Material Extraction Reflux with 95% Ethanol Raw Material->Extraction 3 cycles Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude Extract Crude Extract Concentration->Crude Extract Fractionation Liquid-Liquid Extraction (Water/Ethyl Acetate) Crude Extract->Fractionation Purification Column Chromatography (Optional) Fractionation->Purification This compound This compound Purification->this compound

Caption: Workflow for Conventional Solvent Extraction of this compound.

UAE_Workflow cluster_1 Protocol 2: Ultrasound-Assisted Extraction Raw Material_UAE Powdered Roots Soaking Soak in Ionic Liquid Raw Material_UAE->Soaking 6 hours Ultrasonication Ultrasonication Soaking->Ultrasonication 38 min, 56°C Centrifugation Centrifugation Ultrasonication->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Post_Processing Solid-Phase Extraction Supernatant->Post_Processing Final_Extract Prenylated Flavonoid Extract Post_Processing->Final_Extract

Caption: Workflow for Ultrasound-Assisted Extraction of Prenylated Flavonoids.

Signaling Pathways Modulated by this compound and Related Flavonoids

This compound and other flavonoids from Sophora flavescens have been reported to modulate several key signaling pathways implicated in various diseases. The diagrams below illustrate some of these interactions.

PDE5_Inhibition This compound This compound PDE5 Phosphodiesterase 5 This compound->PDE5 Inhibits cGMP Cyclic Guanosine Monophosphate PDE5->cGMP Degrades PKG Protein Kinase G cGMP->PKG Activates Smooth Muscle Relaxation Smooth Muscle Relaxation PKG->Smooth Muscle Relaxation Vasodilation Vasodilation Smooth Muscle Relaxation->Vasodilation

Caption: Inhibition of the PDE5/cGMP Signaling Pathway by this compound.

Akt_mTOR_Inhibition Sophora_Flavonoids This compound & Related Flavonoids Akt Akt Sophora_Flavonoids->Akt Inhibits Apoptosis Apoptosis Sophora_Flavonoids->Apoptosis Induces mTOR mTOR Akt->mTOR Activates Cell_Growth Cell_Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation

Caption: Inhibition of the Akt/mTOR Signaling Pathway.

NFkB_MAPK_Modulation Sophora_Flavonoids This compound & Related Flavonoids NF_kappaB NF-κB Sophora_Flavonoids->NF_kappaB Inhibits MAPK MAP Kinases (JNK, ERK, p38) Sophora_Flavonoids->MAPK Inhibits Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->NF_kappaB Inflammatory_Stimuli->MAPK Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NF_kappaB->Pro_inflammatory_Cytokines Upregulates MAPK->Pro_inflammatory_Cytokines Upregulates

Caption: Modulation of NF-κB and MAPK Inflammatory Pathways.

References

Application Note: A High-Yield Protocol for the Purification of Sophoflavescenol from Sophora flavescens

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sophoflavescenol, a prenylated flavonoid isolated from the roots of Sophora flavescens, has garnered significant interest within the scientific community due to its potent and selective inhibitory activity against cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5)[1]. This bioactivity suggests its potential as a lead compound in the development of novel therapeutics. To facilitate further research and development, a robust and high-yield purification protocol is essential. This document outlines a detailed methodology for the efficient extraction and purification of this compound, ensuring high purity and recovery rates suitable for pharmacological studies and drug development.

Data Summary

The following table summarizes quantitative data from various extraction and purification methodologies for flavonoids from Sophora flavescens, providing a comparative overview of their efficiencies.

MethodTarget Compound(s)YieldPurityRecoveryReference
High-Speed Countercurrent Chromatography (HSCCC)Sophoraflavanone G, Kushenol I, Kurarinone22.5 mg, 39.3 mg, 83.5 mg from 350 mg crude extract95.6% - 99.4%91.7% - 92.3%[2]
Mechanochemical-Promoted ExtractionTotal Flavonoids35.17 mg/g of raw materialN/AN/A[3][4]
Ultrasound-Assisted Ionic Liquid ExtractionPrenylated Flavonoids7.38 mg/g of raw materialN/AN/A[5]
Conventional Solvent ExtractionTotal Flavonoids308 g from 20 kg of raw materialN/AN/A[6]
Water ExtractionCrude Extract15.4% of raw materialN/AN/A[7]
Ethanol Extraction (70%)Crude Extract14.24% of raw materialN/AN/A[8]

Experimental Protocols

This protocol integrates an efficient initial extraction with a multi-step chromatographic purification to achieve high-purity this compound.

Part 1: Crude Extraction of Total Flavonoids

  • Material Preparation:

    • Air-dry the roots of Sophora flavescens.

    • Grind the dried roots into a coarse powder.

  • Solvent Extraction:

    • Macerate the powdered roots in 95% ethanol (1:10 w/v) at room temperature for 24 hours with constant agitation.

    • Filter the extract and repeat the extraction process on the residue two more times to ensure exhaustive extraction.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a viscous residue.

  • Liquid-Liquid Partitioning:

    • Suspend the residue in deionized water.

    • Perform liquid-liquid extraction with an equal volume of ethyl acetate three times.

    • Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the crude flavonoid extract.

Part 2: Chromatographic Purification of this compound

  • Macroporous Resin Column Chromatography (Enrichment):

    • Dissolve the crude flavonoid extract in a minimal amount of methanol.

    • Load the solution onto a pre-equilibrated macroporous resin column.

    • Wash the column with deionized water to remove impurities.

    • Elute the total flavonoids with 70-95% ethanol.

    • Collect the eluate and concentrate under reduced pressure to obtain the enriched total flavonoid fraction.

  • Silica Gel Column Chromatography (Fractionation):

    • Adsorb the enriched flavonoid fraction onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto a silica gel column packed with a suitable non-polar solvent system (e.g., petroleum ether-ethyl acetate).

    • Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

    • Pool the this compound-rich fractions and concentrate.

  • Semi-Preparative High-Performance Liquid Chromatography (Final Purification):

    • Dissolve the concentrated this compound-rich fraction in HPLC-grade methanol.

    • Inject the solution into a semi-preparative HPLC system equipped with a C18 column.

    • Elute with an isocratic or gradient mobile phase (e.g., methanol-water or acetonitrile-water) at a specific flow rate. The exact conditions may need to be optimized based on the specific column and system.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain highly purified this compound.

  • Purity Analysis:

    • Assess the purity of the final product using analytical HPLC.

    • Confirm the structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualizations

experimental_workflow start Dried Sophora flavescens Roots extraction Crude Extraction (95% Ethanol) start->extraction partitioning Liquid-Liquid Partitioning (Ethyl Acetate) extraction->partitioning enrichment Macroporous Resin Chromatography partitioning->enrichment fractionation Silica Gel Column Chromatography enrichment->fractionation purification Semi-Preparative HPLC fractionation->purification analysis Purity and Structural Analysis (HPLC, MS, NMR) purification->analysis end Pure this compound analysis->end

Caption: Purification workflow for this compound.

signaling_pathway GTP GTP sGC Soluble Guanylyl Cyclase (sGC) GTP->sGC Activates cGMP cGMP sGC->cGMP Converts PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation cGMP->Relaxation Promotes GMP 5'-GMP PDE5->GMP Hydrolyzes This compound This compound This compound->PDE5 Inhibits

Caption: cGMP signaling pathway and inhibition by this compound.

References

Application Note: Quantification of Sophoflavescenol in Sophora flavescens Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the quantification of sophoflavescenol, a prenylated flavonol from the roots of Sophora flavescens, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is designed for researchers, scientists, and drug development professionals engaged in the analysis of phytochemicals. This document provides a comprehensive experimental protocol, including sample preparation, chromatographic conditions, and method validation parameters. All quantitative data are summarized in structured tables, and the experimental workflow is visualized using a diagram for enhanced clarity.

Introduction

Sophora flavescens Ait. is a medicinal plant rich in various bioactive compounds, including a diverse range of flavonoids and alkaloids. Among these, prenylated flavonoids have garnered significant interest due to their potential pharmacological activities. This compound, a C-8 prenylated flavonol, has demonstrated notable biological effects, including potent and selective inhibition of cGMP phosphodiesterase 5 (PDE5)[1], as well as antioxidant and anti-inflammatory properties[2]. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization, and further pharmacological research. This application note outlines a robust HPLC method suitable for this purpose.

Experimental Protocol

Sample Preparation: Ultrasound-Assisted Extraction
  • Grinding: Grind the dried roots of Sophora flavescens into a fine powder (approximately 40-60 mesh).

  • Weighing: Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical flask.

  • Extraction: Add 25 mL of 80% methanol to the flask.

  • Ultrasonication: Place the flask in an ultrasonic water bath and extract for 30 minutes at 80°C.

  • Centrifugation: After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Conditions
  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program:

    • 0-10 min: 30-50% B

    • 10-25 min: 50-70% B

    • 25-30 min: 70-30% B

    • 30-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Preparation of Standard Solutions
  • Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.

Method Validation (Representative Data)

The following tables summarize the expected performance characteristics of this HPLC method upon validation.

Table 1: Linearity and Range

AnalyteLinear Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 100y = 45.82x + 12.35> 0.999

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound0.250.80

Table 3: Precision

AnalyteConcentration (µg/mL)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=6)
This compound5< 2.0%< 3.0%
25< 1.5%< 2.5%
75< 1.0%< 2.0%

Table 4: Accuracy (Recovery)

AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)RSD (%)
This compound109.8598.51.8
2020.3101.51.5
4039.699.01.2

Visualizations

experimental_workflow start Start: Dried Sophora flavescens Roots grind Grind to Fine Powder start->grind weigh Weigh 1.0 g of Powder grind->weigh extract Ultrasound-Assisted Extraction (25 mL of 80% Methanol, 30 min, 80°C) weigh->extract centrifuge Centrifuge at 4000 rpm for 10 min extract->centrifuge filter Filter Supernatant (0.45 µm Syringe Filter) centrifuge->filter hplc_analysis HPLC Analysis filter->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing end End: Report this compound Concentration data_processing->end

Caption: Experimental workflow for the quantification of this compound.

logical_relationship flavonoids Flavonoids in Sophora flavescens prenylated_flavonoids Prenylated Flavonoids flavonoids->prenylated_flavonoids isoflavones Isoflavones flavonoids->isoflavones flavonols Flavonols prenylated_flavonoids->flavonols flavanones Flavanones prenylated_flavonoids->flavanones other_prenylated Other Prenylated Flavonoids (e.g., Kurarinone, Sophoraflavanone G) prenylated_flavonoids->other_prenylated This compound This compound flavonols->this compound

Caption: Classification of this compound among other flavonoids.

Conclusion

The described RP-HPLC method provides a reliable and efficient approach for the quantification of this compound in Sophora flavescens extracts. The protocol is straightforward, employing common laboratory equipment and reagents. The presented method validation parameters demonstrate that the technique is accurate, precise, and sensitive for its intended purpose. This application note serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and quality control of herbal medicines.

References

Application Notes and Protocols for In Vivo Sophoflavescenol Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing in vivo experimental studies in mice to investigate the therapeutic potential of sophoflavescenol. The protocols outlined below cover key potential applications, including anti-inflammatory, anti-cancer, and metabolic disorder studies, based on the known pharmacology of flavonoids from Sophora flavescens.

Preliminary Considerations: Dosing and Safety

Before initiating efficacy studies, it is crucial to establish a safe and pharmacokinetically appropriate dosing regimen for this compound.

Toxicology and Dose Range Finding

This compound is a flavonoid derived from Sophora flavescens. While specific toxicity data for the isolated compound is limited, studies on a flavonoid-rich extract of S. flavescens (SFEA) provide guidance. An acute oral toxicity study in Kunming mice showed no mortality or signs of toxicity at a dose of 9.0 g/kg[1]. A 13-week sub-chronic study in rats established a no-observed-adverse-effect-level (NOAEL) greater than 1200 mg/kg[1]. Based on this, this compound is expected to have a low toxicity profile.

Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure Adaptation)

  • Animals: Use a small number of female BALB/c mice (e.g., n=5), 8-10 weeks old.

  • Acclimatization: Allow a 7-day acclimatization period.

  • Dosing:

    • Administer a starting dose of 2000 mg/kg of this compound, prepared in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), via oral gavage to a single mouse.

    • Observe the animal for 48 hours.

    • If the mouse survives, administer the same dose to the remaining four mice.

    • If the initial mouse shows signs of toxicity, reduce the dose for the next animal.

  • Observation: Monitor all animals for 14 days, recording clinical signs of toxicity, behavioral changes, body weight, and mortality[2].

  • Endpoint: Determine the maximum tolerated dose (MTD) or the LD50 (if mortality occurs), which will inform the dose selection for efficacy studies.

Pharmacokinetics (PK)

Table 1: Pilot Pharmacokinetic Study Design

ParameterSpecification
Animal Model Male C57BL/6 mice, 8-10 weeks old (n=4 per time point)
Drug Formulation This compound dissolved/suspended in an appropriate vehicle
Administration Single dose, oral gavage (e.g., 50 mg/kg) and intravenous (e.g., 5 mg/kg)
Sampling Time Points IV: 0, 2, 5, 15, 30 min; 1, 2, 4, 8, 24 hours[3] Oral: 0, 15, 30 min; 1, 2, 4, 8, 12, 24 hours
Sample Collection Blood collection via retro-orbital sinus or tail vein into heparinized tubes
Sample Processing Centrifuge to separate plasma; store at -80°C until analysis
Analysis LC-MS/MS to quantify this compound concentration in plasma
Key Parameters Cmax, Tmax, AUC, half-life (t½), clearance, and bioavailability[4]

General Experimental Workflow

A structured workflow is essential for robust and reproducible in vivo studies. The following diagram illustrates the key stages of experimental design and execution.

G cluster_plan Planning Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Hypothesis Formulate Hypothesis (e.g., Anti-inflammatory effect) Model Select Animal Model (e.g., LPS-induced inflammation) Hypothesis->Model Definitive Definitive Study (n=8-12 per group) Pilot Pilot Study (Dose-ranging, PK/PD) Model->Pilot Collect Data Collection (Endpoints, Biomarkers) Pilot->Definitive Stats Statistical Analysis Definitive->Collect Collect->Stats Interpret Interpretation & Conclusion Stats->Interpret

Caption: General workflow for in vivo this compound studies.

Application Note: Anti-Inflammatory Studies

Rationale

Flavonoids from Sophora flavescens are known to possess anti-inflammatory properties[1][5]. This compound may mitigate inflammation by modulating key signaling pathways such as the NF-κB pathway, which controls the expression of pro-inflammatory cytokines.

Signaling Pathway: NF-κB Inhibition

The diagram below illustrates the putative mechanism of this compound in inhibiting the NF-κB signaling cascade, a central regulator of inflammation.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB_cyto NF-κB (p65/p50) IkB->NFkB_cyto Inhibits NFkB_nuc NF-κB (p65/p50) NFkB_cyto->NFkB_nuc Translocation to Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_nuc->Genes Induces Transcription This compound This compound This compound->IKK Inhibits

Caption: Putative inhibition of the NF-κB pathway by this compound.

Protocol: LPS-Induced Systemic Inflammation in Mice

This model is widely used to study acute systemic inflammatory responses.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Groups: See Table 2 for a typical experimental design.

  • Procedure:

    • Acclimatize mice for 7 days.

    • Pre-treat mice with this compound or vehicle via oral gavage one hour before the inflammatory challenge.

    • Induce inflammation by administering Lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/kg) via intraperitoneal (IP) injection. The control group receives a saline injection.

    • Monitor animals for signs of sickness (piloerection, lethargy).

  • Endpoint Analysis:

    • At 4-6 hours post-LPS injection, collect blood via cardiac puncture under terminal anesthesia.

    • Harvest tissues such as the liver and lungs for histological analysis or gene expression studies.

    • Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.

Table 2: Experimental Design for LPS-Induced Inflammation Model

GroupNTreatment (Oral)Challenge (IP)Key Endpoints
110VehicleSalineBaseline cytokine levels, histology
210VehicleLPS (1 mg/kg)Peak cytokine levels, inflammatory markers
310This compound (Low Dose)LPS (1 mg/kg)Cytokine reduction, dose-response
410This compound (Mid Dose)LPS (1 mg/kg)Cytokine reduction, dose-response
510This compound (High Dose)LPS (1 mg/kg)Cytokine reduction, dose-response
610Dexamethasone (Positive Control)LPS (1 mg/kg)Comparison with standard-of-care

Application Note: Anti-Cancer Studies

Rationale

Prenylated flavonoids from Sophora flavescens have demonstrated anti-tumor activities[5]. This compound is a potent inhibitor of phosphodiesterase 5 (PDE5)[6]. The inhibition of PDE5 leads to an accumulation of cyclic guanosine monophosphate (cGMP), which activates Protein Kinase G (PKG). This signaling pathway can induce apoptosis and inhibit proliferation in various cancer cells.

Signaling Pathway: PDE5 Inhibition in Cancer

The diagram illustrates how this compound targets the PDE5/cGMP/PKG pathway, a potential mechanism for its anti-cancer effects.

G NO Nitric Oxide (NO) sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Effects Anti-Cancer Effects: • ↓ Proliferation • ↑ Apoptosis • ↓ Angiogenesis PKG->Effects GMP 5'-GMP (Inactive) PDE5->GMP Degrades This compound This compound This compound->PDE5 Inhibits

Caption: this compound inhibits PDE5, enhancing anti-cancer signaling.

Protocol: Subcutaneous Xenograft Tumor Model

This model is a standard for evaluating the efficacy of anti-cancer compounds in vivo.

  • Cell Culture: Culture a human cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer) under standard conditions.

  • Animals: Immunodeficient mice (e.g., Nude or SCID), 6-8 weeks old[7].

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.

    • Inject 1-5 x 10⁶ cells in a volume of 100-200 µL subcutaneously into the flank of each mouse[8].

  • Treatment:

    • Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (see Table 3).

    • Administer this compound, vehicle, or a positive control drug according to the planned schedule (e.g., daily oral gavage for 21 days).

  • Endpoint Analysis:

    • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

    • At the end of the study, euthanize mice and excise tumors for weight measurement, histology, and biomarker analysis (e.g., IHC for apoptosis markers like cleaved caspase-3).

Table 3: Experimental Design for Xenograft Cancer Model

GroupNTreatmentDosing ScheduleKey Endpoints
110VehicleDaily, p.o., 21 daysTumor growth rate, baseline histology
210This compound (Low Dose)Daily, p.o., 21 daysTumor growth inhibition (TGI)
310This compound (High Dose)Daily, p.o., 21 daysTGI, dose-response
410Standard ChemotherapyPer established protocolComparison with standard-of-care

Application Note: Metabolic Disorder Studies

Rationale

Flavonoids from Sophora flavescens have shown potential for regulating glycolipid metabolism[5]. By modulating pathways like PI3K/Akt, which is central to insulin signaling, this compound may improve glucose homeostasis and lipid profiles in models of metabolic syndrome.

Signaling Pathway: PI3K/Akt Modulation

The PI3K/Akt pathway is critical for insulin-mediated glucose uptake. Flavonoids can positively modulate this pathway, suggesting a potential mechanism for this compound's metabolic benefits.

G Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt/PKB PIP3->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose Glucose Uptake GLUT4->Glucose This compound This compound This compound->PI3K Potentiates?

Caption: Potential modulation of the insulin/PI3K/Akt pathway by this compound.

Protocol: High-Fat Diet (HFD)-Induced Metabolic Syndrome

This model mimics key features of human metabolic syndrome, including obesity, insulin resistance, and dyslipidemia[9].

  • Animals: Male C57BL/6 mice, 5-6 weeks old.

  • Diet Induction:

    • Divide mice into two main cohorts: one fed a normal chow diet (NCD, ~10% kcal from fat) and one fed a high-fat diet (HFD, 45-60% kcal from fat)[3].

    • Maintain the diets for 8-16 weeks to induce the metabolic phenotype.

  • Treatment:

    • After the induction period, divide the HFD-fed mice into treatment groups (see Table 4).

    • Administer this compound or vehicle daily via oral gavage for 4-8 weeks while continuing the respective diets.

  • Endpoint Analysis:

    • Body Weight and Food Intake: Monitor weekly.

    • Glucose Homeostasis: Perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) near the end of the treatment period. Recommended glucose dose is 1-2 g/kg[10].

    • Terminal Blood Collection: Collect blood to measure fasting glucose, insulin, triglycerides, and cholesterol.

    • Tissue Analysis: Harvest liver and adipose tissue for histology (e.g., H&E staining for steatosis) and gene expression analysis.

Table 4: Experimental Design for HFD-Induced Metabolic Syndrome Model

GroupNDietTreatmentKey Endpoints
110NCDVehicleBaseline metabolic parameters
210HFDVehicleHFD-induced phenotype (obesity, insulin resistance)
310HFDThis compound (Low Dose)Improvement in glucose tolerance, lipid profile
410HFDThis compound (High Dose)Dose-response effects, body weight change
510HFDRosiglitazone (Positive Control)Comparison with standard-of-care

References

Application Notes and Protocols: Utilizing Flavonoids in Aldose Reductase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldose reductase (AR), a key enzyme in the polyol pathway, has been implicated in the pathogenesis of diabetic complications.[1][2][3][4] Under hyperglycemic conditions, AR catalyzes the reduction of glucose to sorbitol, leading to osmotic stress and the generation of reactive oxygen species (ROS). This application note provides a comprehensive protocol for in vitro aldose reductase assays, a critical tool for the discovery and characterization of potential AR inhibitors.

While the user's initial query suggested the use of sophoflavescenol as a positive control, current scientific literature does not support this application. However, research has demonstrated that several flavonoids isolated from Sophora flavescens, the source of this compound, are potent inhibitors of aldose reductase.[5] Therefore, this document outlines a protocol using a well-established aldose reductase inhibitor, such as quercetin or epalrestat, as a positive control, and presents data on flavonoids from Sophora flavescens as examples of test compounds.

Principle of the Aldose Reductase Assay

The activity of aldose reductase is determined spectrophotometrically by measuring the decrease in absorbance at 340 nm. This decrease is a direct result of the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate, typically DL-glyceraldehyde, by the enzyme. The rate of NADPH oxidation is proportional to the aldose reductase activity. Potential inhibitors of the enzyme will decrease the rate of this reaction.

Data Presentation: Inhibitory Activity of Flavonoids from Sophora flavescens

Several prenylated flavonoids isolated from Sophora flavescens have demonstrated significant inhibitory activity against both rat lens aldose reductase (RLAR) and human recombinant aldose reductase (HRAR).[5] The half-maximal inhibitory concentration (IC50) values for these compounds are summarized in the table below, with quercetin and epalrestat included as reference positive controls.

CompoundSourceEnzymeIC50 (µM)
KuraridinSophora flavescensHRAR0.27[5]
(2S)-7,4'-dihydroxy-5-methoxy-8-(γ,γ-dimethylallyl)-flavanoneSophora flavescensHRAR0.37[5]
DesmethylanhydroicaritinSophora flavescensHRAR0.45[5]
8-lavandulylkaempferolSophora flavescensHRAR0.79[5]
Kushenol CSophora flavescensHRAR0.85[5]
KurarinolSophora flavescensRLAR2.13[5]
KurarinoneSophora flavescensRLAR2.99[5]
(2S)-3β,7,4'-trihydroxy-5-methoxy-8-(γ,γ-dimethylallyl)-flavanoneSophora flavescensRLAR3.63[5]
(2S)-2'-methoxykurarinoneSophora flavescensRLAR3.77[5]
Kushenol ESophora flavescensRLAR7.74[5]
QuercetinPositive ControlHRAR2.54[5]
EpalrestatPositive ControlHRAR0.28[5]

Experimental Protocols

This section provides a detailed methodology for performing an in vitro aldose reductase inhibition assay.

Materials and Reagents
  • Aldose Reductase (from rat lens or human recombinant)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • DL-Glyceraldehyde (Substrate)

  • Sodium Phosphate Buffer (0.1 M, pH 6.2)

  • Dimethyl Sulfoxide (DMSO)

  • Positive Control Inhibitor (e.g., Quercetin or Epalrestat)

  • Test Compounds (e.g., flavonoids from Sophora flavescens)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Preparation of Solutions
  • Sodium Phosphate Buffer (0.1 M, pH 6.2): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions and adjust the pH to 6.2.

  • NADPH Solution (1.6 mM): Dissolve the appropriate amount of NADPH in the sodium phosphate buffer. Prepare fresh daily and keep on ice.

  • DL-Glyceraldehyde Solution (25 mM): Dissolve the appropriate amount of DL-glyceraldehyde in the sodium phosphate buffer. Prepare fresh daily.

  • Enzyme Solution: Prepare a stock solution of aldose reductase in sodium phosphate buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Positive Control and Test Compound Solutions: Dissolve the positive control and test compounds in DMSO to prepare stock solutions (e.g., 10 mM). Further dilute with the sodium phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.

Assay Procedure
  • Assay Mixture Preparation: In each well of a 96-well microplate, prepare the following reaction mixture:

    • 150 µL of 0.1 M Sodium Phosphate Buffer (pH 6.2)

    • 10 µL of NADPH solution (final concentration: 0.16 mM)

    • 10 µL of the enzyme solution

    • 10 µL of the test compound or positive control solution at various concentrations (or buffer for the control reaction).

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add 20 µL of the DL-glyceraldehyde solution (final concentration: 2.5 mM) to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate spectrophotometer.

Data Analysis
  • Calculate the rate of the reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

  • The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Aldose Reductase Assay Workflow

AldoseReductaseAssay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers, NADPH, Substrate, Enzyme, and Compounds Mix Combine Reagents in 96-well Plate Reagents->Mix Preincubation Pre-incubate at Room Temp Mix->Preincubation Initiate Add Substrate to Start Reaction Preincubation->Initiate Measure Kinetic Reading at 340 nm Initiate->Measure Calculate Calculate Reaction Rates Measure->Calculate Inhibition Determine % Inhibition Calculate->Inhibition IC50 Calculate IC50 Values Inhibition->IC50 PolyolPathway cluster_pathway Polyol Pathway cluster_downstream Downstream Effects Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) OsmoticStress Osmotic Stress Sorbitol->OsmoticStress OxidativeStress Oxidative Stress (ROS Production) Fructose->OxidativeStress Complications Diabetic Complications (Retinopathy, Neuropathy, Nephropathy) OsmoticStress->Complications PKC Protein Kinase C (PKC) Activation OxidativeStress->PKC NFkB NF-κB Activation PKC->NFkB NFkB->Complications

References

Application of Sophoflavescenol in Alzheimer's Disease Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoflavescenol, a prenylated flavonol isolated from Sophora flavescens, is emerging as a promising multi-target candidate for Alzheimer's disease (AD) research. Flavonoids, a class of naturally occurring polyphenolic compounds, are known for their neuroprotective, anti-inflammatory, and antioxidant properties. This compound, in particular, has demonstrated significant inhibitory activity against key enzymes implicated in the pathogenesis of AD, namely β-secretase (BACE1) and cholinesterases (acetylcholinesterase and butyrylcholinesterase).[1] This document provides detailed application notes and protocols for the use of this compound in various AD research models, based on available preclinical data.

Mechanism of Action

The therapeutic potential of this compound in Alzheimer's disease stems from its ability to modulate multiple pathological pathways. The primary mechanisms of action identified are:

  • β-Secretase (BACE1) Inhibition: BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are the primary component of amyloid plaques in the brains of AD patients. By inhibiting BACE1, this compound can potentially reduce the production of neurotoxic Aβ peptides.[1][2]

  • Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels in the brain, which is a key strategy for the symptomatic treatment of AD. This compound has been shown to inhibit both AChE and BChE.[1]

  • Neuroinflammation and Oxidative Stress Modulation: As a flavonoid, this compound is predicted to possess anti-inflammatory and antioxidant properties, which are crucial for mitigating the chronic neuroinflammation and oxidative damage observed in AD.[3][4] These effects are likely mediated through the modulation of key signaling pathways such as NF-κB and PI3K/Akt.[3][5][6][7]

Data Presentation

While specific IC50 values for this compound are not yet published, research indicates it possesses "higher inhibitory activities" than other prenylated flavonols from Sophora flavescens.[1] The following table summarizes the quantitative data for a closely related and structurally similar compound, 8-lavandulylkaempferol, to provide a reference for the expected potency of this compound.

Enzyme TargetCompoundIC50 Value (µM)Source
β-Secretase (BACE1)8-lavandulylkaempferol7.29[8]
Acetylcholinesterase (AChE)8-lavandulylkaempferol8.11[8]
Butyrylcholinesterase (BChE)8-lavandulylkaempferol7.10[8]

Experimental Protocols

In Vitro Enzyme Inhibition Assays

1. BACE1 Inhibition Assay (FRET-based)

This protocol is adapted from standard fluorescence resonance energy transfer (FRET) assays for BACE1 activity.

  • Materials:

    • Recombinant human BACE1 enzyme

    • BACE1 substrate (e.g., a fluorescently labeled peptide containing the Swedish mutation of APP)

    • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

    • This compound (dissolved in DMSO)

    • BACE1 inhibitor (positive control)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

    • In a 96-well plate, add 10 µL of each this compound dilution, positive control, or vehicle control (assay buffer with DMSO).

    • Add 20 µL of BACE1 enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the BACE1 substrate solution to each well.

    • Immediately measure the fluorescence in kinetic mode for 30-60 minutes at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.

    • Calculate the rate of substrate cleavage for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method for measuring cholinesterase activity.

  • Materials:

    • Acetylcholinesterase (AChE) from electric eel or human recombinant

    • Butyrylcholinesterase (BChE) from equine serum or human recombinant

    • Acetylthiocholine iodide (ATCI) as substrate for AChE

    • Butyrylthiocholine iodide (BTCI) as substrate for BChE

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (e.g., 0.1 M, pH 8.0)

    • This compound (dissolved in DMSO)

    • Cholinesterase inhibitor (e.g., donepezil or galantamine) as a positive control

    • 96-well clear microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in phosphate buffer.

    • In a 96-well plate, add 25 µL of each this compound dilution, positive control, or vehicle control.

    • Add 50 µL of the respective enzyme solution (AChE or BChE) to each well.

    • Add 125 µL of phosphate buffer to each well.

    • Add 50 µL of DTNB solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI or BTCI).

    • Measure the absorbance at 412 nm every minute for 5-10 minutes.

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Alzheimer's Disease Model Protocol (General Framework)

As no specific in vivo studies with this compound have been published, this protocol provides a general framework for evaluating its efficacy in a transgenic mouse model of AD (e.g., 5XFAD or APP/PS1).

  • Animal Model:

    • 5XFAD or APP/PS1 transgenic mice and wild-type littermates.

    • Age of animals should be appropriate for the desired stage of pathology (e.g., pre-symptomatic or symptomatic).

  • This compound Administration:

    • Route of Administration: Oral gavage is a common method for flavonoid administration.

    • Dosage: Based on studies with other flavonoids, a starting dose range could be 10-50 mg/kg body weight. Dose-response studies are recommended.

    • Vehicle: A suitable vehicle for oral administration could be a solution of 0.5% carboxymethylcellulose (CMC) in water.

    • Frequency and Duration: Daily administration for a period of 1 to 3 months is a typical duration for assessing effects on pathology and behavior.

  • Experimental Groups:

    • Wild-type + Vehicle

    • Transgenic + Vehicle

    • Transgenic + this compound (low dose)

    • Transgenic + this compound (high dose)

    • Transgenic + Positive Control (e.g., an approved AD drug)

  • Outcome Measures:

    • Behavioral Testing:

      • Morris Water Maze: To assess spatial learning and memory.

      • Y-maze: To evaluate short-term working memory.

      • Novel Object Recognition: To test recognition memory.

    • Biochemical Analysis (Post-mortem):

      • Brain Tissue Homogenates:

        • ELISA for Aβ40 and Aβ42 levels (soluble and insoluble fractions).

        • Western blot for BACE1, APP, and its fragments.

        • Cholinesterase activity assays.

        • Markers of oxidative stress (e.g., MDA, SOD).

        • Markers of neuroinflammation (e.g., GFAP, Iba1, pro-inflammatory cytokines).

    • Histological Analysis:

      • Immunohistochemistry for Aβ plaques and activated microglia/astrocytes.

      • Thioflavin S staining for dense-core plaques.

Visualization of Signaling Pathways

The following diagrams illustrate key signaling pathways potentially modulated by this compound in the context of Alzheimer's disease.

BACE1_Inhibition_Workflow APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage by BACE1 CTF_beta C-terminal fragment β (C99) APP->CTF_beta Cleavage by BACE1 Abeta Amyloid-β (Aβ) (Neurotoxic) CTF_beta->Abeta Cleavage by γ-secretase Plaques Amyloid Plaques Abeta->Plaques Aggregation This compound This compound BACE1 β-secretase (BACE1) This compound->BACE1 Inhibition gamma_secretase γ-secretase

Caption: this compound's inhibition of BACE1 reduces amyloid-β production.

Cholinesterase_Inhibition_Workflow ACh Acetylcholine (ACh) Choline_Acetate Choline + Acetate ACh->Choline_Acetate Hydrolysis Synaptic_Transmission Enhanced Cholinergic Neurotransmission ACh->Synaptic_Transmission Increased Availability AChE_BChE AChE & BChE This compound This compound This compound->AChE_BChE Inhibition

Caption: this compound inhibits cholinesterases to boost acetylcholine levels.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Abeta_Stress Aβ Oligomers, Oxidative Stress IKK IKK Complex Abeta_Stress->IKK IkB IκBα IKK->IkB Phosphorylates IkB_p P-IκBα IkB->IkB_p NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_active Active NF-κB (p65/p50) IkB_p->NFkB_p65_p50_active Degradation & Release NFkB_translocation NF-κB Translocation NFkB_p65_p50_active->NFkB_translocation This compound This compound This compound->IKK Inhibition Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS) NFkB_translocation->Gene_Expression

Caption: this compound may inhibit the pro-inflammatory NF-κB signaling pathway.

PI3K_Akt_Signaling_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Activation Akt Akt PI3K->Akt Activation GSK3b GSK-3β Akt->GSK3b Inhibition Neuronal_Survival Neuronal Survival & Growth Akt->Neuronal_Survival Promotes Tau Tau Protein GSK3b->Tau Phosphorylation Hyperphosphorylated_Tau Hyperphosphorylated Tau (NFTs) Tau->Hyperphosphorylated_Tau This compound This compound This compound->PI3K Potential Activation

Caption: Potential activation of the pro-survival PI3K/Akt pathway by this compound.

Conclusion

This compound presents a compelling profile as a multi-target agent for Alzheimer's disease research. Its demonstrated inhibitory effects on BACE1 and cholinesterases, coupled with the broader neuroprotective activities characteristic of flavonoids, warrant further investigation. The protocols and data presented herein provide a foundational framework for researchers to explore the therapeutic potential of this compound in various in vitro and in vivo models of AD. Future studies should focus on elucidating its precise IC50 values, pharmacokinetic profile, and in vivo efficacy to advance its development as a potential therapeutic for Alzheimer's disease.

References

Techniques for Assessing Sophoflavescenol's Effect on Nitric Oxide Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the effect of sophoflavescenol, a prenylated flavonoid isolated from Sophora flavescens, on nitric oxide (NO) production. The methodologies described herein are fundamental for investigating the anti-inflammatory potential of this compound and related compounds.

Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathological processes, including inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of the inflammatory response. Flavonoids, such as those found in Sophora flavescens, have been shown to inhibit NO production, primarily by downregulating the expression of iNOS through the modulation of key signaling pathways like NF-κB and MAPK.[1][2][3]

This document outlines the principal assays to quantify NO production and assess iNOS expression and activity, providing a framework for the preclinical evaluation of this compound.

Data Presentation: Quantitative Analysis of Flavonoid-Mediated NO Inhibition

Due to the limited availability of specific quantitative data for this compound's direct effect on nitric oxide production in the public domain, the following tables present data for a closely related prenylated dihydroflavonol from Sophora flavescens and other relevant flavonoids as illustrative examples of their inhibitory potential on NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). This data serves as a benchmark for expected results when testing this compound.

Table 1: Effect of a Prenylated Dihydroflavonol from Sophora flavescens on NO Production in LPS-Induced RAW 264.7 Macrophages

Compound Concentration (µM)NO Production (Relative to LPS control)
0 (Control)Baseline
0 (LPS only)100%
3.13Dose-dependent decrease
6.25Dose-dependent decrease
12.5Dose-dependent decrease
25Significant decrease
50Strong decrease

Data is representative of typical results for prenylated flavonoids from Sophora flavescens and indicates a dose-dependent inhibition of NO secretion.[4]

Table 2: IC50 Values of Various Flavonoids on NO Production in LPS-Activated RAW 264.7 Macrophages

FlavonoidIC50 (µM) for NO Production InhibitionPrimary Mechanism of Action
Apigenin23Reduction of iNOS expression[5]
Wogonin17Reduction of iNOS expression[5]
Luteolin27Reduction of iNOS expression[5]
Genistein34.5 - 50Inhibition of iNOS activity and expression[6][7]
Daidzein81.4Inhibition of iNOS activity and expression[6][7]
Echinoisoflavanone83Inhibition of iNOS enzyme activity and suppression of iNOS induction[8]

Key Experimental Protocols

Measurement of Nitric Oxide Production using the Griess Assay

The Griess assay is a widely used and straightforward colorimetric method for the indirect quantification of NO by measuring the concentration of its stable metabolite, nitrite (NO₂⁻), in cell culture supernatants.[8][9] For a more accurate assessment of total NO production, nitrate (NO₃⁻) in the samples should first be converted to nitrite using nitrate reductase.[10]

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[9]

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce NO production by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. Include untreated cells as a negative control and cells treated with LPS only as a positive control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrate Reduction (Optional but Recommended):

    • To measure total NO production (nitrite + nitrate), add nitrate reductase and its cofactor (e.g., NADPH) to the cell culture supernatants according to the manufacturer's instructions of a commercially available kit.[10]

    • Incubate as required by the kit protocol to ensure complete conversion of nitrate to nitrite.

  • Griess Reaction:

    • Transfer 50-100 µL of cell culture supernatant from each well to a new 96-well plate.

    • Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM).

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well containing the standards and samples.[9]

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.[9]

    • Subtract the absorbance of the blank (culture medium with Griess reagent) from all readings.

    • Determine the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.

    • Calculate the percentage of NO production inhibition by this compound compared to the LPS-only treated cells.

Assessment of iNOS Protein Expression by Western Blotting

This protocol determines whether this compound's inhibitory effect on NO production is due to a reduction in the expression of the iNOS enzyme.

Protocol:

  • Cell Lysis:

    • Culture and treat RAW 264.7 cells with this compound and/or LPS as described in the Griess assay protocol, typically in 6-well plates or larger culture dishes.

    • After the 24-hour incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against a housekeeping protein, such as β-actin or GAPDH.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

    • Normalize the iNOS protein levels to the corresponding housekeeping protein levels.

Measurement of Nitric Oxide Synthase (NOS) Activity

NOS activity assays directly measure the enzymatic conversion of L-arginine to L-citrulline and NO. These assays can distinguish between direct inhibition of the enzyme and suppression of its expression.

Protocol (using a colorimetric assay kit):

  • Preparation of Cell Lysates:

    • Prepare cell lysates from treated and untreated cells as described for Western blotting, ensuring the lysis buffer is compatible with the NOS activity assay kit.

  • Assay Procedure:

    • Follow the protocol provided with a commercial colorimetric NOS activity assay kit. These kits typically involve the following steps:

      • Addition of cell lysate to a reaction mixture containing L-arginine and necessary cofactors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin).

      • Incubation to allow for the enzymatic production of NO.

      • Some kits include nitrate reductase to convert the nitrate produced back to nitrite.

      • Addition of Griess reagents to quantify the nitrite concentration, which is proportional to the NOS activity.[10]

  • Data Analysis:

    • Measure the absorbance at the specified wavelength (typically 540 nm).

    • Calculate the NOS activity based on a standard curve, often provided or prepared as per the kit's instructions.

    • Compare the NOS activity in cells treated with this compound to that in untreated or LPS-treated controls.

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates MAPK MAPK (p38, JNK, ERK) MyD88->MAPK IKK IKK MyD88->IKK NFkB_p65_nuc NF-κB p65 MAPK->NFkB_p65_nuc Phosphorylates transcription factors IkB IκB IKK->IkB Phosphorylates NFkB_p65 NF-κB p65 IkB->NFkB_p65 Releases NFkB_p65->NFkB_p65_nuc Translocates iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Arginine L-Arginine Arginine->NO This compound This compound This compound->MAPK This compound->IKK iNOS_gene iNOS Gene NFkB_p65_nuc->iNOS_gene Binds to promoter iNOS_gene->iNOS_mRNA Transcription

Caption: LPS-induced iNOS signaling pathway and potential inhibition by this compound.

G cluster_workflow Griess Assay Workflow start Start: Seed and treat cells with this compound & LPS incubate Incubate for 24 hours start->incubate supernatant Collect cell culture supernatant incubate->supernatant nitrate_reduction Optional: Nitrate to Nitrite conversion supernatant->nitrate_reduction griess_reagent Add Griess Reagent supernatant->griess_reagent No nitrate_reduction->griess_reagent Yes incubate_rt Incubate at room temperature (10-15 min) griess_reagent->incubate_rt read_absorbance Measure absorbance at 540 nm incubate_rt->read_absorbance analyze Calculate NO concentration and % inhibition read_absorbance->analyze

Caption: Experimental workflow for the Griess assay to measure nitric oxide production.

G cluster_workflow Western Blot Workflow for iNOS Expression start Start: Culture and treat cells cell_lysis Lyse cells and quantify protein start->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibody (anti-iNOS) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection ECL detection secondary_ab->detection analysis Analyze band intensity detection->analysis

Caption: Experimental workflow for assessing iNOS protein expression by Western blotting.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Sophoraflavescenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with sophoraflavescenol in aqueous buffers.

Troubleshooting Guides

Issue 1: Sophoraflavescenol Precipitation in Aqueous Buffer

Problem: You have prepared a stock solution of sophoraflavescenol in an organic solvent (e.g., DMSO, ethanol) and upon dilution into your aqueous experimental buffer, the compound precipitates out of solution, indicated by cloudiness, turbidity, or visible particles.

Possible Causes & Solutions:

  • Low Aqueous Solubility: Sophoraflavescenol, like many flavonoids, has inherently low water solubility.[1]

  • Insufficient Organic Solvent in Final Concentration: The percentage of the organic co-solvent in the final aqueous solution may be too low to maintain solubility.[2][3]

  • pH of the Buffer: The pH of your aqueous buffer may not be optimal for sophoraflavescenol solubility.[4][5]

  • Buffer Composition: Components of your buffer system could be interacting with the sophoraflavescenol, reducing its solubility.[6][7]

Troubleshooting Workflow:

start Precipitation Observed step1 Increase Co-solvent Concentration start->step1 step2 Adjust Buffer pH step1->step2 Precipitation persists end_soluble Sophoraflavescenol Solubilized step1->end_soluble Solution clears step3 Incorporate Solubilizing Excipients step2->step3 Precipitation persists step2->end_soluble Solution clears step4 Optimize Formulation step3->step4 Precipitation persists step3->end_soluble Solution clears step4->end_soluble Solution clears end_insoluble Further Assistance Required step4->end_insoluble Precipitation persists

Caption: Troubleshooting workflow for sophoraflavescenol precipitation.

Issue 2: Inconsistent Results in Biological Assays

Problem: You are observing high variability in your experimental results, which could be attributed to inconsistent concentrations of soluble sophoraflavescenol.

Possible Causes & Solutions:

  • Precipitation Over Time: Sophoraflavescenol may be slowly precipitating out of your assay medium during incubation.

  • Interaction with Assay Components: The compound might be binding to proteins or other components in your assay medium, reducing its effective concentration.

  • Degradation: Flavonoids can be unstable under certain conditions of pH, light, and temperature.[8]

Recommended Actions:

  • Visually Inspect Assay Plates: Before and after incubation, check for any signs of precipitation.

  • Run Solubility Controls: Prepare your highest concentration of sophoraflavescenol in the final assay buffer and monitor for precipitation over the time course of your experiment.

  • Consider Solubilizing Agents: The use of surfactants or cyclodextrins can help maintain the stability of the compound in solution.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent for making a sophoraflavescenol stock solution?

A1: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly water-soluble compounds like flavonoids.[10] Ethanol can also be used.[11] It is crucial to use a minimal amount of organic solvent that will be further diluted in the aqueous buffer to a final concentration that does not affect the experimental system (typically <1%).

Q2: How can I increase the solubility of sophoraflavescenol in my aqueous buffer?

A2: Several methods can be employed to enhance the aqueous solubility of sophoraflavescenol:

  • Co-solvents: Adding a small amount of a water-miscible organic solvent, such as ethanol or propylene glycol, to your aqueous buffer can significantly increase the solubility of hydrophobic compounds.[2][12]

  • pH Adjustment: If sophoraflavescenol has ionizable groups, adjusting the pH of the buffer can increase its solubility.[4][5] For many flavonoids, solubility increases at a higher pH.

  • Surfactants: Non-ionic surfactants like Polysorbates (e.g., Tween® 80) or Cremophor® RH40 can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.[10][13][14]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility.[9][15][16][17]

Q3: Are there any recommended concentrations for these solubilizing agents?

A3: The optimal concentration of a solubilizing agent is compound- and system-dependent. It is essential to perform preliminary experiments to determine the lowest effective concentration that maintains sophoraflavescenol solubility without interfering with your assay.

Solubilizing AgentStarting Concentration RangeKey Considerations
Co-solvents (e.g., Ethanol, Propylene Glycol)1-10% (v/v)Ensure final concentration is not toxic to cells or disruptive to the assay.[2][18]
Surfactants (e.g., Tween® 80)0.1-2% (w/v)Can interfere with cell membranes and some enzyme assays at higher concentrations.[13][19]
Cyclodextrins (e.g., HP-β-CD)1-5% (w/v)Generally well-tolerated in many biological systems.[9][20]

Q4: How do I prepare a sophoraflavescenol solution using a solubilizing agent?

A4: Below are generalized protocols for using different solubilizing agents.

Experimental Protocols

Protocol 1: Solubilization using Co-solvents
  • Prepare a high-concentration stock solution of sophoraflavescenol in a suitable organic solvent (e.g., 100 mM in DMSO).

  • Prepare your aqueous buffer containing the desired percentage of the co-solvent (e.g., 5% ethanol in PBS).

  • Add the sophoraflavescenol stock solution dropwise to the co-solvent-containing buffer while vortexing to ensure rapid mixing and prevent localized precipitation.

  • Visually inspect the solution for any signs of precipitation. If the solution is not clear, consider increasing the co-solvent concentration or trying a different solubilization method.

Protocol 2: Solubilization using Surfactants
  • Prepare a stock solution of the surfactant (e.g., 10% w/v Tween® 80 in water).

  • Add the surfactant stock solution to your aqueous buffer to achieve the desired final concentration (e.g., 0.5% Tween® 80).

  • Prepare a concentrated stock solution of sophoraflavescenol in an organic solvent (e.g., DMSO).

  • Slowly add the sophoraflavescenol stock solution to the surfactant-containing buffer with vigorous stirring.

  • Allow the solution to mix for a period (e.g., 30 minutes) to facilitate micelle formation and encapsulation.

Protocol 3: Solubilization using Cyclodextrins
  • Dissolve the cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in the aqueous buffer to the desired concentration.

  • Add the sophoraflavescenol powder directly to the cyclodextrin solution.

  • Alternatively, add a concentrated stock of sophoraflavescenol in an organic solvent to the cyclodextrin solution.

  • Stir the mixture at room temperature or with gentle heating (if the compound is heat-stable) for several hours to overnight to allow for the formation of inclusion complexes.[11]

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

Workflow for Preparing a Solubilized Sophoraflavescenol Solution:

cluster_0 Method Selection cluster_1 Preparation Steps cluster_2 Outcome CoSolvent Co-Solvent PrepStock Prepare Sophoraflavescenol Stock in Organic Solvent CoSolvent->PrepStock Surfactant Surfactant Surfactant->PrepStock Cyclodextrin Cyclodextrin Cyclodextrin->PrepStock Mix Add Stock to Buffer with Stirring PrepStock->Mix PrepBuffer Prepare Aqueous Buffer with Solubilizer PrepBuffer->Mix Equilibrate Allow for Equilibration/Complexation Mix->Equilibrate Filter Filter to Remove Precipitate Equilibrate->Filter FinalSolution Clear, Solubilized Sophoraflavescenol Solution Filter->FinalSolution

Caption: General workflow for preparing a solubilized solution of sophoraflavescenol.

Disclaimer: The information provided in this technical support center is intended for guidance purposes only. Researchers should always perform their own optimization experiments to determine the most suitable conditions for their specific experimental setup.

References

How to prevent degradation of sophoflavescenol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of sophoflavescenol degradation during storage. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a prenylated flavonol isolated from the roots of Sophora flavescens. Like many flavonoids, it exhibits a range of biological activities, including antioxidant and anti-inflammatory properties.[1][2] Maintaining its chemical integrity is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of unknown impurities.

Q2: What are the primary factors that can cause this compound to degrade?

Based on the general behavior of flavonoids, this compound is likely susceptible to degradation induced by the following factors:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.[3][4][5]

  • Light: Exposure to UV or even visible light can cause photodegradation.[6]

  • pH: Flavonoids can be unstable in neutral to alkaline conditions, leading to hydrolysis and oxidative degradation.[7]

  • Oxidation: The presence of oxygen and oxidizing agents can lead to the formation of degradation products.[8]

  • Moisture: The presence of water can facilitate hydrolytic degradation.

Q3: What are the recommended storage conditions for this compound?

For optimal stability, it is crucial to store this compound under controlled conditions.

  • Solid Form: Pure, solid this compound should be stored in a well-sealed container, protected from light and moisture, at low temperatures. A supplier of this compound recommends storage at -20°C.[9]

  • In Solution: Stock solutions of this compound are more prone to degradation. A supplier provides the following recommendations for storing solutions:

    • -80°C: for up to 6 months.

    • -20°C: for up to 1 month. It is advised to keep the solutions in sealed containers, protected from light and moisture. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Troubleshooting Guide

Problem: I am seeing a decrease in the expected activity of my this compound sample over time.

Possible Cause Troubleshooting Steps
Degradation due to improper storage 1. Review your storage conditions. Is the compound stored at the recommended temperature, protected from light and moisture? 2. If in solution, how old is the solution and how many times has it been subjected to freeze-thaw cycles? 3. Prepare a fresh stock solution from solid material and repeat the experiment.
Presence of degradation products 1. Analyze your sample using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to check for the presence of additional peaks that may correspond to degradation products. 2. Compare the chromatogram of your current sample with a freshly prepared standard or a previously analyzed sample that showed good activity.

Problem: I am observing unexpected peaks in my HPLC analysis of a this compound sample.

Possible Cause Troubleshooting Steps
Sample degradation 1. The additional peaks are likely degradation products. 2. To confirm, you can perform forced degradation studies on a fresh sample of this compound under various stress conditions (acidic, basic, oxidative, thermal, photolytic) and compare the resulting chromatograms with your sample.[10]
Contamination 1. Ensure that all solvents and materials used for sample preparation are of high purity and are not contaminated. 2. Analyze a blank (solvent only) to rule out contamination from the analytical system.

Quantitative Data Summary

While specific quantitative data on the degradation kinetics of this compound is limited in publicly available literature, the following table summarizes the general effects of various conditions on flavonoid stability, which can be considered indicative for this compound.

Stress Condition General Effect on Flavonoids Observed Degradation Kinetics (for other flavonoids)
High Temperature Increased degradation rate.Often follows first-order kinetics. For example, the degradation of anthocyanins and quercetin-3-glucoside follows first-order kinetics with increasing temperature.[3][7]
Alkaline pH (pH > 7) Rapid degradation.Can be rapid, with significant degradation observed in a short time. Some flavonoids are unstable even at neutral pH.
Acidic pH (pH < 7) Generally more stable than in alkaline conditions.Some hydrolysis of glycosidic bonds can occur in highly acidic conditions.
Light Exposure Can lead to significant degradation.Photodegradation often follows first-order kinetics. The extent of degradation depends on the light intensity and wavelength.
Oxidizing Agents (e.g., H₂O₂) Can cause rapid degradation.The rate of degradation depends on the concentration of the oxidizing agent and the specific flavonoid structure.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies of Flavonoids

This protocol provides a general framework for conducting forced degradation studies to understand the stability of a flavonoid like this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C or 80°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a shorter period (e.g., 30 minutes, 1, 2, 4 hours) due to the higher reactivity of flavonoids in basic conditions.

  • Oxidative Degradation: Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% or 30%). Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Place the solid compound or the stock solution in an oven at an elevated temperature (e.g., 80°C or 100°C) for a defined period.

  • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined duration. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a suitable HPLC method (see Protocol 2).

4. Data Analysis:

  • Monitor the decrease in the peak area of the parent compound (this compound) and the formation of new peaks (degradation products) over time.

  • Calculate the percentage of degradation.

Protocol 2: General HPLC Method for Flavonoid Analysis

This is a general reverse-phase HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization will likely be required.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of two solvents is typically used:

    • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a common wavelength for flavonoids is around 280 nm or 340 nm).[11]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Visualizations

The following diagrams illustrate the logical workflow for investigating this compound degradation and a potential degradation pathway.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results start This compound Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photolysis start->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc ms LC-MS/MS Analysis hplc->ms degradation_kinetics Degradation Kinetics hplc->degradation_kinetics degradation_products Identify Degradation Products ms->degradation_products degradation_pathway Elucidate Degradation Pathway degradation_products->degradation_pathway

Caption: Experimental workflow for investigating this compound degradation.

degradation_pathway cluster_degradation Degradation Products This compound This compound hydrolysis_product Hydrolysis Product (e.g., ring opening) This compound->hydrolysis_product H₂O / OH⁻ or H⁺ oxidation_product Oxidation Product (e.g., quinone formation) This compound->oxidation_product [O] photodegradation_product Photodegradation Product (e.g., cleavage of prenyl group) This compound->photodegradation_product hν (Light)

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Sophoflavescenol Separation in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of sophoflavescenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) separation of this compound and related prenylated flavonoids.

Frequently Asked Questions (FAQs)

Q1: I am seeing significant peak tailing for my this compound peak. What is the likely cause and how can I fix it?

A1: Peak tailing for phenolic compounds like this compound in RP-HPLC is often caused by interactions between the acidic hydroxyl groups on the flavonoid structure and active silanol groups on the silica-based stationary phase.[1] To mitigate this, consider the following solutions:

  • Acidify the Mobile Phase: The most common solution is to add a small amount of acid to your mobile phase, such as 0.1% formic acid or acetic acid.[2] This suppresses the ionization of both the silanol groups on the stationary phase and the phenolic groups on the analyte, leading to a more symmetrical peak shape.[2]

  • Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 or C8 column. End-capping "shields" the residual silanol groups, reducing the potential for undesirable secondary interactions.

  • Optimize Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile or methanol) concentration can sometimes improve peak shape.

  • Lower Sample Load: Injecting too much sample can overload the column, leading to peak distortion. Try reducing the injection volume or sample concentration.[3]

Q2: My this compound peak is co-eluting with other flavonoids from my Sophora flavescens extract. How can I improve the resolution?

A2: Sophora flavescens contains a complex mixture of structurally similar prenylated flavonoids, making co-elution a common challenge.[1][4] To improve resolution, you can systematically adjust the following parameters:

  • Modify the Elution Gradient: A shallower gradient provides more time for the separation of closely eluting compounds.[5] If you are using a steep gradient, try decreasing the rate of change in the organic solvent concentration, especially around the time your compounds of interest are eluting.

  • Change the Organic Solvent: Acetonitrile and methanol have different selectivities. If you are using one, switching to the other (or using a combination) can alter the elution order and potentially resolve co-eluting peaks. Acetonitrile is often preferred for its lower viscosity.

  • Adjust the Column Temperature: Increasing the column temperature (e.g., to 35-40°C) can decrease mobile phase viscosity and improve mass transfer, often leading to sharper peaks and better resolution.[5][6] However, be mindful that temperature can also change selectivity.

  • Select a Different Stationary Phase: If other options fail, consider a column with a different chemistry. A phenyl-hexyl or a different C18 column from another manufacturer might offer the unique selectivity needed for your separation.

Q3: The retention time for this compound is shifting between injections. What could be causing this instability?

A3: Retention time instability is a common HPLC issue that can usually be traced to one of the following factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. It is recommended to flush with at least 10 column volumes.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a primary cause of retention time drift.[7] An error of just 1% in the organic solvent composition can cause significant shifts. Prepare mobile phases carefully and consistently, preferably by weight.

  • pH Fluctuation: If you are not using a buffer or acid modifier, small changes in the mobile phase pH can alter the ionization state of this compound, affecting its retention. Using a mobile phase with a controlled pH, such as with 0.1% formic acid, is crucial.[2]

  • Column Temperature: Fluctuations in the ambient laboratory temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.[7]

  • Pump Performance: Leaks in the pump or faulty check valves can lead to an inconsistent flow rate and, consequently, shifting retention times.[7]

Q4: I am observing high backpressure in my HPLC system when analyzing plant extracts. What should I do?

A4: High backpressure when analyzing crude or semi-purified plant extracts is often due to blockages.

  • Filter Your Samples: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection to remove particulate matter.[8]

  • Use a Guard Column: A guard column is a small, disposable column installed before the main analytical column. It protects the analytical column from strongly retained impurities and particulates that can cause irreversible damage and high backpressure.

  • Check for Blockages: If pressure is suddenly high, there may be a blockage in the system. Systematically check for clogged frits, tubing, or a blocked guard or analytical column.[9]

  • Sample Solubility: Ensure your sample is fully dissolved in the injection solvent. If the sample precipitates upon injection into the mobile phase, it can block the column inlet frit. Whenever possible, dissolve your sample in the initial mobile phase.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in this compound separation.

HPLC_Troubleshooting start Start: Separation Problem problem_id Identify Problem: Peak Shape, Resolution, Retention Time, Pressure start->problem_id peak_shape Poor Peak Shape? (Tailing/Fronting) problem_id->peak_shape Tailing resolution Poor Resolution? (Co-elution) problem_id->resolution Co-elution retention Retention Time Shift? problem_id->retention Shifting pressure High Backpressure? problem_id->pressure High check_ph Acidify Mobile Phase (e.g., 0.1% Formic Acid) peak_shape->check_ph Yes peak_shape->resolution No check_column Use End-Capped Column check_ph->check_column check_load Reduce Sample Concentration/Volume check_column->check_load end Problem Resolved check_load->end adjust_gradient Optimize Gradient (Make it shallower) resolution->adjust_gradient Yes resolution->retention No change_solvent Switch Organic Solvent (ACN <-> MeOH) adjust_gradient->change_solvent adjust_temp Adjust Column Temperature change_solvent->adjust_temp adjust_temp->end check_equilibration Ensure Full Column Equilibration retention->check_equilibration Yes retention->pressure No check_mobile_phase Check Mobile Phase Prep. & pH check_equilibration->check_mobile_phase check_temp Use Column Oven check_mobile_phase->check_temp check_temp->end filter_sample Filter Sample (0.22 µm) pressure->filter_sample Yes use_guard Install/Replace Guard Column filter_sample->use_guard use_guard->end

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Key Parameter Optimization

The following diagram illustrates the relationship between key HPLC parameters and their impact on the separation of this compound.

Parameter_Relationships param HPLC Parameters mobile_phase Mobile Phase (ACN/MeOH, %Acid) param->mobile_phase column Column (C18, Particle Size) param->column flow_rate Flow Rate param->flow_rate temperature Temperature param->temperature resolution_node Resolution mobile_phase->resolution_node retention_time Retention Time mobile_phase->retention_time peak_shape_node Peak Shape mobile_phase->peak_shape_node column->resolution_node column->peak_shape_node flow_rate->resolution_node flow_rate->retention_time analysis_time Analysis Time flow_rate->analysis_time temperature->resolution_node temperature->retention_time temperature->analysis_time outcome Separation Outcome resolution_node->outcome retention_time->outcome peak_shape_node->outcome analysis_time->outcome

Caption: Interplay of HPLC parameters and their effect on separation results.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes a validated UHPLC method for the analysis of flavonoids from Sophora flavescens, which provides an excellent starting point for method development.[8]

ParameterRecommended Condition
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 35°C
Detection Diode Array Detector (DAD) or Mass Spectrometry (MS)
Injection Volume 1-5 µL (typical for UHPLC, may be higher for HPLC)
Gradient Program 0-10 min, 3-20% B; 10-15 min, 20-30% B; 15-20 min, 30-50% B; 20-25 min, 50-70% B; 25-27 min, 70-100% B

Experimental Protocol: RP-HPLC Analysis of this compound

This protocol is a general guideline for the analysis of this compound in a plant extract matrix. Optimization will likely be required based on your specific sample and HPLC system.

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Sophora flavescens extract

  • 0.22 µm Syringe filters (PTFE or Nylon)

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary Pump

    • Autosampler

    • Column Oven

    • Diode Array Detector (DAD) or UV-Vis Detector

  • Analytical balance

  • Sonicator

  • Vortex mixer

3. Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of ultrapure water. Mix thoroughly and degas.

  • Mobile Phase B: HPLC-grade acetonitrile. Degas.

4. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh ~5.0 mg of this compound reference standard and dissolve in 5.0 mL of methanol to obtain a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol or the initial mobile phase composition.

  • Sample Preparation: Accurately weigh the dried Sophora flavescens extract. Add a suitable volume of methanol (e.g., 10 mL for 100 mg of extract), vortex, and sonicate for 15-20 minutes to ensure complete dissolution. Centrifuge the solution at high speed (e.g., 10,000 rpm) for 10 minutes. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

5. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at a wavelength appropriate for flavonoids, typically around 280 nm or 355 nm. A DAD is recommended to obtain the full UV spectrum.

  • Gradient Program (Example):

    • 0-5 min: 20% B

    • 5-25 min: 20% to 50% B

    • 25-30 min: 50% to 90% B

    • 30-35 min: Hold at 90% B (column wash)

    • 35.1-40 min: Return to 20% B (equilibration)

6. Analysis Procedure

  • Equilibrate the column with the initial mobile phase composition (20% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject a blank (methanol or initial mobile phase) to ensure the system is clean.

  • Inject the series of standard solutions from lowest to highest concentration.

  • Inject the prepared sample solutions.

  • After the sequence is complete, flush the column with a high percentage of organic solvent (e.g., 95% acetonitrile) to remove any strongly retained compounds, then store in a suitable solvent (e.g., 80:20 methanol:water).

7. Data Analysis

  • Identify the this compound peak in your sample chromatogram by comparing its retention time with that of the reference standard.

  • Confirm peak identity using the UV spectrum from the DAD, if available.

  • Generate a calibration curve by plotting the peak area of the standards versus their concentration.

  • Quantify the amount of this compound in your sample by interpolating its peak area on the calibration curve.

References

Technical Support Center: Optimizing Cell Viability in High-Concentration Sophoflavescenol Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments with high concentrations of sophoflavescenol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a prenylated flavonoid isolated from the plant Sophora flavescens. It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1] Notably, it has shown cytotoxic activity against several cancer cell lines, including human leukemia (HL-60), Lewis lung carcinoma (LLC), and human lung adenocarcinoma (A549) cells.[1]

Q2: At what concentrations does this compound typically show activity?

A2: The effective concentration of this compound is highly dependent on the cell line and the biological endpoint being measured. For instance, its IC50 value (the concentration that inhibits 50% of the activity) against cGMP phosphodiesterase 5 (PDE5) is as low as 0.013 µM.[2] In cancer cell lines, cytotoxic effects are generally observed in the micromolar range. Refer to the quantitative data tables below for more specific IC50 values.

Q3: What are the main challenges when working with high concentrations of this compound?

A3: The primary challenges include poor aqueous solubility, potential for precipitation in cell culture media, and solvent-induced cytotoxicity. Being a hydrophobic compound, this compound often requires an organic solvent like dimethyl sulfoxide (DMSO) for solubilization, which can be toxic to cells at higher concentrations.

Q4: How can I improve the solubility of this compound in my cell culture medium?

A4: To improve solubility, prepare a high-concentration stock solution of this compound in 100% DMSO. When preparing your final working concentrations, dilute the stock solution directly into the pre-warmed cell culture medium with vigorous mixing. It is crucial to ensure the final DMSO concentration in the culture medium remains non-toxic to the cells, typically below 0.5%, and ideally at or below 0.1%.

Q5: What is the recommended final concentration of DMSO in the cell culture medium?

A5: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, primary cells and some sensitive cell lines may be affected at lower concentrations. It is best practice to keep the final DMSO concentration as low as possible (ideally ≤ 0.1%) and to include a vehicle control (medium with the same final DMSO concentration as the highest this compound treatment) in all experiments.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitation of this compound in culture medium. - Poor aqueous solubility of this compound.- High final concentration of the compound.- Insufficient mixing upon dilution.- Temperature shock (adding cold stock to warm medium).- Prepare a higher concentration stock in 100% DMSO to minimize the volume added to the medium.- Add the DMSO stock directly to pre-warmed (37°C) culture medium while vortexing or pipetting vigorously to ensure rapid dispersal.- If precipitation persists, consider using a solubilizing agent, but be aware of its potential effects on cell viability.
High cell death in vehicle control wells. - DMSO concentration is too high for the specific cell line.- Extended exposure to DMSO.- Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your cell line (e.g., test 0.1%, 0.25%, 0.5%, 1% DMSO).- Ensure the final DMSO concentration in all wells, including the vehicle control, does not exceed the determined tolerable limit.- Minimize the incubation time with the compound and DMSO where experimentally feasible.
Inconsistent or non-reproducible cell viability results. - Uneven compound distribution due to precipitation.- Inaccurate pipetting of viscous DMSO stock.- Edge effects in multi-well plates.- Interference of this compound with the viability assay reagent.- Visually inspect wells for precipitation before and during the experiment.- Use reverse pipetting for accurate handling of DMSO stocks.- Avoid using the outer wells of multi-well plates, or fill them with sterile PBS to maintain humidity.- To check for assay interference, include a control with the highest concentration of this compound in cell-free medium and the viability reagent. If there is a signal, consider an alternative viability assay (e.g., if a metabolic assay like MTT shows interference, try a DNA-based assay like CyQUANT).[3]
Observed cell viability is higher than the control. - The compound is interfering with the cell viability assay (e.g., antioxidant properties of flavonoids can reduce tetrazolium salts like MTT, mimicking cellular activity).[3]- Run a cell-free control with the compound and the assay reagent to confirm interference.- Switch to a different viability assay that measures a different cellular parameter (e.g., ATP content, DNA content, or membrane integrity).

Quantitative Data

Table 1: IC50 Values of this compound against Various Enzymes

Target EnzymeIC50 Value
Phosphodiesterase 5 (PDE5)0.013 µM
Rat Lens Aldose Reductase (RLAR)0.30 µM
Human Recombinant Aldose Reductase (HRAR)0.17 µM
Advanced Glycation End-products (AGE) Formation17.89 µg/mL
Acetylcholinesterase (AChE)8.37 µM
Butyrylcholinesterase (BChE)8.21 µM
Beta-secretase 1 (BACE1)10.98 µM
Data sourced from MedchemExpress.[4]

Table 2: Cytotoxicity of this compound against Selected Human Cancer Cell Lines

Cell LineCancer TypeReported Cytotoxicity
HL-60Human LeukemiaCytotoxic
LLCLewis Lung CarcinomaCytotoxic
A549Human Lung AdenocarcinomaCytotoxic
MCF-7Human Breast AdenocarcinomaSmall effect
This table summarizes findings from a study on the anti-tumorigenic activity of this compound.[1]

Experimental Protocols

Protocol: Optimizing Cell Viability for High-Concentration this compound Experiments

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in 100% cell culture grade DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing.

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Preparation of Working Solutions and Treatment:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Pre-warm the cell culture medium to 37°C.

    • Prepare serial dilutions of the this compound stock in 100% DMSO if necessary for the dose-response curve.

    • To prepare the final working concentrations, add the appropriate volume of the DMSO stock (or diluted stock) directly to the pre-warmed medium and mix immediately and thoroughly. The final DMSO concentration should not exceed the pre-determined non-toxic level for the cell line.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound.

    • Include a vehicle control (medium with the highest final DMSO concentration) and an untreated control (medium only).

  • Incubation:

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • Select an appropriate cell viability assay (e.g., MTT, MTS, or a luminescence-based ATP assay).

    • Follow the manufacturer's protocol for the chosen assay.

    • Crucially, include a cell-free control for the highest concentration of this compound to test for direct interference with the assay reagent.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background readings (medium only).

    • Normalize the data to the vehicle control to calculate the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock Prepare High-Conc. This compound Stock in 100% DMSO cells Seed Cells in 96-well Plate dilute Prepare Working Solutions in Pre-warmed Medium stock->dilute treat Treat Cells with This compound & Vehicle Control cells->treat dilute->treat incubate Incubate for Desired Duration treat->incubate assay Perform Cell Viability Assay incubate->assay data Analyze Data (Normalize to Vehicle) assay->data

Caption: Experimental workflow for assessing this compound cytotoxicity.

apoptosis_pathway cluster_mito Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase soph This compound bcl2 Bcl-2 (Anti-apoptotic) soph->bcl2 Inhibits bax Bax (Pro-apoptotic) soph->bax Promotes cyto_c Cytochrome c Release bcl2->cyto_c bax->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: this compound-induced apoptosis signaling pathway.

mapk_pathway cluster_mapk MAPK Signaling Pathway cluster_downstream Downstream Effects soph This compound erk p-ERK soph->erk Inhibits jnk p-JNK soph->jnk Inhibits p38 p-p38 soph->p38 Inhibits cell_proliferation Cell Proliferation erk->cell_proliferation pro_inflammatory Pro-inflammatory Cytokine Production jnk->pro_inflammatory p38->pro_inflammatory

Caption: Inhibition of MAPK signaling by this compound.

References

Dealing with autofluorescence of sophoflavescenol in imaging studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sophoflavescenol in imaging studies. The content is designed to address specific issues related to the autofluorescence of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its autofluorescence a concern in imaging studies?

A1: this compound is a prenylated flavonol, a type of flavonoid compound isolated from the plant Sophora flavescens. Like many flavonols, it possesses inherent fluorescent properties, which can lead to autofluorescence during imaging experiments. This autofluorescence can obscure the signals from specific fluorescent labels (e.g., fluorescently tagged antibodies or dyes), leading to high background noise and difficulty in interpreting the results.

Q2: What are the expected spectral properties of this compound?

  • Excitation: ~488 nm (blue light)

  • Emission: ~515-535 nm (green light)

It is crucial to experimentally determine the precise spectral properties of this compound under your specific experimental conditions by running a control with the compound alone.

Q3: How can I confirm that the signal I am observing is from this compound autofluorescence?

A3: To confirm autofluorescence from this compound, you should include an unstained, untreated control sample in your experiment. Additionally, a sample treated only with this compound (without any fluorescent labels) should be imaged. If you observe a signal in the this compound-only sample that is not present in the untreated control, it is likely due to the compound's autofluorescence.

Troubleshooting Guides

Issue 1: High Background Fluorescence Obscuring Target Signal

This is the most common issue when imaging this compound. The compound's intrinsic fluorescence can create a high background that masks the signal from your specific fluorescent probes.

Troubleshooting Steps:

  • Spectral Separation:

    • If possible, choose fluorescent labels for your targets that have excitation and emission spectra well separated from the predicted green autofluorescence of this compound. Far-red and near-infrared dyes are often a good choice as endogenous autofluorescence is less common at these longer wavelengths.[1][2]

  • Chemical Quenching:

    • Certain chemical reagents can be used to quench autofluorescence. However, their effectiveness against flavonoid autofluorescence may vary, and they might also reduce your specific signal. Always test these quenchers on control samples first.

      • Sudan Black B: A 0.1% solution in 70% ethanol can be applied to tissue sections to reduce lipofuscin-like autofluorescence.[3] Be aware that Sudan Black B can introduce its own background in the far-red spectrum.

      • Sodium Borohydride: Can be used to reduce aldehyde-induced autofluorescence from fixation, but its effects can be variable.[1][4]

  • Photobleaching:

    • Exposing the sample to intense light from the excitation source before imaging can selectively destroy the autofluorescent molecules. This needs to be carefully optimized to avoid photobleaching your specific fluorescent labels. A pre-treatment with a broad-spectrum white light source can also be effective.[5]

  • Image Processing:

    • If the autofluorescence signal is spectrally distinct from your label, spectral unmixing algorithms in your imaging software can be used to computationally separate the two signals.

Issue 2: Difficulty in Distinguishing Specific Staining from this compound Autofluorescence

Even with some mitigation, residual autofluorescence can make it challenging to be confident about the localization and intensity of your specific signal.

Troubleshooting Steps:

  • Use of Control Samples:

    • Unstained, Untreated Control: To assess the baseline autofluorescence of your biological sample.

    • This compound-Only Control: To specifically visualize the autofluorescence from the compound.

    • Secondary Antibody-Only Control: To check for non-specific binding of the secondary antibody.

    • Isotype Control: To ensure the primary antibody is binding specifically to the target.

  • Signal Amplification:

    • If your target signal is weak, consider using signal amplification techniques, such as tyramide signal amplification (TSA), to increase the signal-to-noise ratio.

  • Optimize Antibody/Dye Concentrations:

    • Titrate your primary and secondary antibodies (or fluorescent dye) to find the optimal concentration that gives a strong specific signal with minimal background.[6]

Quantitative Data Summary

The following table summarizes common chemical treatments used to reduce autofluorescence and their potential impact.

TreatmentTarget AutofluorescenceConcentration/MethodAdvantagesDisadvantagesCitations
Sudan Black B Lipofuscin, general autofluorescence0.1-0.3% in 70% ethanolEffective for reducing lipofuscin-like fluorescence.Can introduce background fluorescence, especially in the far-red. May reduce specific signal.[1][3]
Sodium Borohydride Aldehyde-induced (from fixation)0.1% in PBSCan reduce fixation-induced autofluorescence.Variable results, can damage tissue and reduce specific signal.[1][4]
Eriochrome Black T Lipofuscin and formalin-induced0.1-0.3% in 70% ethanolReduces autofluorescence from lipofuscin.Less commonly used, may have similar drawbacks to Sudan Black B.[1]
Copper Sulfate General autofluorescence10 mM in ammonium acetate bufferCan quench autofluorescence from various sources.May also quench the signal from your fluorescent probe.[4]
Photobleaching General autofluorescenceHigh-intensity light exposure prior to imagingNon-chemical, can be effective.Can also photobleach the desired fluorescent signal if not carefully optimized.[5]

Experimental Protocols

Protocol 1: General Staining Protocol with Autofluorescence Reduction

This protocol provides a general workflow for immunofluorescence staining of cells or tissue sections, incorporating steps to mitigate autofluorescence from this compound.

  • Sample Preparation: Prepare your cells or tissue sections as per your standard protocol (fixation, permeabilization, etc.).

    • Tip: Consider using a non-aldehyde-based fixative like cold methanol or ethanol if compatible with your antibody, as aldehyde fixatives can increase autofluorescence.[2][4]

  • Blocking: Block with an appropriate blocking buffer (e.g., 5% BSA or normal serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with your primary antibody at the optimized dilution overnight at 4°C.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with a far-red or near-infrared fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash three times with PBS for 5 minutes each, protected from light.

  • (Optional) Chemical Quenching:

    • If using Sudan Black B, incubate the sample with 0.1% Sudan Black B in 70% ethanol for 10-20 minutes at room temperature.

    • Wash thoroughly with PBS.

  • Mounting: Mount with an anti-fade mounting medium.

  • Imaging:

    • Image a this compound-only control to determine its emission spectrum.

    • Set the imaging parameters to minimize the collection of the autofluorescence signal while maximizing the signal from your specific label.

Protocol 2: Photobleaching for Autofluorescence Reduction
  • Prepare your stained sample as described in Protocol 1 (up to step 8).

  • Place the slide on the microscope stage.

  • Expose the area of interest to high-intensity light using the excitation wavelength for this compound's autofluorescence (e.g., 488 nm) for a predetermined amount of time (this needs to be optimized, start with 1-5 minutes).

  • Alternatively, use a broad-spectrum white light source (e.g., from a desk lamp with a white LED) to illuminate the sample for 30-60 minutes before imaging.[5]

  • Proceed with imaging your specific fluorescent label, using its appropriate excitation and emission settings.

Signaling Pathways and Experimental Workflows

This compound and other flavonoids from Sophora flavescens have been reported to modulate several key signaling pathways involved in inflammation, cell proliferation, and other cellular processes.

mTOR Signaling Pathway

Flavonoids from Sophora flavescens have been shown to inhibit the mTOR pathway, which is crucial for cell growth and proliferation.

mTOR_pathway This compound This compound Akt Akt This compound->Akt inhibition PI3K PI3K PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 CellGrowth Cell Growth & Proliferation S6K1->CellGrowth

Caption: Simplified mTOR signaling pathway and the inhibitory effect of this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. This compound and related compounds can suppress its activation.

NFkB_pathway cluster_Nucleus Nucleus This compound This compound IKK IKK This compound->IKK inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates (leading to degradation) NFκB NF-κB IκBα->NFκB sequesters in cytoplasm Nucleus Nucleus NFκB->Nucleus translocation InflammatoryGenes Inflammatory Gene Expression NFκB->InflammatoryGenes activates

Caption: NF-κB signaling pathway and its inhibition by this compound.

Experimental Workflow for Imaging this compound Effects

This workflow outlines the key steps in designing an imaging experiment to study the effects of this compound while accounting for its autofluorescence.

experimental_workflow cluster_prep Preparation cluster_staining Staining & Mitigation cluster_imaging Imaging & Analysis CellCulture Cell Culture/ Tissue Prep SophoflavescenolTreatment This compound Treatment CellCulture->SophoflavescenolTreatment Controls Prepare Controls (untreated, no label, etc.) CellCulture->Controls Staining Immunofluorescence Staining (Far-Red Dye) SophoflavescenolTreatment->Staining Controls->Staining Mitigation Autofluorescence Mitigation (Quenching/Photobleaching) Staining->Mitigation Acquisition Image Acquisition (Spectral Separation) Mitigation->Acquisition Analysis Image Analysis (Quantification) Acquisition->Analysis

Caption: Recommended experimental workflow for imaging studies with this compound.

References

Technical Support Center: Improving the Oral Bioavailability of Sophoflavescenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of sophoflavescenol for in vivo studies.

FAQs and Troubleshooting Guides

This section addresses common challenges encountered during the formulation and in vivo testing of this compound.

Low Oral Bioavailability of this compound

Question: We are observing very low plasma concentrations of this compound after oral administration in our animal models. What are the likely causes and how can we address this?

Answer:

Low oral bioavailability of this compound is a common issue, primarily attributed to its poor aqueous solubility, which is a characteristic of many flavonoids. Several factors can contribute to this problem, and various formulation strategies can be employed to overcome them.

Troubleshooting Low Oral Bioavailability:

Potential Cause Troubleshooting/Solution Rationale
Poor Aqueous Solubility 1. Self-Microemulsifying Drug Delivery System (SMEDDS): Formulate this compound in an isotropic mixture of oil, surfactant, and co-surfactant. 2. Solid Dispersion: Create a solid dispersion of this compound in a hydrophilic carrier. 3. Nanoparticle Formulation: Reduce the particle size of this compound to the nanometer range.These techniques enhance the dissolution rate and solubility of the drug in the gastrointestinal fluids.
First-Pass Metabolism 1. Co-administration with Metabolism Inhibitors: Administer this compound with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450). 2. Prodrug Approach: Synthesize a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active form in vivo.This reduces the premature metabolism of this compound in the liver and gut wall, allowing more of the active compound to reach systemic circulation.
Efflux by Transporters Co-administration with P-glycoprotein (P-gp) Inhibitors: Formulate or co-administer this compound with inhibitors of efflux transporters like P-gp.This prevents the active transport of this compound back into the intestinal lumen after absorption, thereby increasing its net absorption.

Quantitative Data on Bioavailability Improvement of a Related Flavonoid:

While specific data for this compound is limited, a study on sophoraflavanone G , another prenylated flavonoid from Sophora flavescens, demonstrated a significant improvement in oral bioavailability using a solid self-microemulsifying drug delivery system (S-SMEDDS).

Formulation Relative Bioavailability (%)
Sophoraflavanone G Suspension100
Sophoraflavanone G S-SMEDDS343.84

This data suggests that lipid-based formulations like SMEDDS can be a highly effective strategy for improving the oral bioavailability of poorly soluble flavonoids like this compound.

Formulation Instability

Question: Our this compound formulation is showing signs of physical instability (e.g., precipitation, phase separation). What can we do to improve its stability?

Answer:

Formulation stability is critical for reproducible in vivo results. The choice of excipients and preparation method plays a significant role in the stability of the final dosage form.

Troubleshooting Formulation Instability:

Issue Potential Cause Recommended Action
Precipitation in SMEDDS - Drug concentration exceeds the solubilization capacity of the formulation. - Incompatible excipients.- Perform solubility studies of this compound in various oils, surfactants, and co-surfactants to select the most suitable components. - Optimize the ratio of oil, surfactant, and co-surfactant to ensure the drug remains in solution.
Phase Separation in Emulsions/Nanosuspensions - Inadequate homogenization. - Inappropriate surfactant/stabilizer concentration.- Optimize the homogenization speed and time during preparation. - Screen different surfactants and stabilizers at various concentrations to find the optimal system for particle stabilization.
Crystallization in Solid Dispersions - The drug is not fully amorphous. - The polymer is not effectively inhibiting crystallization.- Use techniques like spray drying or hot-melt extrusion for better amorphization. - Select a polymer with strong intermolecular interactions with this compound to inhibit recrystallization.

Experimental Protocols

This section provides detailed methodologies for key formulation strategies to enhance the oral bioavailability of this compound.

Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

Objective: To prepare a liquid SMEDDS formulation of this compound to improve its solubility and oral absorption.

Materials:

  • This compound

  • Oil phase (e.g., Oleic acid, Capryol 90)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, PEG 400)

Methodology:

  • Excipient Selection:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants by adding an excess amount of the compound to each excipient, followed by vortexing and equilibration for 48 hours.

    • Analyze the supernatant using a validated HPLC method to quantify the dissolved this compound.

    • Select the excipients with the highest solubilizing capacity.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare various mixtures of the selected surfactant and co-surfactant (Smix) in different weight ratios (e.g., 1:1, 2:1, 3:1).

    • For each Smix ratio, mix with the oil phase at various weight ratios (e.g., from 9:1 to 1:9).

    • Visually observe

How to address batch-to-batch variability of commercial sophoflavescenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the batch-to-batch variability of commercial sophoroflavanone G (also known as sophoflavescenol). Consistent and reproducible experimental outcomes are critical, and this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate potential challenges.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during your experiments with sophoroflavanone G.

1. Issue: Inconsistent or lower-than-expected biological activity in our assay.

  • Question: We are observing variable results in our cell-based assays between different batches of sophoroflavanone G. What could be the cause, and how can we troubleshoot this?

  • Answer: Batch-to-batch variability in natural products like sophoroflavanone G can stem from several factors. The primary culprits are often variations in purity, the presence of related flavonoid impurities, or degradation of the compound.

    Troubleshooting Steps:

    • Verify Compound Identity and Purity:

      • Always request and carefully review the Certificate of Analysis (CoA) for each new batch.[1] Pay close attention to the purity value determined by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • If possible, perform an in-house purity check using HPLC. This will allow you to compare the purity of the new batch against a previous, well-performing batch.

    • Assess for Potential Impurities:

      • Impurities can include starting materials from the synthesis, by-products, or related flavonoids from the natural source.[2] These can sometimes have their own biological activity, leading to confounding results.

      • LC-MS analysis can help identify the presence of any additional compounds in your sample.

    • Check for Degradation:

      • Sophoroflavanone G, like many flavonoids, can be susceptible to degradation under improper storage conditions.

      • Ensure the compound has been stored as recommended, typically at -20°C in a dry, dark place.[3][4]

      • Prepare fresh stock solutions for critical experiments. Avoid repeated freeze-thaw cycles of your stock solutions.[4]

    • Standardize Solution Preparation:

      • Ensure that the solvent and dissolution method are consistent across all experiments. Sophoroflavanone G is highly soluble in DMSO.[4]

      • Use a calibrated pipette and ensure the compound is fully dissolved before making further dilutions.[5]

2. Issue: Observed Cellular Toxicity at Concentrations Previously Considered Non-Toxic.

  • Question: A new batch of sophoroflavanone G is showing significant cytotoxicity in our cell lines at concentrations that were previously well-tolerated. Why might this be happening?

  • Answer: Unexpected toxicity is often linked to the presence of impurities or a higher-than-stated concentration of the active compound.

    Troubleshooting Steps:

    • Re-evaluate the Certificate of Analysis (CoA):

      • Compare the purity of the new batch to previous batches. A significantly purer batch may result in a higher effective concentration, leading to toxicity.

      • Look for any mentions of residual solvents or heavy metals, which can contribute to cytotoxicity.

    • Analytical Verification:

      • Perform quantitative Nuclear Magnetic Resonance (qNMR) or HPLC with a certified reference standard to accurately determine the concentration of your stock solution.[6]

    • Impurity Profiling:

      • Use LC-MS to screen for the presence of toxic impurities. Some organic synthesis by-products can be cytotoxic.[2]

3. Issue: Difficulty Dissolving the Compound.

  • Question: We are having trouble dissolving a new batch of sophoroflavanone G in our usual solvent.

  • Answer: Solubility issues can arise from differences in the physical form of the compound (e.g., crystalline vs. amorphous) or the presence of insoluble impurities.

    Troubleshooting Steps:

    • Confirm Solvent Suitability: Sophoroflavanone G is reported to be highly soluble in DMSO.[4]

    • Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution to 37°C and use a sonicator bath.[4]

    • Visual Inspection: Before use, visually inspect the solution for any undissolved particulate matter. If present, consider filtering the solution through a 0.22 µm syringe filter, though be aware this could slightly lower the concentration.

Frequently Asked Questions (FAQs)

  • Q1: How should I properly store sophoroflavanone G?

    • A1: As a powder, it should be stored at -20°C for long-term stability (up to 3 years).[3] Stock solutions in DMSO should be stored at -20°C for up to 1 month or at -80°C for up to 6 months.[4] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]

  • Q2: What are the key parameters to check on a Certificate of Analysis (CoA)?

    • A2: When you receive a new batch, carefully examine the CoA for the following:

      • Identity: Confirmed by methods like NMR or MS.

      • Purity: Determined by HPLC or LC-MS, with the percentage clearly stated.

      • Residual Solvents: Levels should be within acceptable limits.

      • Heavy Metals: Should be below specified thresholds.

      • Date of Analysis and Expiry Date.

  • Q3: Can I use a batch of sophoroflavanone G that is past its recommended retest date?

    • A3: It is not recommended. The purity and integrity of the compound may have changed over time. If you must use it, you should re-analyze the purity by HPLC and compare it to the original CoA.

  • Q4: What are some common impurities that might be present in commercial sophoroflavanone G?

    • A4: While specific impurities can vary by manufacturer, they may include:

      • Related Flavonoids: From the plant source (e.g., Sophora flavescens).

      • Isomers: Structural isomers of sophoroflavanone G.

      • Degradation Products: Formed due to oxidation or hydrolysis.

      • Residual Reagents: From the isolation or synthesis process.

  • Q5: How can we minimize the impact of batch-to-batch variability on our long-term studies?

    • A5: For long-term or critical studies, it is advisable to purchase a single, large batch of sophoroflavanone G. If this is not possible, qualify each new batch by running a side-by-side comparison with a previously validated batch in your key biological assay.

Data Presentation

Table 1: Typical Quality Control Parameters for Sophoroflavanone G

ParameterMethodTypical Specification
Appearance VisualOff-white to pale yellow powder
Identity ¹H-NMR, LC-MSConforms to structure
Purity HPLC (e.g., at 280 nm)≥ 98%
Solubility Visual≥ 250 mg/mL in DMSO[4]
Storage -Powder: -20°C; Stock Solution: -80°C[3][4]

Experimental Protocols

Protocol 1: HPLC Purity Assessment of Sophoroflavanone G

This protocol provides a general method for assessing the purity of sophoroflavanone G. Method parameters may need to be optimized for your specific HPLC system and column.

  • Materials:

    • Sophoroflavanone G sample

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of sophoroflavanone G in DMSO.

    • Dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 280 nm

    • Gradient:

      • 0-20 min: 20% B to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% B to 20% B

      • 26-30 min: 20% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the area of the main sophoroflavanone G peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Preparation of Sophoroflavanone G Stock Solution

  • Materials:

    • Sophoroflavanone G powder

    • Anhydrous DMSO

    • Sterile, amber glass vial with a Teflon-lined screw cap[5]

  • Procedure:

    • Allow the vial of sophoroflavanone G to equilibrate to room temperature before opening to prevent condensation.[5]

    • Weigh the desired amount of sophoroflavanone G into the vial.

    • Add the calculated volume of DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).

    • Vortex or sonicate the vial until the powder is completely dissolved. Visually confirm there are no particulates.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials.

    • Store the aliquots at -20°C or -80°C.

Visualizations

experimental_workflow cluster_0 Batch Reception & Initial QC cluster_1 Experimental Phase cluster_2 Troubleshooting b1 Receive New Batch of Sophoroflavanone G b2 Review Certificate of Analysis (CoA) b1->b2 b3 Perform In-house Purity Check (HPLC) b2->b3 c1 Prepare Fresh Stock Solution b3->c1 Batch Passes QC c2 Perform Biological Assay c1->c2 c3 Analyze Results c2->c3 d1 Inconsistent Results? c3->d1 d2 Compare with Previous Batch Data d1->d2 d3 Further Analysis: LC-MS for Impurities d2->d3 d3->b1 Contact Supplier/ Reject Batch

Caption: Workflow for quality control and troubleshooting of new sophoroflavanone G batches.

mapk_pathway sfg Sophoroflavanone G mapk MAPK Signaling Pathway (e.g., ERK, JNK, p38) sfg->mapk Suppression apoptosis Apoptosis mapk->apoptosis Regulation proliferation Cell Proliferation mapk->proliferation Regulation

Caption: Sophoroflavanone G induces apoptosis by suppressing MAPK-related pathways.[4][7]

troubleshooting_logic start Inconsistent Experimental Results Observed q1 Is the stock solution freshly prepared? start->q1 sol1 Prepare a fresh stock solution. q1->sol1 No q2 Is the purity of the new batch confirmed by HPLC? q1->q2 Yes a1_yes Yes a1_no No end Problem Resolved sol1->end sol2 Perform HPLC analysis and compare to CoA. q2->sol2 No q3 Purity is acceptable but results are still inconsistent? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Consider LC-MS analysis for active impurities. q3->sol3 Yes a3_yes Yes sol3->end

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Sensitive Detection of Sophoflavescenol by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of sophoflavescenol using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides detailed guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for sensitive and reliable detection of this prenylated flavonol.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for detecting this compound?

A1: this compound can be ionized in both positive and negative electrospray ionization (ESI) modes. However, for sensitive quantification, positive ion mode is often preferred for prenylated flavonoids. This is because the flavonoid structure is readily protonated, and the prenyl group can undergo characteristic fragmentation, providing specific product ions for Multiple Reaction Monitoring (MRM). While negative ion mode can also be used, positive mode often yields more structurally informative fragments for this class of compounds.

Q2: I am not getting a good signal for this compound. What are the common causes?

A2: Low signal intensity for this compound can stem from several factors:

  • Suboptimal Ionization Parameters: Ensure that the capillary voltage, source temperature, and gas flows are optimized. Start with the general parameters provided in the tables below and fine-tune them for your specific instrument.

  • Incorrect Mobile Phase pH: The pH of the mobile phase can significantly impact ionization efficiency. For positive mode ESI, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is recommended to promote protonation ([M+H]⁺).

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Ensure your sample preparation method is effective at removing interfering substances. If matrix effects are suspected, consider using a matrix-matched calibration curve or stable isotope-labeled internal standards.

  • Analyte Degradation: this compound, like many flavonoids, can be susceptible to degradation. Ensure proper storage of samples and standards and avoid prolonged exposure to light and high temperatures.

Q3: My chromatographic peak for this compound is showing tailing. How can I improve the peak shape?

A3: Peak tailing is a common issue in reverse-phase chromatography of flavonoids. Here are some troubleshooting steps:

  • Mobile Phase Modifier: The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape by minimizing interactions between the analyte and residual silanol groups on the column.

  • Column Choice: A high-quality, end-capped C18 column is recommended. If tailing persists, consider a column with a different stationary phase chemistry.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.

  • Column Contamination: Contaminants from previous injections can affect peak shape. Implement a robust column washing procedure between runs.

Q4: What are the expected mass-to-charge ratios (m/z) for this compound and its fragments?

A4: The chemical formula for this compound is C₂₀H₁₈O₅, with a molecular weight of 354.36 g/mol .

  • Precursor Ion ([M+H]⁺): In positive ion mode, the expected precursor ion is the protonated molecule at m/z 355.12 .

  • Fragment Ions: The fragmentation of the prenyl group is characteristic. Expect neutral losses of 42 u (C₃H₆) and 56 u (C₄H₈). Key product ions for MRM would therefore be around m/z 313.07 and m/z 299.05 . Other fragments may arise from the flavonoid backbone. A detailed experimental protocol for determining the optimal MRM transitions is provided below.

Troubleshooting Guides

This section provides structured guidance for common problems encountered during the LC-MS analysis of this compound.

Issue 1: Poor Sensitivity or No Detectable Peak
Potential Cause Troubleshooting Step
Incorrect MS Polarity Confirm that the mass spectrometer is operating in positive ionization mode for detecting the [M+H]⁺ ion.
Suboptimal Source Conditions Systematically optimize the ESI source parameters, including capillary voltage, nebulizer gas flow, drying gas flow, and source temperature. Use a this compound standard solution for tuning.
Inefficient Mobile Phase Ensure the mobile phase contains an appropriate modifier to promote ionization (e.g., 0.1% formic acid for positive mode).
Sample Degradation Prepare fresh standards and samples. Protect them from light and heat.
Matrix Suppression Perform a post-column infusion experiment with a standard solution of this compound while injecting a blank matrix sample to identify regions of ion suppression. Adjust chromatography to move the this compound peak away from these regions.
Issue 2: Inconsistent Retention Time
Potential Cause Troubleshooting Step
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A minimum of 5-10 column volumes is recommended.
Mobile Phase Composition Prepare fresh mobile phase daily. Inaccurate mixing of mobile phase components can lead to retention time shifts.
Pump Performance Check the pump for pressure fluctuations, which may indicate a leak or air bubbles in the system.
Column Temperature Use a column oven to maintain a stable column temperature. Fluctuations in ambient temperature can affect retention time.
Column Aging Over time, column performance can degrade. If other factors are ruled out, try replacing the column.

Experimental Protocols

Protocol 1: Optimized LC-MS/MS Method for Sensitive Quantification of this compound

This protocol describes a general method that should be further optimized for your specific instrumentation.

1. Liquid Chromatography (LC) Parameters:

ParameterRecommended Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

2. Mass Spectrometry (MS) Parameters (Positive ESI):

ParameterRecommended Starting Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Nebulizer Gas Flow Instrument Dependent
Drying Gas Flow Instrument Dependent
MRM Transitions See Protocol 2 for development
Protocol 2: Development of a Multiple Reaction Monitoring (MRM) Method
  • Infuse a Standard: Directly infuse a standard solution of this compound (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) into the mass spectrometer.

  • Identify the Precursor Ion: In a full scan mode, identify the protonated molecule, [M+H]⁺, at m/z 355.12.

  • Generate a Product Ion Spectrum: Perform a product ion scan (MS/MS) on the precursor ion (m/z 355.12). Vary the collision energy (e.g., from 10 to 40 eV) to find the optimal energy that produces a stable and abundant fragmentation pattern.

  • Select Product Ions: Identify the most intense and specific product ions. Based on the structure of this compound (a prenylated flavonol), the most likely and specific fragments will result from the loss of parts of the prenyl group. Key fragments to look for are:

    • [M+H - C₃H₆]⁺ at m/z 313.07

    • [M+H - C₄H₈]⁺ at m/z 299.05

  • Optimize MRM Transitions: Create MRM methods using the precursor ion (355.12) and the selected product ions (e.g., 313.07 and 299.05). For each transition, perform further optimization of the collision energy to maximize the signal intensity of the product ion. The most intense and stable transition should be used for quantification (quantifier), and a second transition can be used for confirmation (qualifier).

Quantitative Data Summary:

Table 1: Proposed MRM Transitions for this compound Quantification

Compound Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Proposed Collision Energy (eV) *
This compound 355.12 299.05 313.07 15 - 30

*Collision energy is highly instrument-dependent and requires empirical optimization.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_lc LC Optimization cluster_ms MS Optimization cluster_validation Method Validation prep_std Prepare this compound Standard Solutions ms_tune Tune ESI Source Parameters (Positive Mode) prep_std->ms_tune prep_sample Sample Extraction (e.g., SPE, LLE) lc_col Select C18 Column prep_sample->lc_col lc_mp Optimize Mobile Phase (Acetonitrile/Water Gradient with 0.1% Formic Acid) lc_col->lc_mp lc_params Optimize Flow Rate & Column Temperature lc_mp->lc_params lc_params->ms_tune ms_precursor Identify Precursor Ion ([M+H]+ at m/z 355.12) ms_tune->ms_precursor ms_fragment Optimize Collision Energy & Select Product Ions ms_precursor->ms_fragment ms_mrm Establish MRM Transitions (Quantifier & Qualifier) ms_fragment->ms_mrm val_cal Calibration Curve (Linearity & Range) ms_mrm->val_cal val_acc Accuracy & Precision val_cal->val_acc val_sens Sensitivity (LOD/LOQ) val_acc->val_sens

Caption: Workflow for LC-MS/MS Method Optimization.

troubleshooting_workflow start Start: Poor/No Signal check_ms Check MS Settings: - Positive Ion Mode? - Source Parameters Tuned? start->check_ms check_lc Check LC Conditions: - Correct Mobile Phase? - Column Equilibrated? check_ms->check_lc No fix_ms Action: - Switch to ESI+ - Re-tune with Standard check_ms->fix_ms Yes check_sample Consider Matrix Effects or Sample Degradation check_lc->check_sample No fix_lc Action: - Prepare Fresh Mobile Phase - Increase Equilibration Time check_lc->fix_lc Yes fix_sample Action: - Improve Sample Cleanup - Use Matrix-Matched Standards - Prepare Fresh Sample check_sample->fix_sample Yes end_nok Consult Instrument Specialist check_sample->end_nok No end_ok Problem Resolved fix_ms->end_ok fix_lc->end_ok fix_sample->end_ok

Caption: Troubleshooting Poor Signal Intensity.

Validation & Comparative

A Comparative Study of Sophoflavescenol and Other PDE5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sophoflavescenol, a naturally derived phosphodiesterase 5 (PDE5) inhibitor, with established synthetic PDE5 inhibitors: sildenafil, tadalafil, and vardenafil. The information presented herein is intended to be an objective resource, supported by available experimental data, to aid in research and drug development efforts.

Introduction to PDE5 Inhibition

Phosphodiesterase type 5 (PDE5) is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway. In various tissues, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP, which in turn mediates smooth muscle relaxation and vasodilation. PDE5 specifically hydrolyzes cGMP, thus regulating the duration and intensity of its downstream effects. Inhibition of PDE5 leads to an accumulation of cGMP, enhancing smooth muscle relaxation. This mechanism is the foundation for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary hypertension.[1][2][3][4]

This compound, a prenylated flavonol isolated from Sophora flavescens, has been identified as a potent and selective inhibitor of cGMP-specific PDE5.[5] This natural compound presents an alternative chemical scaffold to the well-known synthetic PDE5 inhibitors.

Comparative Analysis of Inhibitor Potency and Selectivity

The efficacy and side-effect profile of a PDE5 inhibitor are largely determined by its potency (measured by the half-maximal inhibitory concentration, IC50) against PDE5 and its selectivity for PDE5 over other phosphodiesterase isozymes. Off-target inhibition of other PDEs can lead to undesirable side effects. For instance, inhibition of PDE6, found in the retina, can cause visual disturbances, while inhibition of PDE11, present in skeletal muscle, testes, and other tissues, has been linked to myalgia.

The following table summarizes the available in vitro data for this compound, sildenafil, tadalafil, and vardenafil.

InhibitorPDE5 IC50 (nM)Selectivity (Fold difference in IC50 vs. PDE5)
PDE1
This compound 13[5]N/A
Sildenafil 3.5 - 8.5~140 - 280
Tadalafil 1.8 - 6.7>10,000
Vardenafil 0.14 - 0.7~180 - 1,000

Note: IC50 values and selectivity ratios are compiled from various sources and may vary depending on the specific experimental conditions. "N/A" indicates that data was not available from the searched sources.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.

cluster_0 Cell Membrane NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation Activates PKG 5'-GMP 5'-GMP PDE5->5'-GMP Hydrolyzes Inhibitors This compound Sildenafil, Tadalafil, Vardenafil Inhibitors->PDE5 Inhibits

cGMP Signaling Pathway and PDE5 Inhibition

cluster_workflow Experimental Workflow for PDE5 Inhibition Assay Start Start Reagent_Prep Prepare Reagents: PDE5 Enzyme, cGMP Substrate, Assay Buffer, Inhibitors Start->Reagent_Prep Reaction_Setup Set up Reaction: Add buffer, enzyme, and inhibitor to microplate wells Reagent_Prep->Reaction_Setup Pre_incubation Pre-incubate inhibitor with enzyme Reaction_Setup->Pre_incubation Initiate_Reaction Initiate reaction by adding cGMP substrate Pre_incubation->Initiate_Reaction Incubation Incubate at controlled temperature and time Initiate_Reaction->Incubation Stop_Reaction Stop the reaction Incubation->Stop_Reaction Detection Detect remaining cGMP or generated GMP/phosphate Stop_Reaction->Detection Data_Analysis Analyze data to determine IC50 values Detection->Data_Analysis End End Data_Analysis->End

Workflow for PDE5 Inhibition Assay

Experimental Protocols

To ensure accurate and reproducible results when comparing PDE5 inhibitors, a standardized experimental protocol is essential. Below is a detailed methodology for an in vitro PDE5 inhibition assay using fluorescence polarization, a common and robust method.

Objective:

To determine the half-maximal inhibitory concentration (IC50) of test compounds (this compound, sildenafil, tadalafil, vardenafil) against purified human recombinant PDE5A1 enzyme.

Materials:
  • Purified human recombinant PDE5A1 enzyme

  • FAM-labeled cGMP (fluorescent substrate)

  • PDE assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35, 1 mM DTT)

  • Test compounds and reference inhibitor (e.g., sildenafil) dissolved in DMSO

  • Binding agent (phosphate-binding nanoparticles)

  • Black, low-volume 384-well microplates

  • A microplate reader capable of measuring fluorescence polarization

Procedure:
  • Reagent Preparation:

    • Prepare a stock solution of the test compounds and reference inhibitor in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution of the compounds in DMSO.

    • Further dilute the compounds in PDE assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

    • Dilute the PDE5A1 enzyme in cold PDE assay buffer to the desired working concentration.

    • Prepare the FAM-cGMP substrate solution in PDE assay buffer.

  • Assay Protocol:

    • Add a specific volume of the diluted test compounds or reference inhibitor to the wells of the 384-well plate. Include wells with buffer and DMSO as a negative control (0% inhibition) and wells with a known potent inhibitor at a high concentration as a positive control (100% inhibition).

    • Add the diluted PDE5A1 enzyme solution to all wells except the "no enzyme" control wells.

    • Gently mix the plate and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the FAM-cGMP substrate solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

    • Stop the reaction by adding the binding agent, which binds to the hydrolyzed GMP product.

    • Incubate for a further period to allow the binding to reach equilibrium.

  • Detection:

    • Measure the fluorescence polarization (FP) of each well using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 530 nm emission for FAM).

  • Data Analysis:

    • The FP signal is proportional to the amount of hydrolyzed GMP.

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_min) / (FP_max - FP_min)]) where FP_sample is the fluorescence polarization of the test well, FP_min is the average FP of the positive control (100% inhibition), and FP_max is the average FP of the negative control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Conclusion

The available data indicates that this compound is a potent inhibitor of PDE5, with an IC50 in the low nanomolar range, comparable to that of sildenafil.[5] Its selectivity against PDE3 and PDE4 is also noteworthy.[5] However, a comprehensive head-to-head comparison with sildenafil, tadalafil, and vardenafil across a full panel of PDE isozymes under identical experimental conditions is necessary for a complete assessment of its therapeutic potential and potential side-effect profile. The detailed experimental protocol provided in this guide offers a standardized approach for conducting such comparative studies. Further research into the broader selectivity profile and in vivo efficacy of this compound is warranted to fully elucidate its standing among established PDE5 inhibitors.

References

A Comparative Analysis of the Anti-inflammatory Effects of Sophoraflavescenol and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the anti-inflammatory properties of two potent flavonoids: sophoraflavescenol, a prenylated flavonoid from Sophora flavescens, and quercetin, a widely distributed dietary flavonoid. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their mechanisms of action, supported by experimental data and protocols.

Executive Summary

Inflammation is a critical physiological process, but its dysregulation can lead to chronic diseases. Both sophoraflavescenol and quercetin have demonstrated significant anti-inflammatory potential by modulating key signaling pathways. This guide synthesizes available preclinical data to compare their efficacy in inhibiting pro-inflammatory mediators and elucidates the molecular pathways they target. While direct comparative studies are limited, this analysis of individual research provides valuable insights into their respective and overlapping mechanisms.

Comparative Efficacy of Sophoraflavescenol and Quercetin

The anti-inflammatory effects of sophoraflavescenol and quercetin have been quantified in various in vitro studies, primarily using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines like RAW 264.7. The following tables summarize the key quantitative data from representative studies, showcasing their potency in inhibiting crucial inflammatory markers.

Table 1: Inhibition of Pro-inflammatory Mediators by Sophoraflavescenol (Sophoraflavanone G)
MediatorCell LineConcentration% Inhibition / EffectReference
Nitric Oxide (NO)RAW 264.72.5-20 µMConcentration-dependent inhibition[1]
Prostaglandin E2 (PGE2)RAW 264.72.5-20 µMConcentration-dependent inhibition[1]
IL-1βRAW 264.72.5-20 µMConcentration-dependent decrease[1]
IL-6RAW 264.72.5-20 µMConcentration-dependent decrease[1]
TNF-αRAW 264.72.5-20 µMConcentration-dependent decrease[1]
iNOS protein expressionRAW 264.72.5-20 µMSuppressed[1]
COX-2 protein expressionRAW 264.72.5-20 µMSuppressed[1]
Table 2: Inhibition of Pro-inflammatory Mediators by Quercetin
MediatorCell LineConcentration% Inhibition / EffectReference
Nitric Oxide (NO)RAW 264.7Not specifiedInhibited[2][3]
TNF-αRAW 264.7Not specifiedInhibited[2][3]
IL-1βRAW 264.7Not specifiedInhibited[2][3]
IL-6RAW 264.7Not specifiedInhibited[2][3]
iNOS expressionRAW 264.7Not specifiedInhibited[2][3]
COX-2 expressionHepG2Not specifiedReduced levels[4]
IL-1β (Carrageenan-induced)In vivo (mice)Not specifiedReduced production[5]

Mechanisms of Action: A Head-to-Head Comparison

Both sophoraflavescenol and quercetin exert their anti-inflammatory effects by targeting crucial intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the expression of pro-inflammatory genes.

Sophoraflavescenol's Mechanism

Sophoraflavescenol, particularly the compound sophoraflavanone G, has been shown to inhibit inflammation by:

  • Inhibiting NF-κB Activation : It prevents the translocation of the p65 subunit of NF-κB into the nucleus, a critical step for the transcription of pro-inflammatory genes.[1] Another related compound from Sophora flavescens, sophoraflavanone M, was found to restrain the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB.[6]

  • Suppressing MAPK Signaling : It significantly decreases the phosphorylation of key MAPK proteins, including ERK, JNK, and p38.[1]

  • Inducing Heme Oxygenase-1 (HO-1) : Sophoraflavanone G has been observed to increase the production of HO-1, an enzyme with potent anti-inflammatory properties.[1]

Quercetin's Mechanism

Quercetin's anti-inflammatory actions are more extensively documented and involve a multi-targeted approach:

  • Inhibiting NF-κB Activation : Quercetin suppresses NF-κB activation by stabilizing the NF-κB/IκBα complex and preventing the degradation of IκBα.[2][3] This action blocks the nuclear translocation of NF-κB and subsequent gene transcription.[7]

  • Modulating MAPK Pathways : It strongly reduces the activation of ERK and p38 MAP kinases.[2][3] Some studies also indicate its ability to inhibit JNK phosphorylation.[8]

  • Activating Nrf2 Pathway : Quercetin can activate the Nrf2 signaling pathway, which is involved in the antioxidant response and reduces LPS-induced inflammation.[9]

  • Inhibiting JAK-STAT Signaling : It has been shown to inhibit the IL-12-induced tyrosine phosphorylation of JAK2, STAT3, and STAT4 in T cells. and can inhibit the JAK/STAT pathway in response to other stimuli.[10]

  • Activating AMPK : Quercetin can activate AMP-activated protein kinase (AMPK), which in turn can inhibit pro-inflammatory signaling pathways like NF-κB.[11]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the points of intervention for sophoraflavescenol and quercetin within the NF-κB and MAPK signaling cascades.

sophoraflavescenol_nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB_complex p65-IκBα IKK->NFκB_complex degrades IκBα p65 p65 p65_nucleus p65 (nucleus) NFκB_complex->p65_nucleus releases & translocates p65 Inflammatory_Genes Pro-inflammatory Gene Expression p65_nucleus->Inflammatory_Genes activates Sophoraflavescenol Sophoraflavescenol Sophoraflavescenol->p65_nucleus inhibits translocation

Sophoraflavescenol's inhibition of the NF-κB pathway.

quercetin_nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB_complex p65-IκBα IKK->NFκB_complex degrades IκBα p65 p65 p65_nucleus p65 (nucleus) NFκB_complex->p65_nucleus releases & translocates p65 Inflammatory_Genes Pro-inflammatory Gene Expression p65_nucleus->Inflammatory_Genes activates Quercetin Quercetin Quercetin->IKK inhibits degradation

Quercetin's inhibition of the NF-κB pathway.

mapk_pathway_comparison cluster_stimulus Inflammatory Stimulus cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_transcription Transcription Factors LPS LPS MAPKKK MAPKKK (e.g., TAK1) LPS->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Sophoraflavescenol Sophoraflavescenol Sophoraflavescenol->p38 inhibits phosphorylation Sophoraflavescenol->JNK inhibits phosphorylation Sophoraflavescenol->ERK inhibits phosphorylation Quercetin Quercetin Quercetin->p38 inhibits phosphorylation Quercetin->ERK inhibits phosphorylation

Comparative inhibition of the MAPK pathway.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized in vitro methodologies to assess anti-inflammatory activity. Below are detailed protocols for the key experiments cited.

General Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., RAW 264.7 macrophages) Compound_Treatment 2. Pre-treatment (Sophoraflavescenol or Quercetin) Cell_Culture->Compound_Treatment Inflammatory_Stimulus 3. Inflammatory Stimulus (e.g., LPS) Compound_Treatment->Inflammatory_Stimulus Supernatant_Collection 4a. Collect Supernatant Inflammatory_Stimulus->Supernatant_Collection Cell_Lysis 4b. Cell Lysis Inflammatory_Stimulus->Cell_Lysis ELISA 5a. ELISA (Cytokine quantification) Supernatant_Collection->ELISA Griess_Assay 5b. Griess Assay (NO quantification) Supernatant_Collection->Griess_Assay Western_Blot 5c. Western Blot (Protein expression/phosphorylation) Cell_Lysis->Western_Blot

A typical workflow for in vitro anti-inflammatory assays.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Treatment Protocol: Cells are seeded in appropriate plates and allowed to adhere. They are then pre-treated with various concentrations of sophoraflavescenol or quercetin for a specified duration (e.g., 1-2 hours) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further period (e.g., 24 hours).

Nitric Oxide (NO) Quantification (Griess Assay)
  • Principle: This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • Collect 100 µL of cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Cytokine Quantification (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that produces a colorimetric signal upon reaction with the enzyme.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate cytokine concentrations based on the standard curve.

Western Blot Analysis for Signaling Proteins
  • Principle: This technique is used to detect and quantify the expression and phosphorylation status of specific proteins (e.g., p65, IκBα, p-p38, p-ERK) in cell lysates.

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine protein concentration using an assay like the Bradford or BCA assay.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific to the target proteins (e.g., anti-p-p38, anti-β-actin).

    • Wash and incubate with a secondary antibody conjugated to an enzyme.

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensity relative to a loading control (e.g., β-actin).

Conclusion

Both sophoraflavescenol and quercetin are potent inhibitors of inflammation in preclinical models. They share common mechanisms of action by targeting the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. Quercetin appears to have a broader, more extensively studied range of molecular targets, including the JAK-STAT and Nrf2 pathways. However, sophoraflavescenol demonstrates significant efficacy at micromolar concentrations.

Further research, including direct head-to-head comparative studies and in vivo experiments, is warranted to fully elucidate their relative therapeutic potential. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for future investigations into these promising natural anti-inflammatory agents.

References

Sophoflavescenol: A Comparative Analysis of its Anticancer Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Sophoflavescenol, a prenylated flavonoid isolated from the medicinal plant Sophora flavescens, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic effects against various cancer cell types. This guide provides a comparative overview of the anticancer activity of this compound and related flavonoids, presenting key experimental data on its efficacy and mechanism of action in different human cancer cell lines. The information is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of this natural compound.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other closely related flavonoids derived from Sophora flavescens in various human cancer cell lines. This data highlights the differential sensitivity of cancer cells to these compounds.

CompoundCell LineCancer TypeIC50 ValueReference
This compound HL-60Human Leukemia12.5 µg/mL[1]
LLCLewis Lung CarcinomaCytotoxic[2]
A549Human Lung AdenocarcinomaCytotoxic[2]
MCF-7Human Breast AdenocarcinomaLow Cytotoxicity[2]
Kushenol Z A549Non-Small-Cell Lung CancerPotent Cytotoxicity[3]
NCI-H226Non-Small-Cell Lung CancerPotent Cytotoxicity[3]
Sophoraflavanone G A549Non-Small-Cell Lung CancerPotent Cytotoxicity[3]
NCI-H226Non-Small-Cell Lung CancerPotent Cytotoxicity[3]
Kushenol A A549Non-Small-Cell Lung CancerPotent Cytotoxicity[3]
NCI-H226Non-Small-Cell Lung CancerPotent Cytotoxicity[3]

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which this compound and related compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. Experimental evidence from various studies demonstrates classic hallmarks of apoptosis in cancer cells upon treatment.

While specific quantitative data for this compound-induced apoptosis across multiple cell lines is limited, studies on the closely related flavonoid, Kushenol Z, in Non-Small-Cell Lung Cancer (NSCLC) cells provide a clear indication of the pro-apoptotic potential of this class of compounds.

Apoptosis in NSCLC Cells (A549 & NCI-H226) Treated with Kushenol Z

TreatmentApoptotic Cells (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
ControlBaselineBaseline
Kushenol Z (low dose)IncreasedIncreased
Kushenol Z (high dose)Significantly IncreasedSignificantly Increased

*Data adapted from studies on Kushenol Z, a related flavonoid from Sophora flavescens, demonstrating a dose-dependent increase in apoptosis.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anticancer activity.

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentrations of this compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the cellular DNA content, which changes as cells progress through the cell cycle, can be quantified by measuring the fluorescence intensity of PI.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest them as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells with PBS and then stain them with a solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram showing the number of cells in the G0/G1, S, and G2/M phases.

Signaling Pathways and Visualizations

This compound and its related compounds modulate key signaling pathways involved in cancer cell proliferation and survival. The Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) pathways are significant targets.

Experimental Workflow for Anticancer Activity Assessment

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Analysis A Cancer Cell Lines (e.g., HL-60, A549, LLC) B Treatment with this compound (Concentration Gradient) A->B C MTT Assay B->C E Apoptosis Assay (Annexin V/PI Staining) B->E F Cell Cycle Analysis (PI Staining) B->F G Western Blotting (Signaling Proteins) B->G D Determine IC50 Values C->D

Caption: Workflow for evaluating the anticancer properties of this compound.

This compound-Modulated Apoptotic Signaling Pathway

The following diagram illustrates the proposed mechanism of apoptosis induction by this compound and related flavonoids, primarily through the intrinsic mitochondrial pathway.

G cluster_0 Mitochondrial (Intrinsic) Pathway This compound This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax CytoC Cytochrome c Release Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptotic pathway induced by this compound.

Inhibition of Pro-Survival Signaling Pathways

This compound and related compounds have been shown to inhibit key pro-survival signaling pathways, such as the MAPK and STAT pathways, which are often hyperactivated in cancer.

G cluster_0 MAPK Pathway cluster_1 STAT Pathway This compound This compound MAPKK MAPKK This compound->MAPKK JAK JAK This compound->JAK MAPKKK MAPKKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation STAT STAT JAK->STAT Gene Gene Transcription (Survival, Proliferation) STAT->Gene

Caption: Inhibition of MAPK and STAT signaling by this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Sophoflavescenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Sophoflavescenol, a prenylated flavonol isolated from Sophora flavescens, requires careful management due to its potential hazards. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Hazard and Safety Summary

Before handling this compound, it is crucial to be aware of its associated hazards and the necessary personal protective equipment (PPE).

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Harmful if swallowed.[1]Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator.[1]
Very toxic to aquatic life with long-lasting effects.[1]
May cause skin and eye irritation.[2]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is based on general guidelines for hazardous chemical waste disposal and should be adapted to comply with local, state, and federal regulations.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), should be considered hazardous waste.
  • Segregate this compound waste from other chemical waste streams to prevent unintended reactions.

2. Containerization:

  • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with this compound and any solvents used.
  • The label should include:
  • The name "this compound Waste"
  • The associated hazard symbols (e.g., "Harmful," "Environmentally Hazardous")
  • The date of waste accumulation.

3. Storage:

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3]
  • Keep the container tightly closed when not in use.[3]

4. Disposal:

  • This compound waste must be disposed of through an approved waste disposal plant.[1][2]
  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal of the hazardous waste.
  • Do not discharge this compound or its containers into the environment, including drains or waterways, due to its high toxicity to aquatic life.[1]

5. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated and evacuate personnel if necessary.[1]
  • Wear the appropriate PPE, including a respirator, before attempting to clean the spill.[1]
  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
  • Collect the absorbed material into a designated hazardous waste container and dispose of it according to the procedures outlined above.[1]
  • Wash the spill area thoroughly after the material has been collected.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) waste_container Prepare Labeled Hazardous Waste Container collect_solid Collect Solid Waste (Unused compound, contaminated items) waste_container->collect_solid collect_liquid Collect Liquid Waste (Solutions containing this compound) waste_container->collect_liquid seal_container Securely Seal Waste Container collect_solid->seal_container collect_liquid->seal_container store_safe Store in Designated Hazardous Waste Area contact_ehs Contact Environmental Health & Safety (EHS) store_safe->contact_ehs waste_pickup Arrange for Professional Waste Pickup contact_ehs->waste_pickup documentation Complete Waste Disposal Manifest waste_pickup->documentation end End documentation->end start Start start->ppe

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Sophoflavescenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the proper handling and disposal of Sophoflavescenol. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE based on available safety data for similar compounds and general laboratory best practices.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be equipped with side-shields to protect against splashes.
Hand Protection Protective GlovesChemical-resistant nitrile gloves are recommended. Always inspect gloves for integrity before use and change them frequently.
Body Protection Impervious ClothingA lab coat or gown made of a low-permeability fabric is required. Ensure it is fully buttoned or tied for maximum coverage.
Respiratory Suitable RespiratorUse a NIOSH-approved respirator when handling the powder outside of a certified chemical fume hood or in case of inadequate ventilation.

Operational Plan: Safe Handling Procedure

Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting.

  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[1]

    • Prepare all necessary equipment and reagents before handling the compound.

    • Don all required personal protective equipment as specified in the table above.

  • Handling :

    • Conduct all weighing and solution preparation of this compound powder inside a chemical fume hood to avoid inhalation of dust.

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Use dedicated spatulas and glassware.

    • In case of accidental contact, follow the emergency procedures outlined below.

  • Storage :

    • Store this compound in a tightly sealed, clearly labeled container.

    • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation :

    • Collect all this compound-contaminated materials (e.g., pipette tips, gloves, empty vials) in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams.

  • Disposal :

    • Dispose of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations.[1]

    • Do not dispose of this compound or its waste down the drain or in regular trash.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

  • Spill :

    • For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand).

    • Place the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable decontamination solution.

    • For large spills, evacuate the area and contact your institution's environmental health and safety department.

Experimental Protocol: In Vitro PDE5 Inhibition Assay

This is a generalized protocol for determining the inhibitory activity of this compound against Phosphodiesterase 5 (PDE5). Actual concentrations and incubation times may need to be optimized.

  • Reagent Preparation :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the this compound stock solution to achieve the desired final concentrations for the assay.

    • Prepare the assay buffer, PDE5 enzyme solution, and the substrate solution (e.g., cGMP).

  • Assay Procedure :

    • Add the assay buffer to the wells of a microplate.

    • Add the this compound dilutions (or vehicle control) to the appropriate wells.

    • Add the PDE5 enzyme solution to all wells.

    • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the cGMP substrate solution to all wells.

    • Incubate the plate at the same temperature for a specific duration (e.g., 30-60 minutes).

    • Stop the reaction using a stop solution.

  • Detection and Data Analysis :

    • Measure the product of the enzymatic reaction (e.g., GMP or a labeled derivative) using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).

    • Calculate the percentage of PDE5 inhibition for each concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the PDE5 activity) by plotting the inhibition data against the logarithm of the compound concentration.

Visual Workflow for Safe Handling

SafeHandlingWorkflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency Response Prep 1. Verify Fume Hood & Safety Showers DonPPE 2. Don Required PPE Prep->DonPPE Weigh 3. Weigh Compound in Fume Hood DonPPE->Weigh Prepare 4. Prepare Solutions in Fume Hood Weigh->Prepare Store 5. Store in Sealed Container in Cool, Dry, Ventilated Area Prepare->Store CollectWaste 6. Collect Contaminated Waste in Labeled Container Prepare->CollectWaste Store->Weigh DisposeWaste 7. Dispose via Approved Waste Management CollectWaste->DisposeWaste Spill Spill Exposure Personal Exposure

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.